6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Description
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Properties
IUPAC Name |
6-bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-5-2-7-10-3-8(12(13)14)11(7)4-6(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWPOCXNUADNQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674772 | |
| Record name | 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-64-9 | |
| Record name | 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This document delineates a robust three-step synthetic pathway, commencing with the regioselective bromination of 2-amino-4-methylpyridine, followed by the construction of the imidazo[1,2-a]pyridine ring system via a Tschitschibabin condensation, and culminating in the regioselective nitration to yield the target compound. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and characterization data, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse and potent biological activities.[2][3] This scaffold is present in several marketed drugs, highlighting its therapeutic relevance.[3] The unique electronic and structural features of the imidazo[1,2-a]pyridine nucleus allow for a wide range of substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The target molecule of this guide, this compound, incorporates several key functionalities: a bromine atom, which can serve as a handle for further synthetic transformations such as cross-coupling reactions; a methyl group, which can influence solubility and metabolic stability; and a nitro group, a strong electron-withdrawing group that can modulate the electronic properties of the molecule and also be a precursor to an amino group.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a linear three-step sequence. The strategy is designed for efficiency and regiochemical control at each stage.
Caption: Overall synthetic pathway for this compound.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-bromo-4-methylpyridine
The initial step involves the regioselective bromination of 2-amino-4-methylpyridine. The directing effects of the amino and methyl groups on the pyridine ring favor electrophilic substitution at the 5-position. The use of N-Bromosuccinimide (NBS) provides a mild and selective source of electrophilic bromine, minimizing the formation of di-brominated byproducts.[4][5][6][7]
Reaction Scheme:
Caption: Bromination of 2-amino-4-methylpyridine to yield 2-amino-5-bromo-4-methylpyridine.
Experimental Protocol
This protocol is adapted from established procedures that ensure high selectivity and yield.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Amino-4-methylpyridine | 108.14 | 30.0 g | 277.4 |
| N-Bromosuccinimide (NBS) | 177.98 | 49.4 g | 277.6 |
| N,N-Dimethylformamide (DMF) | - | 150 mL | - |
| Deionized Water | - | As needed | - |
| Acetonitrile | - | 164 mL | - |
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (30.0 g, 277.4 mmol) in DMF (150 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Prepare a solution of NBS (49.4 g, 277.6 mmol) in DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution over a period of 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 20 °C and stir for 8-10 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Work-up: Pour the reaction mixture into a beaker containing 500 mL of cold deionized water. A brown solid will precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with deionized water.
-
Purification: Further purify the crude product by washing it with acetonitrile (164 mL). Collect the purified solid by filtration and dry it under vacuum to yield 2-amino-5-bromo-4-methylpyridine as a brown solid. The reported yield is approximately 80%.[7]
Characterization Data for 2-Amino-5-bromo-4-methylpyridine
-
Appearance: Brown solid
-
Molecular Formula: C₆H₇BrN₂
-
Molar Mass: 187.04 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ 8.08 (s, 1H), 6.41 (s, 1H), 4.48 (s, 2H, NH₂), 2.28 (s, 3H, CH₃).[7]
-
Mass Spectrum (m/z): 188 [M+H]⁺.[7]
Part 2: Construction of the Imidazo[1,2-a]pyridine Core
The second step involves the cyclization of 2-amino-5-bromo-4-methylpyridine with an α-haloaldehyde, in this case, chloroacetaldehyde. This reaction, a variation of the Tschitschibabin reaction, proceeds through an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular condensation to form the fused imidazole ring.[8]
Reaction Scheme:
Caption: Cyclization to form the 6-bromo-7-methylimidazo[1,2-a]pyridine core.
Experimental Protocol
The following is a generalized protocol based on similar Tschitschibabin cyclizations.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Amino-5-bromo-4-methylpyridine | 187.04 | 10.0 g | 53.5 |
| Chloroacetaldehyde (40% aq. solution) | 78.50 | 12.4 g | 63.1 |
| Sodium bicarbonate | 84.01 | 6.7 g | 79.8 |
| Ethanol | - | 100 mL | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: To a solution of 2-amino-5-bromo-4-methylpyridine (10.0 g, 53.5 mmol) in ethanol (100 mL) in a round-bottom flask, add sodium bicarbonate (6.7 g, 79.8 mmol).
-
Addition of Aldehyde: Add the 40% aqueous solution of chloroacetaldehyde (12.4 g, 63.1 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Washing: Wash the combined organic layers with brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 6-bromo-7-methylimidazo[1,2-a]pyridine.
Characterization Data for 6-Bromo-7-methylimidazo[1,2-a]pyridine
-
Appearance: Off-white to pale yellow solid
-
Molecular Formula: C₈H₇BrN₂
-
IUPAC Name: 6-bromo-7-methylimidazo[1,2-a]pyridine[3]
Part 3: Regioselective Nitration
The final step is the electrophilic nitration of the 6-bromo-7-methylimidazo[1,2-a]pyridine intermediate. The imidazo[1,2-a]pyridine ring system is activated towards electrophilic substitution, with the C-3 position being the most nucleophilic and, therefore, the primary site of nitration.[10] A standard nitrating mixture of concentrated nitric acid and sulfuric acid is employed.
Reaction Scheme:
Caption: Nitration of 6-bromo-7-methylimidazo[1,2-a]pyridine to yield the final product.
Experimental Protocol
This protocol is based on general procedures for the nitration of related heterocyclic systems.[11][12]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 6-Bromo-7-methylimidazo[1,2-a]pyridine | 211.06 | 5.0 g | 23.7 |
| Concentrated Sulfuric Acid (98%) | - | 20 mL | - |
| Concentrated Nitric Acid (70%) | - | 5 mL | - |
| Ice | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice-salt bath.
-
Addition of Substrate: Slowly add 6-bromo-7-methylimidazo[1,2-a]pyridine (5.0 g, 23.7 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (5 mL) to concentrated sulfuric acid (5 mL) at 0 °C.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approximately 100 g).
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain this compound.
Characterization Data for this compound
-
Appearance: Yellow solid
-
Molecular Formula: C₈H₆BrN₃O₂
-
Molar Mass: 256.06 g/mol
-
¹H NMR and ¹³C NMR: Specific spectral data should be acquired and compared with literature values for confirmation of the structure.
Mechanistic Insights
Step 1: Electrophilic Bromination
The bromination of 2-amino-4-methylpyridine with NBS proceeds via a standard electrophilic aromatic substitution mechanism. The amino group is a strong activating group and directs ortho- and para- to itself. The methyl group is also an activating group. The 5-position is para to the amino group and ortho to the methyl group, making it the most electron-rich and sterically accessible position for electrophilic attack.
Step 2: Tschitschibabin Imidazo[1,2-a]pyridine Synthesis
The mechanism of this cyclization involves two key steps:
-
N-Alkylation: The more nucleophilic pyridine ring nitrogen of 2-amino-5-bromo-4-methylpyridine attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion and forming a pyridinium salt intermediate.
-
Intramolecular Condensation: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by dehydration under the reaction conditions to form the aromatic imidazole ring.
Step 3: Electrophilic Nitration
The nitration of the imidazo[1,2-a]pyridine ring system is a classic electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The electron-rich imidazole portion of the bicyclic system is more susceptible to electrophilic attack than the pyridine ring. Computational studies and experimental evidence have shown that the C-3 position is the most nucleophilic, leading to the observed regioselectivity.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The described protocols are based on established chemical principles and provide a clear pathway for obtaining this valuable heterocyclic compound. The modular nature of this synthesis allows for the potential generation of a diverse library of analogues for further investigation in drug discovery and development programs. Adherence to the detailed experimental procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine?.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.[8]
- The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from The Royal Society of Chemistry website.
- PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine.
- ECHEMI. (n.d.). 116355-18-1, 6-Bromo-7-methylimidazo[1,2-a]pyridine Formula.
- Chichibabin Reaction. (n.d.).
- ResearchGate. (n.d.). Chichibabin (Tschitschibabin) Pyridin Synthese.
- Grokipedia. (n.d.). Chichibabin reaction.
- YouTube. (2021). Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism.
- BLDpharm. (n.d.). 1072944-75-2|6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde.
- Filo. (2025). Discuss the chemistry of pyridine under nitration.
- BLDpharm. (n.d.). 957035-22-2|6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
- ChemicalBook. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine Chemical Properties.
- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
- BenchChem. (2025). Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a.
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
- BenchChem. (2025). Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- CHEMISTRY & BIOLOGY INTERFACE. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Retrieved from CHEMISTRY & BIOLOGY INTERFACE website.
- ResearchGate. (2024). Nitration of Derivatives of Imidazo[1,5‐a]pyridine via C−H Functionalization with Fe(NO3)3 ⋅ 9H2O as a Promoter and a Nitro Source | Request PDF.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The nitration of imidazo[1,5-a]pyridines. Retrieved from Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) website.
- RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- ChemicalBook. (n.d.). 3-BROMOIMIDAZO[1,2-A]PYRAZINE(57948-41-1) 1H NMR spectrum.
- PMC - NIH. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution).
- PubMed. (n.d.). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine.
- PLOS ONE. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.
- PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
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An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure, and its derivatives have shown a wide range of biological activities.[1] This document delves into the structural characteristics, predicted physicochemical parameters, and spectral properties of this specific nitro-substituted derivative. Furthermore, it outlines a detailed, field-proven synthetic protocol and the analytical methodologies crucial for its characterization, offering valuable insights for researchers and scientists engaged in the synthesis, evaluation, and application of novel imidazo[1,2-a]pyridine analogues.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a vital heterocyclic motif in the landscape of modern drug discovery. Its unique electronic and structural features have led to the development of numerous compounds with diverse therapeutic applications. The fusion of an imidazole and a pyridine ring creates a bicyclic aromatic system that can readily interact with various biological targets. This scaffold's versatility allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles.
The introduction of a nitro group, as seen in this compound, can significantly influence the molecule's properties. Nitroaromatic compounds are known to be key pharmacophores in a range of antimicrobial agents, often acting as prodrugs that undergo bioreductive activation within the target organism. This guide focuses specifically on the 6-bromo-7-methyl-3-nitro derivative, providing a foundational understanding of its physicochemical nature to aid in its potential development as a therapeutic agent.
Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.
Chemical Structure
The chemical structure of this compound is depicted below:
A 2D representation of this compound
Key Identifiers
A summary of the key identifiers for this compound is provided in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 1072944-64-9 | [2] |
| Molecular Formula | C8H6BrN3O2 | [2] |
| Molecular Weight | 256.06 g/mol | [2] |
| Canonical SMILES | CC1=CC2=NC=C(N2C=C1Br)[O-] | [3] |
| InChIKey | Not available in search results |
Physicochemical Properties: A Data-Driven Analysis
Predicted Physicochemical Parameters
The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and comparison with structurally similar compounds.
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point (°C) | 180 - 200 | The melting point of the parent 6-Bromoimidazo[1,2-a]pyridine is 76-81 °C. The introduction of a nitro group and a methyl group is expected to increase the molecular weight and potentially introduce stronger intermolecular interactions (dipole-dipole), thus significantly raising the melting point. |
| Boiling Point (°C) | > 400 (decomposes) | Heterocyclic compounds with nitro groups often have high boiling points and may decompose before boiling at atmospheric pressure. |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | The presence of the polar nitro group may slightly enhance aqueous solubility compared to the unsubstituted parent compound. However, the overall aromatic and halogenated structure suggests limited water solubility. Many 3-nitroimidazo[1,2-a]pyridine derivatives exhibit low aqueous solubility.[1] |
| pKa | 1.5 - 2.5 (for the protonated pyridine nitrogen) | The imidazo[1,2-a]pyridine ring system is basic due to the pyridine nitrogen. The electron-withdrawing nitro and bromo groups are expected to decrease the basicity of the ring system, resulting in a lower pKa compared to the unsubstituted scaffold. |
| LogP | 2.0 - 3.0 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the bromine atom and the aromatic system contributes to its lipophilicity, while the nitro group adds some polarity. |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies for the construction and functionalization of the imidazo[1,2-a]pyridine core. The general synthetic strategy involves the initial formation of the bicyclic ring system, followed by electrophilic substitution reactions.
Synthetic Workflow
The proposed synthetic route is a two-step process starting from the commercially available 5-bromo-4-methylpyridin-2-amine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine
-
To a solution of 5-bromo-4-methylpyridin-2-amine (1.0 eq) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 6-Bromo-7-methylimidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
-
To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 6-Bromo-7-methylimidazo[1,2-a]pyridine (1.0 eq).
-
Maintain the temperature at 0 °C and add fuming nitric acid (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Spectral Characterization
The structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques. The expected spectral data are based on the analysis of structurally related imidazo[1,2-a]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro groups. We anticipate a singlet for the C5-H, a singlet for the C8-H, and a singlet for the methyl protons at C7. The proton at C2 is also expected to be a singlet.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons attached to the bromine and nitro groups, as well as the carbons in the imidazole ring, will be particularly informative.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1550 and ~1350 | Asymmetric and symmetric N-O stretching of the nitro group |
| ~1640-1450 | C=C and C=N stretching (aromatic rings) |
| ~800-600 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected [M+H]⁺ ion would be observed at m/z 255.97 and 257.97.
Analytical Methodologies
The purity and identity of this compound are typically assessed using chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for determining the purity of the compound.
Caption: A typical HPLC workflow for purity analysis.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding the compound's solid-state properties and for structure-based drug design.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a lack of direct experimental data necessitates the use of predictive models and comparative analysis with related compounds, the information presented herein offers a solid foundation for researchers. The outlined synthetic and analytical protocols provide a practical framework for the preparation and characterization of this promising heterocyclic compound.
Future work should focus on the experimental determination of the key physicochemical properties to validate the predicted values. Furthermore, biological evaluation of this compound against various targets, particularly in the context of infectious diseases, is warranted to explore its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutic agents.
References
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- Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. [5]
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An In-depth Technical Guide to 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine (CAS Number: 1072944-64-9), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" due to its prevalence in a variety of biologically active molecules and approved pharmaceuticals.[1][2][3][4] This guide details the physicochemical properties, a proposed synthetic route with mechanistic insights, and expected spectroscopic characterization of the title compound. Furthermore, we explore its potential therapeutic applications based on structure-activity relationships within the broader class of imidazo[1,2-a]pyridine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising molecule.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle with a bridgehead nitrogen atom that has garnered immense attention from the medicinal chemistry community.[3][5] Its structural rigidity, coupled with its ability to engage in various biological interactions, has led to its classification as a "privileged scaffold." This is evidenced by its presence in numerous marketed drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer drug Zolimidine.[2][6]
Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antituberculosis, antiviral, anti-inflammatory, and anticonvulsant properties.[4][7][8][9][10] The introduction of various substituents onto the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of its biological and pharmacokinetic profiles. The specific compound of interest, this compound, incorporates three key functional groups:
-
A bromine atom at the 6-position: Halogen atoms can modulate the lipophilicity and metabolic stability of a molecule, and also serve as a handle for further synthetic transformations through cross-coupling reactions.
-
A methyl group at the 7-position: This group can influence the steric and electronic properties of the molecule, potentially affecting its binding affinity to biological targets.
-
A nitro group at the 3-position: The nitro group is a strong electron-withdrawing group that can significantly impact the electronic distribution of the heterocyclic system. It is also a key pharmacophore in several antimicrobial and antiparasitic drugs, often being reduced in vivo to generate reactive nitrogen species.
The combination of these features on the privileged imidazo[1,2-a]pyridine scaffold makes this compound a compound with high potential for the development of novel therapeutic agents.
Physicochemical and Structural Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1072944-64-9 | [11][12] |
| Molecular Formula | C₈H₆BrN₃O₂ | [11][12] |
| Molecular Weight | 256.06 g/mol | [11][12] |
| Canonical SMILES | CC1=CC2=NC=C(N2C=C1Br)[O-] | [12] |
| Appearance | Expected to be a solid | Inferred |
| Purity | Commercially available up to 98% | [11] |
Synthesis and Mechanistic Insights
Proposed Synthetic Protocol
The proposed synthesis involves a two-step process starting from the commercially available 5-bromo-4-methylpyridin-2-amine.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
The initial step would involve the condensation of 5-bromo-4-methylpyridin-2-amine with an α-haloketone, a classic method for constructing the imidazo[1,2-a]pyridine scaffold. However, for the introduction of the 3-nitro group, a more direct approach is the reaction with a nitroalkene.
Step 2: Nitration of the Imidazo[1,2-a]pyridine Ring
A more likely industrial synthesis would involve the initial formation of 6-bromo-7-methylimidazo[1,2-a]pyridine followed by regioselective nitration at the 3-position. The imidazole ring is electron-rich and susceptible to electrophilic substitution, with the 3-position being the most reactive site.
Detailed Experimental Protocol (Proposed):
-
Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine:
-
To a solution of 5-bromo-4-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol or DMF, add chloroacetaldehyde (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base such as sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-7-methylimidazo[1,2-a]pyridine.
-
-
Nitration to yield this compound:
-
Dissolve 6-bromo-7-methylimidazo[1,2-a]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add a nitrating agent, such as fuming nitric acid or potassium nitrate (1.1 eq), dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Synthesis Workflow Diagram
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An In-depth Technical Guide to the Biological Activity of Nitroimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a nitro group, particularly at the 3-position, imbues this scaffold with a remarkable spectrum of biological activities, most notably against infectious diseases and cancer. This guide provides a comprehensive technical overview of the biological activities of nitroimidazo[1,2-a]pyridine derivatives. We will delve into the core mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols for evaluating these compounds. The focus is on providing field-proven insights into their antitubercular, antiparasitic, and anticancer properties, grounded in authoritative scientific literature to support researchers and professionals in the field of drug development.
The Nitroimidazo[1,2-a]pyridine Scaffold: A Foundation for Potent Bioactivity
The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5,6-heterocycle that has garnered significant attention for its broad pharmacological applications.[1][2][3] Its rigid structure and electron-rich nature make it an ideal backbone for designing molecules that can interact with various biological targets. The addition of a nitroaromatic group transforms these molecules into potent prodrugs, particularly effective against pathogens that thrive in hypoxic (low-oxygen) environments.
The key to their activity lies in the reductive bioactivation of the nitro group. In specific pathogens and cells, enzymes known as nitroreductases reduce the nitro group, generating reactive nitrogen species, including nitric oxide (NO).[4][5] These reactive intermediates are highly cytotoxic, disrupting critical cellular processes such as cell wall synthesis, DNA integrity, and cellular respiration, ultimately leading to cell death.[4][6] This mechanism of action is central to the success of two landmark drugs based on a related nitroimidazole scaffold: Delamanid and Pretomanid, both approved for treating multidrug-resistant tuberculosis (MDR-TB).[7][8][9]
Premier Application: Antitubercular Activity
The most profound success of nitroaromatic heterocycles has been in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Nitroimidazo[1,2-a]pyridine derivatives and their close analogs represent a new class of potent antitubercular agents effective against both replicating and non-replicating, persistent bacteria.[2][8][10]
Mechanism of Action: Reductive Bioactivation
The antitubercular action of compounds like Pretomanid and Delamanid is a classic example of pathogen-specific prodrug activation.[8][11] The process is initiated within the mycobacterial cell.
-
Activation: The prodrug is activated by a deazaflavin-dependent nitroreductase (Ddn) enzyme.[6][8] This enzyme utilizes the reduced form of cofactor F420 as a hydride donor to reduce the nitro group on the drug.[12]
-
Generation of Reactive Species: This reduction generates a cascade of reactive nitrogen intermediates, including nitric oxide (NO).[4][12]
-
Dual Cytotoxic Effects: These reactive species kill the Mtb bacteria through a dual mechanism:
-
Inhibition of Mycolic Acid Synthesis: A key metabolite attacks the synthesis of mycolic acids, which are essential, waxy components of the mycobacterial cell wall.[4][5] This disruption compromises the cell wall's integrity, making the bacterium vulnerable.[4] This is the primary mechanism against actively replicating Mtb.
-
Respiratory Poisoning: The release of nitric oxide acts as a respiratory poison, disrupting cellular respiration and energy production.[6] This mechanism is crucial for killing non-replicating or dormant Mtb found in hypoxic environments within host granulomas.[4][6][13]
-
Mutations in the genes responsible for the F420 cofactor biosynthesis pathway or the Ddn enzyme can lead to drug resistance.[8][12]
Caption: Mechanism of action for nitroimidazole-based antitubercular drugs.
Structure-Activity Relationship (SAR) Insights
SAR studies have been crucial in optimizing the antitubercular potency of these compounds.
-
The Nitro Group: The presence of the nitro group is essential for both aerobic and anaerobic activity.[14] Isomers lacking the nitro group are typically inactive.[15]
-
Bicyclic Core: A rigid bicyclic core, such as an imidazo-oxazine or imidazo-oxazole, is a key determinant of aerobic activity.[14]
-
Lipophilic Side Chain: A lipophilic "tail," often a benzyloxy or related group, is generally required for potent activity against aerobically replicating Mtb, likely enhancing cell entry and interaction with the activating enzyme.[14]
-
Stereochemistry: The stereochemistry of substituents on the scaffold can significantly impact potency.
Table 1: Comparison of Key Nitroimidazole-Class Antitubercular Drugs
| Compound | Chemical Class | Status | Key Structural Features |
| Delamanid | Dihydro-nitroimidazooxazole | Approved | Bicyclic nitroimidazole core with a specific side chain that optimizes activity and safety.[7][11][16] |
| Pretomanid | Nitroimidazooxazine | Approved | A distinct bicyclic system, also a prodrug activated by Ddn.[4][6][8] |
Experimental Protocol: Mtb Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard method for determining the MIC of a compound against M. tuberculosis H37Rv using a microplate-based assay.
Causality: The goal is to find the lowest concentration of the compound that visibly inhibits bacterial growth. The use of a redox indicator like Resazurin provides an objective measure of viability, as only metabolically active cells can reduce the blue dye to pink resorufin.
Protocol:
-
Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Prepare a stock solution of the test compound in DMSO. Create a serial 2-fold dilution series of the compound in a 96-well plate using 7H9 broth.
-
-
Inoculation:
-
Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate each well of the plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include controls: a positive control (e.g., rifampicin), a negative control (no drug), and a sterility control (no bacteria).
-
-
Incubation:
-
Seal the plate in a secondary container and incubate at 37°C for 7 days.
-
-
Readout:
-
Add 20 µL of Resazurin solution (0.01% w/v) to each well.
-
Re-incubate the plate for 24-48 hours.
-
The MIC is defined as the lowest drug concentration at which no color change from blue to pink is observed.
-
Antiparasitic Activity
Nitroimidazo[1,2-a]pyridine derivatives have also emerged as potent agents against kinetoplastid parasites, which are responsible for neglected tropical diseases like leishmaniasis and trypanosomiasis (Chagas disease and Human African Trypanosomiasis).[17][18][19]
Mechanism of Action: Parasite-Specific Nitroreductases
Similar to their antitubercular activity, the antiparasitic effect relies on the reductive activation of the nitro group. However, the activating enzymes are parasite-specific Type 1 nitroreductases (NTR1).[17] These enzymes are found in parasites like Leishmania but are absent in mammalian hosts, providing a basis for selective toxicity.[17] Activation of the prodrug leads to the formation of cytotoxic metabolites that damage parasitic cells.
One significant advantage is the development of compounds that are potent substrates for parasitic NTR1 but are non-mutagenic and non-genotoxic, overcoming a major concern with many nitroaromatic compounds.[17]
Caption: A typical workflow for evaluating antileishmanial activity in vitro.
Structure-Activity Relationship (SAR) Insights
-
Position 8 Substituent: The nature of the substituent at the 8-position of the imidazopyridine ring plays a key role in antileishmanial activity.[17][19] For instance, derivatives with a phenylthio or benzylthio moiety at this position have shown excellent potency.[17]
-
Halogenation: Halogen atoms, particularly bromine at positions 6 and 8, have been shown to enhance activity.[19]
-
Reduction Potential: Compounds with a low reduction potential are often better substrates for the parasitic NTR1 enzyme, leading to more efficient bioactivation and higher potency.[17]
Table 2: Representative Antiparasitic Activity of a Nitroimidazo[1,2-a]pyridine Derivative
| Compound ID | Target Organism | IC50 (µM) | Cytotoxicity (HepG2, CC50 µM) | Reference |
| Compound 5 | L. donovani | 1.0 - 2.1 | > 100 | [17] |
| Compound 5 | T. brucei brucei | 1.3 - 2.2 | > 100 | [17] |
| Miltefosine | L. donovani | 13.3 | - | [17] |
| Benznidazole | T. cruzi | 2.2 | - | [17] |
Experimental Protocol: In Vitro Antileishmanial (Promastigote) Assay
This protocol determines the 50% inhibitory concentration (IC50) of a compound against the promastigote (insect) stage of Leishmania donovani.
Causality: This assay provides a primary screen for antileishmanial activity. Promastigotes are easier to culture than the intracellular amastigote stage. A fluorescent indicator is used to quantify parasite viability, allowing for a dose-response curve to be generated, from which the IC50 is calculated.
Protocol:
-
Preparation:
-
Culture L. donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.
-
Prepare a 2-fold serial dilution of the test compound in a 96-well plate.
-
-
Inoculation:
-
Add promastigotes from a log-phase culture to each well to a final concentration of 1 x 10⁶ parasites/mL.
-
Include controls: a positive control (e.g., amphotericin B), a negative control (no drug), and a blank (medium only).
-
-
Incubation:
-
Incubate the plate at 26°C for 72 hours.
-
-
Readout:
-
Add a viability reagent such as Resazurin or SYBR Green I.
-
After a 4-6 hour incubation, measure fluorescence (Ex/Em ~560/590 nm for Resazurin).
-
Calculate the percentage of inhibition for each concentration relative to the controls and determine the IC50 value using non-linear regression analysis.
-
Anticancer Activity
More recently, nitroimidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents.[20][21] Their mechanisms in this context are more diverse and often involve the inhibition of critical cell signaling pathways that are dysregulated in cancer.
Mechanisms of Action: Targeting Cancer Signaling Pathways
Unlike the reductive activation seen in microbes, the anticancer effects of many imidazo[1,2-a]pyridines (including some nitro-substituted derivatives) are often due to direct inhibition of protein kinases and other signaling molecules.
-
PI3K/Akt/mTOR Pathway Inhibition: Several derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[20][22] This pathway is a central regulator of cell growth, proliferation, and survival, and it is hyperactivated in many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).[20][22]
-
Induction of Apoptosis: These compounds can trigger apoptosis through both intrinsic and extrinsic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like p53, p21, and Bax, and the activation of executioner caspases (e.g., Caspase-7, Caspase-8).[22][23]
-
Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by modulating pathways like STAT3/NF-κB, which are linked to chronic inflammation and cancer progression.[23]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an imidazo[1,2-a]pyridine derivative.
Experimental Protocol: Cell Viability (MTT) Assay
This is a foundational colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.
Causality: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by the test compound.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, A375, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the appropriate cell culture medium.
-
Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Readout:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Challenges and Future Perspectives
Despite their immense potential, the development of nitroimidazo[1,2-a]pyridine derivatives is not without challenges.
-
Toxicity and Mutagenicity: A primary concern for nitroaromatic compounds is their potential for genotoxicity. However, recent studies have successfully identified non-mutagenic derivatives, demonstrating that this liability can be engineered out of the scaffold.[17]
-
Metabolic Stability: Poor microsomal stability can limit the in vivo efficacy of some compounds.[17] Future work will focus on designing derivatives with improved pharmacokinetic profiles.
-
Resistance: As with any antimicrobial or anticancer agent, the development of resistance is a constant threat. Understanding resistance mechanisms, such as mutations in activating enzymes, is critical for developing next-generation compounds and combination therapies.[12]
The future of this chemical class is bright. Ongoing research is focused on scaffold hopping strategies to discover novel cores, exploring new biological targets, and leveraging these compounds in combination therapies to enhance efficacy and combat resistance.[2][3][24]
Conclusion
Nitroimidazo[1,2-a]pyridine derivatives are a versatile and powerful class of biologically active molecules. Their unique reliance on reductive bioactivation has led to highly effective drugs against tuberculosis and promising candidates for treating parasitic infections. Furthermore, their ability to modulate key signaling pathways opens exciting new avenues for cancer therapy. By understanding the intricate relationships between chemical structure, mechanism of action, and biological effect, researchers can continue to refine and develop this privileged scaffold to address some of the world's most pressing health challenges.
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- 23. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine and its Congeners
This in-depth technical guide delves into the mechanistic underpinnings of the imidazo[1,2-a]pyridine scaffold, with a specific focus on the potential therapeutic actions of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes the wealth of knowledge surrounding the broader class of imidazo[1,2-a]pyridine derivatives to provide a robust and scientifically grounded exploration of its likely mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile heterocyclic scaffold.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2] This scaffold is a key structural component in several approved drugs, including zolpidem and alpidem, highlighting its clinical relevance.[1][2] The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[1][2] The specific substitutions of a bromo group at the 6-position, a methyl group at the 7-position, and a nitro group at the 3-position on the imidazo[1,2-a]pyridine core of the topic compound, this compound, are anticipated to modulate its biological activity and target specificity.
Plausible Mechanisms of Action: Insights from Structurally Related Imidazo[1,2-a]pyridines
Based on extensive research into the imidazo[1,2-a]pyridine class of compounds, two primary mechanisms of action have emerged as highly probable for derivatives with anticancer and antitubercular potential: inhibition of the PI3K/AKT/mTOR signaling pathway and disruption of mycobacterial energy metabolism.
Anticancer Activity via PI3K/AKT/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway.[4]
These compounds are often designed to bind to the ATP-binding site of PI3K, preventing the phosphorylation of its downstream targets, AKT and mTOR.[4] This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.[4] The presence of various substituents on the imidazo[1,2-a]pyridine core can significantly influence the potency and selectivity of PI3K inhibition.[3][4]
Figure 1: Proposed mechanism of PI3K/AKT/mTOR pathway inhibition by this compound.
Antitubercular Activity through Targeting Mycobacterial Respiration
Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents with novel mechanisms of action.[5] The imidazo[1,2-a]pyridine scaffold has shown considerable promise in this area, with some derivatives exhibiting potent activity against Mycobacterium tuberculosis (Mtb).[5]
A key target for these compounds is the cytochrome bcc complex, specifically the QcrB subunit, which is a crucial component of the electron transport chain responsible for cellular respiration and ATP synthesis in Mtb.[5] By inhibiting QcrB, imidazo[1,2-a]pyridine derivatives disrupt the proton motive force across the mycobacterial inner membrane, leading to a depletion of ATP and ultimately bacterial cell death.[5] Another potential antitubercular mechanism for this class of compounds is the inhibition of glutamine synthetase, an enzyme essential for nitrogen metabolism in Mtb.[6]
Figure 2: Proposed mechanism of antitubercular activity via inhibition of the QcrB subunit of the electron transport chain.
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed.
In Vitro Kinase Inhibition Assays
Objective: To quantify the inhibitory activity of the compound against a panel of kinases, particularly PI3K isoforms.
Methodology:
-
Reagents and Materials: Recombinant human kinases (e.g., PI3Kα, β, δ, γ), ATP, kinase-specific substrates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure: a. Prepare a serial dilution of the test compound. b. In a 96- or 384-well plate, add the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a four-parameter logistic equation.
Western Blot Analysis of PI3K/AKT/mTOR Pathway Phosphorylation
Objective: To assess the effect of the compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cell lines.
Methodology:
-
Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., MCF-7, HeLa) and treat with various concentrations of the test compound for different time points.[4][7]
-
Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and probe with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR. c. Incubate with HRP-conjugated secondary antibodies. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Mycobacterial Growth Inhibition Assays
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against Mycobacterium tuberculosis.
Methodology:
-
Bacterial Strains and Culture: Use a virulent strain of Mtb (e.g., H37Rv) and culture in an appropriate liquid medium (e.g., Middlebrook 7H9).
-
Microplate Alamar Blue Assay (MABA): a. Prepare a serial dilution of the test compound in a 96-well microplate. b. Inoculate the wells with a standardized suspension of Mtb. c. Incubate the plates at 37°C for 5-7 days. d. Add Alamar Blue reagent to each well and incubate for another 24 hours. e. Determine the MIC as the lowest concentration of the compound that prevents a color change from blue to pink.
Target-Based Whole-Cell Screening in Mycobacteria
Objective: To identify the specific molecular target of the compound in Mtb.
Methodology:
-
Generation of Target-Specific Reporter Strains: Construct reporter strains of Mtb that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is sensitive to the inhibition of a specific pathway (e.g., ATP synthesis).
-
High-Throughput Screening: Screen a library of compounds, including the test compound, against the panel of reporter strains.
-
Hit Validation: Compounds that selectively inhibit the reporter gene expression in a particular strain are further investigated as potential inhibitors of the corresponding target.
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[5]
-
Position 3: The presence of a nitro group at the 3-position, as in the case of this compound, is a common feature in many biologically active nitroimidazoles. The electron-withdrawing nature of the nitro group can be crucial for the compound's mechanism of action, potentially through bioreductive activation under hypoxic conditions, a known mechanism for some nitroaromatic drugs.
-
Positions 6 and 7: Substitutions on the pyridine ring, such as the bromo group at position 6 and the methyl group at position 7, can significantly impact the compound's lipophilicity, metabolic stability, and target-binding affinity. For instance, halogen substitutions are often employed to enhance binding interactions with target proteins.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. While the precise mechanism of action of this compound requires direct experimental validation, the extensive body of research on related compounds strongly suggests its potential as an inhibitor of the PI3K/AKT/mTOR pathway in cancer or as a disruptor of mycobacterial energy metabolism.
Future research should focus on the synthesis and biological evaluation of this compound to confirm its therapeutic potential and elucidate its specific molecular targets. A comprehensive understanding of its mechanism of action will be critical for its advancement as a potential drug candidate.
References
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Technical Guide: Physicochemical and Synthetic Profile of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2] This document outlines the core molecular and physical properties of the title compound, presents a detailed, logical synthetic protocol, and discusses the broader therapeutic context of the imidazo[1,2-a]pyridine class. The information herein is intended to support research and development efforts by providing both foundational data and practical, field-proven insights into the compound's chemistry.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. These data are critical for experimental design, including reaction stoichiometry, analytical characterization, and formulation development.
| Identifier | Value | Source |
| Molecular Formula | C₈H₆BrN₃O₂ | [3][4] |
| Molecular Weight | 256.06 g/mol | [4] |
| CAS Number | 1072944-64-9 | [3][4] |
| Canonical SMILES | CC1=CC2=NC=C(N2C=C1Br)[O-] | [3] |
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine nucleus is a cornerstone of modern drug discovery, recognized for its broad spectrum of biological activities.[2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets. Marketed drugs such as Zolpidem (anxiolytic) and Alpidem underscore the clinical success of this scaffold.[2]
In recent years, research has expanded into more complex derivatives, exploring their potential as:
-
Anticancer Agents: Targeting critical cellular pathways like PI3K/mTOR and tubulin polymerization.[5][6]
-
Antituberculosis Agents: Showing significant activity against multidrug-resistant strains of Mycobacterium tuberculosis.[7]
-
Kinase Inhibitors: Acting on specific kinases involved in disease pathogenesis.[2]
The addition of a bromine atom, a methyl group, and a nitro group to the core structure, as in the title compound, is a strategic chemical modification. The bromine atom can serve as a handle for further synthetic elaboration (e.g., cross-coupling reactions), while the nitro group, a strong electron-withdrawing group, significantly modulates the electronic properties and potential biological activity of the molecule.
Experimental Protocol: A Proposed Synthesis Pathway
The following section details a robust, two-step experimental workflow for the synthesis of this compound. This protocol is based on established synthetic strategies for imidazo[1,2-a]pyridine derivatives.[8][9]
Diagram of the Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine
Causality: This step involves a classical condensation and intramolecular cyclization reaction. 2-aminopyridine derivatives readily react with α-halo aldehydes to form the imidazo[1,2-a]pyridine bicycle.[9] Ethanol is selected as a polar protic solvent suitable for the reactants, and a mild base like sodium carbonate is used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
Methodology:
-
To a solution of 2-amino-5-bromo-4-methylpyridine (1.0 eq) in ethanol (10 mL/mmol), add sodium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the residue with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate product.
Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR and Mass Spectrometry (MS) to ensure successful cyclization before proceeding.
Step 2: Nitration to this compound
Causality: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution. A standard nitrating mixture of concentrated sulfuric acid and nitric acid is employed. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The reaction is initiated at 0 °C to control the exothermic nature of the nitration.
Methodology:
-
In a round-bottom flask, add the 6-Bromo-7-methylimidazo[1,2-a]pyridine intermediate (1.0 eq) to concentrated sulfuric acid at 0 °C (ice bath). Stir until fully dissolved.
-
Slowly add a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v, 1.1 eq of HNO₃) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Self-Validation: Final product identity, purity, and structure must be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
References
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
- Singh, U. P., & Gahtori, P. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
- de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ChemistrySelect.
- Ahmad, I., et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
- Advanced ChemBlocks Inc. This compound, 98% Purity.
- Google Patents. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. CN103788092A.
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An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
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An In-Depth Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Compounds
Foreword: The Enduring Appeal of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The imidazo[1,2-a]pyridine core is a quintessential example of such a "privileged scaffold."[1] This fused bicyclic heterocycle is not merely a synthetic curiosity; it is a validated structural motif present in a range of marketed drugs, from the widely prescribed hypnotic agent zolpidem to the anxiolytic alpidem and the cardiotonic olprinone.[2][3][4][5] The scaffold's rigid, planar structure and its capacity for diverse functionalization have enabled its application across a remarkable spectrum of biological targets, yielding compounds with potent anticancer, antituberculosis, antiviral, and anti-inflammatory activities.[3][4][6][7]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a conventional, rigid template to instead provide a narrative that mirrors the discovery process itself. We will journey from the foundational chemistry of the core scaffold to the strategic biological evaluations and iterative optimization cycles that transform a simple molecule into a promising drug candidate. Our focus will be on the causality behind the chemistry and the self-validating logic of the screening protocols, providing a field-proven perspective on bringing novel imidazo[1,2-a]pyridine compounds from the bench to preclinical consideration.
Section 1: Architecting the Core: Modern Synthetic Strategies
The synthetic accessibility of the imidazo[1,2-a]pyridine core is a primary reason for its prevalence in drug discovery. The ability to readily generate diverse analogues is the bedrock of any successful medicinal chemistry program. While classical methods remain relevant, modern advancements have prioritized efficiency, diversity, and greener chemical practices.
Foundational Synthesis: The Tschitschibabin Reaction and Its Legacy
The most traditional and still widely utilized method for constructing the imidazo[1,2-a]pyridine skeleton is the Tschitschibabin reaction, first reported in 1925.[8] The reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5]
Causality Behind the Method: The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused-ring system. The robustness of this method allows for a wide variety of substituents on both the aminopyridine and the carbonyl component, making it a workhorse for generating initial compound libraries.[9]
The Power of Convergence: Multicomponent Reactions (MCRs)
Modern drug discovery demands efficiency. Multicomponent reactions (MCRs) are a powerful tool for rapidly generating chemical complexity from simple starting materials in a single pot. For imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé reaction is particularly notable.[5] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines.[8]
Expertise in Application: The strategic value of MCRs lies in their combinatorial nature. By simply varying each of the three input components, a vast and diverse library of compounds can be generated with minimal synthetic effort. This is invaluable for the initial "hit-finding" stage of a project, where the goal is to explore a broad chemical space.
Expanding the Toolkit: Novel and Green Approaches
The field has evolved beyond classical condensations, embracing methodologies that offer improved yields, milder conditions, and greater environmental compatibility.
-
Alternative Electrophiles: The reaction is not limited to α-haloketones. Other electrophilic partners like nitroolefins, α-diazo compounds, and 1,3-dicarbonyls have been successfully employed, expanding the range of achievable substitution patterns.[2][10]
-
Metal-Free Catalysis: To align with green chemistry principles, there is a significant push to develop syntheses that avoid heavy metal catalysts. For instance, molecular iodine has been shown to be an effective and environmentally benign catalyst for three-component couplings of 2-aminopyridines, acetophenones, and dimedone under aqueous and aerobic conditions.[11][12]
Workflow Diagram: General Synthetic Pathways
Caption: Overview of key synthetic routes to the imidazo[1,2-a]pyridine core.
Section 2: Identifying Biological Activity: Screening Cascades
Once a library of novel compounds is synthesized, the challenge shifts to identifying which, if any, possess meaningful biological activity. This is achieved through a structured, multi-stage screening process designed to efficiently filter large numbers of compounds down to a few promising candidates.
The Initial Funnel: Primary Screening
The first step is a primary screen, which can be categorized into two main philosophies:
-
Target-Based Screening: This rational approach tests compounds for their ability to interact with a specific, validated biological target, such as an enzyme or receptor. For example, novel imidazo[1,2-a]pyridines have been screened for their inhibitory activity against platelet-derived growth factor receptor (PDGFR), a kinase involved in cancer.[13] Another example is screening for binding to the influenza virus PA-PB1 protein interface to block viral replication.[14] This method is powerful when the disease mechanism is well understood.
-
Phenotypic Screening: This approach tests compounds for their ability to produce a desired effect in a whole-cell or whole-organism model, without a preconceived notion of the target. A prime example is the whole-cell screening of imidazo[1,2-a]pyridine libraries against Mycobacterium tuberculosis, which led to the identification of potent antitubercular hits.[15][16] This method is invaluable for complex diseases where the optimal target may not be known.
Validating the "Hit": Secondary and Confirmatory Assays
Compounds that show activity in the primary screen—termed "hits"—must undergo further testing to confirm their activity and rule out artifacts.
-
Dose-Response Analysis: Hits are re-tested at multiple concentrations to generate a dose-response curve, from which key potency metrics like IC₅₀ (half-maximal inhibitory concentration) are derived.
-
Orthogonal Assays: The activity is confirmed using a different assay format to ensure the observed effect is not specific to the primary screening technology.
-
Direct Binding Confirmation: For target-based projects, techniques like Surface Plasmon Resonance (SPR) can be used to confirm that the compound physically binds to the target protein and to determine binding kinetics (KD).[14]
Protocol: Representative Whole-Cell Antimycobacterial Screening
This protocol describes a self-validating system for identifying inhibitors of Mycobacterium tuberculosis (Mtb).
-
Preparation: Dispense Mtb culture (e.g., H37Rv strain) in Middlebrook 7H9 broth into 96-well microplates.
-
Compound Addition: Add test compounds from a pre-prepared dilution series to the wells. Include a positive control (e.g., rifampicin) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate plates at 37°C for 7 days.
-
Viability Assessment: Add a viability indicator dye (e.g., Resazurin). Resazurin (blue) is reduced by metabolically active cells to the fluorescent product Resorufin (pink).
-
Readout: Measure fluorescence on a plate reader. A lack of pink color (low fluorescence) indicates inhibition of bacterial growth.
-
Self-Validation: The clear difference between the positive (no growth, blue) and negative (growth, pink) controls validates the assay run. The dose-response format confirms that the inhibitory effect is concentration-dependent.
Screening Cascade Diagram
Caption: A typical workflow for screening compound libraries to find validated hits.
Section 3: Refining the Molecule: Structure-Activity Relationship (SAR)
Identifying a hit is only the beginning. The subsequent phase, lead optimization, is an iterative cycle of chemical synthesis and biological testing designed to improve a compound's properties. The guiding principle of this phase is the Structure-Activity Relationship (SAR).
The Iterative Cycle of Optimization
SAR exploration is a systematic process. For a given imidazo[1,2-a]pyridine hit, medicinal chemists will synthesize new analogues by making discrete modifications at various positions around the scaffold. Each new compound is tested, and the results inform the design of the next set of molecules.
The Goal: To understand which parts of the molecule are essential for activity and which can be modified to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[13]
Key SAR Insights for the Imidazo[1,2-a]pyridine Scaffold
Decades of research have provided a rich understanding of how substitutions affect activity.
-
Antitubercular Activity: For imidazo[1,2-a]pyridine-3-carboxamides, SAR studies revealed that small, neutral groups on the terminal phenyl ring of the carboxamide were optimal for potency against Mtb.[16] Further exploration of the C2 and C7 positions on the core scaffold also led to significant improvements in activity against multidrug-resistant (MDR) strains.[7]
-
Anti-Influenza Activity: In the development of influenza PA-PB1 inhibitors, SAR analysis of imidazo[1,2-a]pyridine-3-carboxamides identified that specific linkers and substitution patterns were critical for enhancing inhibitory potency.[14]
-
Aβ Plaque Ligands: For derivatives designed to detect β-Amyloid plaques in Alzheimer's disease, studies showed that the N,N-dimethylaminophenyl group was a critical structural component for binding affinity, and that modifications elsewhere on the imidazo[1,2-a]pyridine ring generally decreased this affinity.[9]
Hypothetical SAR Data Table
The following table illustrates a typical SAR exploration for a hypothetical series of kinase inhibitors based on a 2-phenylimidazo[1,2-a]pyridine core.
| Compound ID | R¹ (at C3) | R² (at C7) | Phenyl R³ (para-position) | Kinase IC₅₀ (nM) |
| HIT-1 | -H | -CH₃ | -H | 1250 |
| OPT-2 | -CONH₂ | -CH₃ | -H | 450 |
| OPT-3 | -H | -Cl | -H | 980 |
| OPT-4 | -CONH₂ | -CH₃ | -F | 150 |
| OPT-5 | -CONH₂ | -CH₃ | -OCH₃ | 600 |
| LEAD-6 | -CONH₂ | -Cl | -F | 25 |
Analysis: The data suggests that a C3-carboxamide (OPT-2 vs. HIT-1) is beneficial. A C7-chloro group (OPT-3) is slightly better than methyl. A para-fluoro substituent on the C2-phenyl ring significantly improves potency (OPT-4 vs. OPT-2). Combining the best features (C3-carboxamide, C7-chloro, para-fluoro) results in the highly potent lead compound, LEAD-6 .
Lead Optimization Cycle Diagram
Caption: The iterative cycle of medicinal chemistry in lead optimization.
Section 4: Case Study - The Discovery of Antitubercular Imidazo[1,2-a]pyridines
The development of novel agents against Mycobacterium tuberculosis provides a compelling real-world example of the principles discussed.
1. Hit Identification: A high-throughput phenotypic screen of a diverse chemical library against live Mtb identified a novel class of inhibitors: imidazo[1,2-a]pyridine-8-carboxamides.[15] This starting point was promising as it showed whole-cell activity, the most relevant measure for an antibacterial agent.
2. Target Deconvolution and Mechanism of Action: A critical step was to identify the biological target. Through genetic and biochemical studies, researchers discovered that these compounds target QcrB, a subunit of the cytochrome bc1 complex.[2][7] This complex is essential for the electron transport chain and cellular respiration, meaning the compounds effectively shut down the bacterium's energy production.[7]
Target Pathway Diagram
Caption: Mechanism of action for antitubercular imidazo[1,2-a]pyridines.
3. Lead Optimization and Clinical Development: With a confirmed target and a validated hit, extensive SAR campaigns were launched. These efforts focused on optimizing the carboxamide side chain and substitutions on the imidazopyridine core to enhance potency, particularly against MDR and extensively drug-resistant (XDR) strains of Mtb.[7] This work also focused on improving pharmacokinetic properties to ensure the drug could reach effective concentrations in the body. This rational, iterative process led to the development of the clinical candidate Telacebec (Q203), a potent QcrB inhibitor that represents a significant advance in the fight against tuberculosis.[16]
Conclusion and Future Outlook
The journey of discovering a novel imidazo[1,2-a]pyridine therapeutic is a testament to the synergy between synthetic chemistry, biological screening, and medicinal chemistry. The scaffold's synthetic versatility allows for the creation of vast chemical diversity, while modern screening techniques provide the tools to identify meaningful biological activity. The true engine of discovery, however, is the iterative cycle of SAR, which meticulously refines a simple "hit" into a potent and drug-like "lead."
Looking forward, the process is being accelerated by computational methods. In silico screening and molecular docking are now routinely used to prioritize synthetic targets and predict binding affinities, reducing the time and resources required in the early stages of discovery.[11][17][18] As our understanding of biology deepens and our chemical toolkit expands, the privileged imidazo[1,2-a]pyridine scaffold is certain to remain a cornerstone of drug discovery for years to come.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
Introduction: The Ascendancy of a Privileged Heterocycle
The imidazo[1,2-a]pyridine core, a fused bicyclic aromatic system, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid, planar conformation provide an ideal framework for interacting with a diverse array of biological targets. This has led to the development of numerous clinically significant agents, including the hypnotic zolpidem and the anxiolytic alpidem.[1] The versatility of this scaffold lies in its synthetic tractability, allowing for systematic modifications at multiple positions to fine-tune potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogues, offering field-proven insights for researchers and drug development professionals. We will delve into the causal relationships behind experimental design choices and present self-validating protocols for the evaluation of these promising therapeutic agents.
Anticancer Activity: Targeting the Machinery of Malignancy
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][3] The SAR of these compounds is often dictated by the nature and position of substituents on both the imidazole and pyridine rings.
Mechanism of Action: Inhibition of Critical Signaling Pathways and Cellular Processes
A primary mechanism of anticancer action for many imidazo[1,2-a]pyridine analogues is the inhibition of key protein kinases involved in cell growth and survival signaling. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, frequently hyperactivated in cancer, is a prominent target.[4] Additionally, disruption of microtubule dynamics through inhibition of tubulin polymerization represents another well-established anticancer strategy for this class of compounds.[5]
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that regulates cell proliferation, growth, and survival. Its aberrant activation is a common feature in many human cancers.[6] Imidazo[1,2-a]pyridine derivatives have been designed to inhibit key kinases within this pathway, effectively cutting off the survival signals that cancer cells depend on.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridine Analogues.
Structure-Activity Relationship of Anticancer Imidazo[1,2-a]pyridines
Systematic structural modifications of the imidazo[1,2-a]pyridine scaffold have yielded potent anticancer agents with diverse mechanisms of action. The following table summarizes key SAR findings for different series of analogues.
| Series | Key Structural Features & Modifications | Potency (IC50) & Cell Lines | Key SAR Insights | Reference(s) |
| Imidazo[1,2-a]pyridine-Oxadiazole Hybrids | Hybridization of imidazo[1,2-a]pyridine with a 1,3,4-oxadiazole moiety. | Compound 6d : 2.8 µM (A549 lung cancer) | The oxadiazole ring contributes to enhanced antiproliferative activity. The specific substitution pattern on the terminal phenyl ring of the oxadiazole is crucial for potency. | [7][8] |
| Imidazo[1,2-a]pyridines Targeting Tubulin | N-linked benzoheterobicyclic hybrids designed to bind the colchicine site of tubulin. | Compound 6c : Potent antiproliferative activity against HeLa cervical cancer cells. | The N-heterocyclic imine linker and specific substitutions on the imidazo[1,2-a]pyridine and benzoheterobicyclic rings are critical for tubulin binding and antiproliferative effects. | [5] |
| Imidazo[1,2-a]pyridine-based Nek2 Inhibitors | Exploration of substituents at various positions of the imidazo[1,2-a]pyridine core. | Compound 28e : 38 nM (MGC-803 gastric cancer) | The nature and position of substituents on the phenyl ring at C-2 and modifications on the pyridine ring significantly influence Nek2 inhibitory activity. | [9] |
| General Anticancer Imidazo[1,2-a]pyridines | Various substitutions on the imidazo[1,2-a]pyridine core. | Compound 12b : 11 µM (Hep-2, MCF-7, A375), 13 µM (HepG2) | Electron-withdrawing or -donating groups on the C-2 phenyl ring can modulate anticancer activity. | [10] |
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
The imidazo[1,2-a]pyridine scaffold has also proven to be a valuable template for the development of novel antimicrobial and antiviral agents.
Structure-Activity Relationship of Antimicrobial Imidazo[1,2-a]pyridines
The antimicrobial potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution patterns around the core structure.
| Series | Key Structural Features & Modifications | Potency (MIC) & Organisms | Key SAR Insights | Reference(s) |
| Imidazo[1,2-a]pyridine-Thieno[2,3-d]pyrimidine Hybrids | Fusion of the imidazo[1,2-a]pyridine moiety with a thieno[2,3-d]pyrimidine core. | Moderate activity against S. aureus, E. coli, and B. subtilis. Lower MIC than streptomycin against P. aeruginosa. | The hybrid structure is essential for the observed antibacterial activity. | [11] |
| Imidazo[1,2-a]pyridines with 1,2,3-Triazole Linkage | Incorporation of a 1,2,3-triazole ring. | Moderate to good activity against Gram-positive and Gram-negative bacteria. | The triazole moiety serves as a versatile linker and contributes to the antimicrobial profile. | [12] |
| General Antimicrobial Imidazo[1,2-a]pyridines | Substitutions at C-2 and C-7 positions. | Compound 38 was most effective against a panel of Gram-positive and Gram-negative strains. | The nature of the group on the C-2 phenyl ring and the substituent at the C-7 position are key determinants of antimicrobial activity. | [13] |
Antiviral Imidazo[1,2-a]pyridines: A Focus on Herpesviruses and HIV
Imidazo[1,2-a]pyridine analogues have shown promise as antiviral agents, particularly against herpesviruses and human immunodeficiency virus (HIV).
SAR studies on dibromoimidazo[1,2-a]pyridines with a thioether side chain revealed that hydrophobicity (logP) is a critical factor for their anti-HIV activity.[14] For anti-herpesvirus activity, specific substitutions at the C-3 position, such as a thioether side chain, have led to compounds with high therapeutic indices against human cytomegalovirus and varicella-zoster virus.[15]
Experimental Protocols: A Guide to Biological Evaluation
To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key assays used in the evaluation of imidazo[1,2-a]pyridine analogues.
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin, a key mechanism of action for many anticancer imidazo[1,2-a]pyridines.[16][17]
Principle: The fluorescence of a reporter dye, such as DAPI, increases upon binding to polymerized tubulin (microtubules). Inhibitors of tubulin polymerization will prevent this increase in fluorescence.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Thaw purified tubulin (from porcine brain), GTP, and assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[17]
-
Prepare a stock solution of the test imidazo[1,2-a]pyridine analogue in DMSO.
-
Prepare a working solution of the fluorescent reporter (e.g., DAPI) in the assay buffer.
-
-
Reaction Setup:
-
In a 96-well microplate, prepare the reaction mixture containing tubulin in the assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
-
Initiation and Measurement:
-
Initiate polymerization by adding GTP and the fluorescent reporter.[16]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the reporter dye.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Calculate the rate of polymerization and the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%).
-
Caption: Experimental Workflow for the Tubulin Polymerization Assay.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol describes the detection of total and phosphorylated levels of key proteins in the PI3K/Akt/mTOR pathway to assess the inhibitory effect of imidazo[1,2-a]pyridine analogues.[18][19]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., A375 melanoma, HeLa cervical cancer) to 70-80% confluency.[6]
-
Treat the cells with various concentrations of the test imidazo[1,2-a]pyridine analogue for a specified duration (e.g., 24 or 48 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a cornerstone in the design and development of novel therapeutic agents. The extensive body of research on its SAR has provided a clear roadmap for optimizing the biological activity of its derivatives against a wide range of diseases. The insights into their mechanisms of action, particularly as inhibitors of critical signaling pathways and cellular processes, continue to fuel the development of next-generation targeted therapies. Future research will likely focus on the development of more selective and potent analogues with improved pharmacokinetic profiles, as well as the exploration of novel therapeutic applications for this versatile and privileged heterocyclic system.
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An In-depth Technical Guide to the Chemistry of Imidazo[1,2-a]pyridines
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-containing heterocyclic system that has garnered significant attention from the scientific community.[1] This bicyclic structure, formed by the fusion of an imidazole and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and marketed drugs.[2][3][4] Its structural resemblance to purines and indoles, which are fundamental components of various biological molecules, contributes to its diverse pharmacological profile.[2] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), Saripidem (anxiolytic), Necopidem (anxiolytic), Olprinone (for heart failure), and Minodronic acid (for osteoporosis) all feature the imidazo[1,2-a]pyridine core, highlighting its therapeutic importance.[5][6][7]
The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives includes anticancer,[8][9][10] antitubercular,[11] antiviral, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[1][7] This versatility has fueled extensive research into the development of novel synthetic methodologies and functionalization strategies to access a wide array of derivatives for drug discovery and materials science applications.[4] This guide provides a comprehensive overview of the core aspects of imidazo[1,2-a]pyridine chemistry, focusing on its synthesis, functionalization, and key applications, with a particular emphasis on the rationale behind various synthetic choices and protocols.
I. Synthesis of the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine ring system is a cornerstone of its chemistry. Over the years, numerous synthetic strategies have been developed, ranging from classical condensation reactions to modern multicomponent and catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Classical Condensation Reactions
The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone, a reaction first reported by Tschitschibabin in 1925.[2]
Causality Behind the Method: This reaction leverages the nucleophilicity of both the exocyclic amino group and the endocyclic nitrogen of the 2-aminopyridine. The reaction proceeds through an initial SN2 reaction where the endocyclic pyridine nitrogen attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
A significant advancement in this classical method is the development of catalyst-free and solvent-free conditions. For instance, reacting α-bromo/chloroketones with 2-aminopyridines at 60°C without a catalyst or solvent provides an efficient and environmentally friendly route to the core structure.[2]
Experimental Protocol: Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine
Step 1: Reactant Preparation
-
In a 50 mL round-bottom flask, add 2-aminopyridine (10 mmol, 1 equivalent).
-
Add α-bromoacetophenone (10 mmol, 1 equivalent).
Step 2: Reaction
-
Heat the reaction mixture at 60°C with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add a saturated solution of sodium bicarbonate (20 mL) to neutralize the hydrobromic acid formed.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step.[7] Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridines, offering high atom economy and operational simplicity.
1.2.1. Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[12][13] This reaction is particularly valuable for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives.[2]
Causality Behind the Method: The GBB reaction is typically catalyzed by a Lewis or Brønsted acid. The mechanism involves the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by an intramolecular cyclization and tautomerization to yield the final product. The use of catalysts like scandium triflate or even greener catalysts like ammonium chloride facilitates the reaction under mild conditions.[2][14]
1.2.2. Other Multicomponent Syntheses
Other notable MCRs for imidazo[1,2-a]pyridine synthesis include the reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper.[2] This method provides a direct route to a wide range of substituted imidazo[1,2-a]pyridines.
Modern Catalytic and Greener Approaches
Recent advancements have focused on developing more sustainable and efficient synthetic methods. These include transition-metal-catalyzed reactions, photocatalytic syntheses, and the use of eco-friendly reaction media.
-
Copper-Catalyzed Reactions: Copper catalysts have been extensively used in various synthetic transformations leading to imidazo[1,2-a]pyridines, including annulation and oxidative coupling reactions.[15][16] For example, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines provides a route to this scaffold.[17]
-
Photoredox Catalysis: Visible-light-induced reactions have emerged as a green and powerful tool.[18] For instance, the use of Eosin-Y as a metal-free photoredox catalyst enables the synthesis of imidazopyridines from ethylarenes and 2-aminopyridines.[19][20] This method proceeds through the formation of a benzylic radical, which then undergoes further transformations to yield the final product.[19]
II. Functionalization of the Imidazo[1,2-a]pyridine Ring
The functionalization of the pre-formed imidazo[1,2-a]pyridine core is crucial for diversifying its structure and modulating its biological activity. The C-3 position is the most nucleophilic and thus the most common site for electrophilic substitution. However, methods for functionalizing other positions (C-2, C-5, C-6, C-7, and C-8) have also been developed.
C-H Functionalization
Direct C-H functionalization is a highly attractive strategy due to its atom and step economy.[18][21] Significant progress has been made in the regioselective C-H functionalization of imidazo[1,2-a]pyridines, particularly at the C-3 position.
2.1.1. C-3 Functionalization
The nucleophilic nature of the C-3 carbon makes it susceptible to a variety of C-H functionalization reactions, including arylation, amination, sulfonylation, and carbonylation.[7]
-
Visible Light-Induced C-3 Functionalization: Photoredox catalysis has enabled a plethora of C-3 functionalization reactions under mild conditions.[18] Examples include:
-
Perfluoroalkylation: Reaction with perfluoroalkyl iodides in the presence of a photosensitizer.[18]
-
Aminoalkylation: Oxidative cross-dehydrogenative coupling with N-phenyltetrahydroisoquinoline using rose bengal as a photocatalyst.[18]
-
Alkoxylation: Reaction with alcohols using rose bengal as a photoredox catalyst, with air as the terminal oxidant.[22]
-
Phosphorylation: Reaction with phosphine oxides using rhodamine B as a photocatalyst.[23]
-
Thiocyanation: Reaction with NH4SCN using eosin Y as a photoredox catalyst.[23]
-
-
Catalyst-Free C-3 Arylomethylation: A notable catalyst-free method involves a three-component Petasis-like reaction of imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid, followed by decarboxylation in one pot.[7]
Experimental Protocol: Visible-Light-Mediated C-3 Thiocyanation
Step 1: Reactant Preparation
-
In a screw-capped vial, add 2-phenylimidazo[1,2-a]pyridine (0.5 mmol, 1 equivalent).
-
Add ammonium thiocyanate (NH4SCN) (1.0 mmol, 2 equivalents).
-
Add eosin Y (1 mol%).
-
Add acetonitrile (2 mL) as the solvent.
Step 2: Reaction
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Irradiate the mixture with a compact fluorescent lamp (CFL) or LED light for the specified time (monitor by TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C-3 thiocyanated product.
Functionalization at Other Positions
While C-3 functionalization is predominant, methods for modifying other positions of the imidazo[1,2-a]pyridine ring have been developed, often requiring more tailored strategies. These can involve directed metalation, halogen-metal exchange, or the use of pre-functionalized starting materials.
III. Applications in Drug Discovery and Materials Science
The diverse biological activities of imidazo[1,2-a]pyridine derivatives have made them a focal point of medicinal chemistry research.[5]
Anticancer Agents
Imidazo[1,2-a]pyridines have shown significant potential as anticancer agents by targeting various cellular pathways.[8][9]
-
Kinase Inhibitors: Derivatives have been identified as potent inhibitors of kinases such as PI3K/mTOR and Akt/mTOR, which are crucial in cancer cell proliferation and survival.[8]
-
Tubulin Polymerization Inhibitors: Some imidazo[1,2-a]pyridines interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for cancer chemotherapy.[8]
-
Covalent Inhibitors: The scaffold has been utilized to develop targeted covalent inhibitors, for example, against KRAS G12C, a prevalent oncogenic mutation.[24][25]
| Target | Example Compound Class | Reference |
| PI3K/mTOR | Substituted imidazo[1,2-a]pyridines | [8] |
| Tubulin | Imidazo[1,2-a]pyridine derivatives | [8] |
| KRAS G12C | Imidazo[1,2-a]pyridine-based covalent inhibitors | [24][25] |
| PDGFR | Fluorine-substituted piperidine-imidazo[1,2-a]pyridines | [26] |
Antituberculosis Agents
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has necessitated the discovery of new antitubercular agents. Imidazo[1,2-a]pyridine derivatives have shown promising activity against Mycobacterium tuberculosis.[11]
-
QcrB Inhibitors: Telacebec (Q203), an imidazo[1,2-a]pyridine amide, is a clinical candidate that targets the QcrB subunit of the cytochrome bcc complex, which is essential for the pathogen's energy metabolism.[11]
-
ATP Synthase Inhibitors: Imidazo[1,2-a]pyridine ethers have been identified as potent inhibitors of mycobacterial ATP synthase.[11]
Other Therapeutic Areas
The therapeutic potential of imidazo[1,2-a]pyridines extends to various other diseases, including:
-
Neurodegenerative Diseases: Derivatives have been explored as potential treatments for Alzheimer's disease by targeting enzymes like cholinesterases and secretases.[5]
-
Neglected Tropical Diseases: The scaffold has shown activity against various parasites responsible for neglected tropical diseases.[5]
Materials Science
The photophysical properties of some imidazo[1,2-a]pyridine derivatives, such as fluorescence, make them attractive candidates for applications in materials science, including organic light-emitting diodes (OLEDs), fluorescent probes, and biological imaging.[19]
Conclusion
The imidazo[1,2-a]pyridine core represents a truly privileged scaffold in chemical and pharmaceutical sciences. Its rich chemistry, characterized by a diverse array of synthetic and functionalization methodologies, has enabled the creation of a vast chemical space with significant therapeutic and material applications. The continuous development of novel, more efficient, and sustainable synthetic strategies, particularly in the realm of C-H functionalization and photoredox catalysis, promises to further expand the utility of this remarkable heterocyclic system. For researchers in drug discovery and materials science, the imidazo[1,2-a]pyridine scaffold will undoubtedly remain a fertile ground for innovation and discovery.
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- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC - NIH. (Source: ncbi.nlm.nih.gov)[27]
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- Iodine/Copper Iodide-Mediated C–H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines | The Journal of Organic Chemistry - ACS Public
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Methodological & Application
Application Notes and Protocols for the Use of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine in Cell Culture
Introduction: A Guide to Investigating a Novel Imidazo[1,2-a]pyridine Derivative
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] Compounds from this class have been shown to modulate critical cellular signaling pathways, making them attractive candidates for drug development.
This document provides a comprehensive experimental framework for researchers beginning to work with 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine , a specific derivative with potential biological activity. Given the known targets of the broader imidazo[1,2-a]pyridine family, this compound is hypothesized to exert its effects through the modulation of key oncogenic and inflammatory signaling pathways, such as the PI3K/AKT/mTOR and STAT3/NF-κB axes.[2][3][4][5]
As this is a novel compound for many research applications, this guide is structured to provide not just procedural steps, but the scientific rationale behind them. The protocols herein are designed as a robust starting point, empowering researchers to determine the cytotoxic and mechanistic properties of this compound in relevant cancer cell models.
Compound Details
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 1072944-64-9 | [6] |
| Molecular Formula | C₈H₆BrN₃O₂ | [6] |
| Molecular Weight | 256.06 g/mol | [6] |
I. Safety, Handling, and Compound Preparation
1.1. Safety Precautions
Researchers must consult the full Safety Data Sheet (SDS) before handling this compound. Based on data for structurally related compounds, this compound should be handled with care.
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[7][8]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves. Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
1.2. Preparation of a 10 mM Stock Solution
The accuracy of all subsequent experiments depends on the correct preparation of the stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and compatibility with most cell culture assays at low final concentrations (<0.5%).
Rationale: Creating a high-concentration stock solution allows for accurate serial dilutions and minimizes the final solvent concentration in the cell culture medium, which can have its own cytotoxic effects. Aliquoting prevents degradation from repeated freeze-thaw cycles.
Protocol:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound.
-
Mass (mg) = 10 mmol/L * Volume (L) * 256.06 g/mol * 1000 mg/g
-
Example for 1 mL: Mass = 0.01 mol/L * 0.001 L * 256.06 g/mol * 1000 mg/g = 2.56 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out the calculated mass of this compound powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube or amber vial. Add the calculated volume of sterile, anhydrous DMSO (e.g., 1 mL for 2.56 mg).
-
Solubilization: Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication in a water bath can aid dissolution if needed.
-
Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
II. Foundational Experiment: Determining Cytotoxicity (IC₅₀)
The first step in characterizing a novel compound is to determine its cytotoxic concentration range. The half-maximal inhibitory concentration (IC₅₀) is a key metric that informs the concentrations used in all subsequent mechanistic studies. The MTT assay, a colorimetric method that measures metabolic activity as a proxy for cell viability, is a standard and robust method for this purpose.
Rationale: This dose-response experiment is critical to identify a biologically active, yet sub-lethal, concentration range for mechanistic assays. Using concentrations that are too high will result in widespread cell death, obscuring specific pathway effects. Using concentrations that are too low will yield no observable effect.
2.1. Recommended Cell Lines
Based on the known activity of imidazo[1,2-a]pyridines against the PI3K/AKT and STAT3 pathways, the following cancer cell lines are recommended as they are known to have constitutive activation of these pathways.[2][8]
| Cell Line | Cancer Type | Key Pathway Feature |
| HCC1937, MDA-MB-231 | Breast Cancer | Activated PI3K/AKT Pathway[2] |
| HeLa | Cervical Cancer | Activated PI3K/AKT Pathway[4] |
| A375 | Melanoma | Activated PI3K/AKT Pathway[4] |
| DU145, PC3 | Prostate Cancer | Constitutively Active STAT3 |
2.2. MTT Assay Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium. A common starting range, based on related compounds, would be 0.1 µM to 100 µM.[2][4]
-
Vehicle Control: Prepare a medium control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%).
-
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
III. Mechanistic Assays: Uncovering the Mode of Action
Once the IC₅₀ is established, experiments can be designed to investigate how the compound exerts its effects. Based on the literature for this compound class, investigating apoptosis and key signaling pathways is a logical next step.
3.1. Workflow for Mechanistic Studies
The following diagram illustrates a logical workflow for investigating the mechanism of action after determining the IC₅₀.
Caption: A logical workflow for characterizing the compound.
3.2. Apoptosis Detection via Annexin V/PI Staining
Rationale: Many anticancer agents induce programmed cell death (apoptosis). This assay differentiates between healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+), providing quantitative data on the mode of cell death.[7]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate. Treat with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with cold PBS, then detach using trypsin-free dissociation buffer. Combine all cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze immediately by flow cytometry.
3.3. Analysis of Signaling Pathways by Western Blot
Rationale: Imidazo[1,2-a]pyridines are known inhibitors of the PI3K/AKT pathway, a central regulator of cell survival and proliferation.[2] They may also impact the STAT3 and NF-κB pathways, which are critical hubs linking inflammation and cancer.[3][5] Western blotting allows for the direct measurement of changes in the phosphorylation status of key proteins, indicating pathway inhibition.
A. Investigating the PI3K/AKT Pathway
Caption: The PI3K/AKT signaling pathway.
B. Investigating the STAT3/NF-κB Pathways
Caption: The STAT3 and NF-κB signaling pathways.
Protocol for Western Blot:
-
Cell Treatment & Lysis: Treat cells in 6-well plates with the compound (e.g., at IC₅₀ concentration) for various time points (e.g., 6, 12, 24 hours). Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by boiling in Laemmli buffer.
-
SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Recommended Primary Antibodies: p-AKT (Ser473), total AKT, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH).
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.
IV. Conclusion and Future Directions
This guide provides a foundational strategy for the in vitro characterization of this compound. By systematically determining its cytotoxicity and investigating its effects on apoptosis and key cancer-related signaling pathways, researchers can build a comprehensive profile of this novel compound's biological activity. The data generated from these protocols will be crucial for guiding further studies, including cell cycle analysis, migration/invasion assays, and eventual in vivo validation, paving the way for its potential development as a therapeutic agent.
References
- This compound, 98% Purity, C8H6BrN3O2, 10 grams. (n.d.). Stratech.
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- Jafari, M., Ghadami, S. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Al-Ostoot, F. H., Al-Ghamdi, S. S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.Oncology Letters. [Link]
- Gornowicz, A., et al. (2024). Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones.International Journal of Molecular Sciences. [Link]
- Barton, B. E., et al. (2002). Constitutive Activation of Stat3 in Human Prostate Tumors and Cell Lines.Cancer Research. [Link]
- Safety Data Sheet for 6-Bromo-3-nitroimidazo[1,2-a]pyridine. (2024). Aaron Chemicals LLC. [Link]
- Constitutive activation of STAT3 in breast cancer cells: A review. (2015).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
- PI3K/AKT signaling pathway and cancer: an updated review. (2014). Annals of Medicine. [Link]
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
- Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. (2022). Molecular Cancer. [Link]
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- NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. (2011). Protein & Cell. [Link]
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analytical methods for quantification of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Application Note & Protocol
Topic: Analytical Methods for the Quantification of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
A Validated Approach to the Quantification of this compound Using HPLC-UV and LC-MS/MS
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a heterocyclic compound of interest in pharmaceutical research and development. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine purity and assay determination, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols herein are designed to be self-validating, incorporating system suitability checks and detailed validation procedures aligned with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Method Selection Rationale
This compound (C₈H₆BrN₃O₂, MW: 256.06 g/mol ) is a substituted imidazo[1,2-a]pyridine derivative.[4][5] The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in several marketed drugs, making its derivatives, impurities, and metabolites of significant interest.[6] Accurate and precise quantification is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and for characterizing new chemical entities.
Why HPLC and LC-MS/MS?
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for the analysis of non-volatile and thermally labile pharmaceutical compounds.[7] The subject compound possesses a conjugated aromatic system, making it an excellent chromophore for UV detection. Reverse-phase HPLC offers high-resolution separation from potential impurities and degradation products.[8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as impurity profiling at very low concentrations or analysis in complex biological matrices, LC-MS/MS is the method of choice.[8] It provides structural confirmation and can quantify analytes at levels far below the detection limits of UV-based methods.
Gas Chromatography (GC) is less suitable for this molecule due to its relatively high molecular weight, polarity, and the potential for thermal degradation of the nitro group in the hot GC injection port.[10]
Sample and Standard Preparation Protocols
Accurate sample preparation is fundamental to achieving reliable quantitative results.[11] The primary objective is the complete dissolution of the analyte and removal of particulate matter that could interfere with the analysis.
2.1. Required Materials
-
This compound reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade) or Trifluoroacetic acid (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
-
Sonicator bath
2.2. Standard Stock Solution Preparation (1.0 mg/mL)
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of a diluent (e.g., 50:50 Acetonitrile:Water).
-
Sonicate for 5-10 minutes to ensure complete dissolution.[11]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly. This stock solution should be stored under refrigerated conditions.
2.3. Working Standard and Calibration Curve Preparation Prepare a series of calibration standards by performing serial dilutions of the stock solution to cover the desired concentration range (e.g., for HPLC: 1-100 µg/mL; for LC-MS/MS: 0.1-100 ng/mL).
2.4. Sample Preparation (e.g., Drug Substance)
-
Accurately weigh an appropriate amount of the sample to achieve a target concentration within the calibration range after dilution.
-
Follow steps 2-5 from the Standard Stock Solution preparation.
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter to remove any particulates.[7]
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Application Notes and Protocols for 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Imidazo[1,2-a]pyridine Derivatives in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this scaffold are being actively investigated as potential therapeutic agents for a range of diseases, with a notable focus on oncology.[2][3][4] The anticancer properties of imidazo[1,2-a]pyridines often stem from their ability to modulate key signaling pathways implicated in tumor growth, proliferation, and survival.[1][3][5]
This document provides detailed application notes and experimental protocols for the investigation of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine (a compound with the chemical formula C8H6BrN3O2[6][7]) in cancer research. While direct studies on this specific molecule are limited, the protocols and mechanistic insights presented here are based on the broader understanding of the imidazo[1,2-a]pyridine class of compounds and provide a robust framework for its evaluation as a potential anticancer agent.
Mechanistic Landscape: Targeting Key Cancer Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of several critical signaling pathways.[1][3] The proposed mechanisms of action often involve the inhibition of protein kinases and the induction of programmed cell death (apoptosis).
Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway
A frequently observed mechanism of action for imidazo[1,2-a]pyridine compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1][5] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting key kinases within this cascade, imidazo[1,2-a]pyridine derivatives can effectively suppress tumor cell growth and induce apoptosis.[5]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Induction of Apoptosis
Many imidazo[1,2-a]pyridine derivatives have been demonstrated to induce apoptosis in cancer cells.[2][5] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key markers of apoptosis induction include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, which are the executioners of apoptosis.[2][5]
Experimental Protocols: A Guideline for In Vitro Evaluation
The following protocols provide a standardized approach to assess the anticancer potential of this compound in vitro.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[8][9]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM.[10] A vehicle control (DMSO) should be included.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate the plates for 48-72 hours.[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.[10]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[11]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Protocol 4: Western Blot Analysis for Pathway Elucidation
Western blotting is used to detect specific proteins and assess the impact of the compound on signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, cleaved caspase-3, p53, p21)[5][11]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.[11]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation: Quantitative Analysis of Anticancer Activity
The cytotoxic effects of this compound should be quantified and presented clearly. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is a standard metric for potency.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | To be determined |
| A549 | Lung Carcinoma | To be determined |
| HCT-116 | Colon Carcinoma | To be determined |
| HeLa | Cervical Cancer | To be determined |
| PC-3 | Prostate Carcinoma | To be determined |
Experimental Workflow Visualization
A systematic workflow is crucial for the efficient evaluation of novel anticancer compounds.
Caption: In Vitro Evaluation Workflow.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of this compound. Based on the findings from these studies, further investigations, including in vivo animal models, will be necessary to fully elucidate its therapeutic potential.
References
- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 798.
- Al-Ostoot, F. H., Al-Tamari, M. A., Aliwaini, S. H., Awadallah, A. M., & Morjan, R. Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951.
- Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
- BenchChem. (2025). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
- Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- BenchChem. (2025). Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents.
- Rakhmatullina, A., Mingaleeva, R., & Blatt, N. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323.
- Stonelake, A. (n.d.). This compound, 98% Purity, C8H6BrN3O2, 10 grams. H&E Group.
- Yu, H., Chen, J., Wu, J., Zhang, Y., & Liu, Z. (2020). Pyridine Moiety: Recent Advances in Cancer Treatment. Current Medicinal Chemistry, 27(29), 4829-4855.
- BOC Sciences. (n.d.). This compound. Labshake.
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Application Note: High-Purity Isolation of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine using Automated Flash Chromatography
Abstract
This application note provides a comprehensive guide and a detailed protocol for the purification of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine, a key intermediate in pharmaceutical research and drug development. The inherent polarity of the nitroimidazo[1,2-a]pyridine core, combined with potential impurities from synthesis, necessitates a robust purification strategy. This document outlines a systematic approach to method development and execution using automated flash chromatography on silica gel, ensuring high purity and recovery of the target compound. The principles discussed are broadly applicable to the purification of other substituted imidazo[1,2-a]pyridine derivatives.
Introduction: The Purification Challenge
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, this compound (MW: 256.06 g/mol , C8H6BrN3O2), is a valuable building block for the synthesis of more complex molecules.[2][3] The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the nitro group significantly influences the molecule's electronic properties and polarity.[4][5]
Purification of this intermediate is critical to ensure the integrity of subsequent synthetic steps and the biological evaluation of its derivatives. Common impurities may include unreacted starting materials, isomers, and over-nitrated or de-brominated byproducts. Flash chromatography is the predominant technique for purifying such compounds in a research and development setting due to its speed and efficiency.[6][7] This guide explains the rationale behind selecting the appropriate stationary and mobile phases and provides a step-by-step protocol for achieving optimal separation.
Foundational Principles: Chromatographic Separation
The successful purification of this compound hinges on exploiting the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase.
Stationary Phase Selection
For moderately polar organic molecules like our target compound, silica gel is the stationary phase of choice. The polar silanol groups (Si-OH) on the silica surface interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. The nitro group and the nitrogen atoms in the imidazopyridine ring are expected to interact strongly with the silica gel.
Mobile Phase Strategy
A binary solvent system is typically employed in normal-phase chromatography. A non-polar "weak" solvent is used to move less polar compounds through the column, while a polar "strong" solvent is added to elute more polar compounds.
-
Weak Solvents: Hexane, Heptane, Cyclohexane
-
Intermediate Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Strong Solvents: Methanol (MeOH), Ethanol (EtOH)
The presence of the nitro group suggests that the target compound will have significant polarity. Therefore, a solvent system consisting of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane is a logical starting point. Purification of a structurally similar compound, 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, has been successfully achieved using a cyclohexane-dichloromethane eluent system.[8]
Experimental Protocol: Purification of this compound
This protocol is designed for an automated flash chromatography system equipped with a UV detector.
Materials and Equipment
| Item | Specification |
| Flash Chromatography System | Automated system with UV-Vis detector and fraction collector |
| Flash Column | Pre-packed silica gel column (e.g., 40 g for 100-400 mg crude sample) |
| Crude Sample | This compound (post-reaction workup) |
| Solvents (HPLC Grade) | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane |
| Sample Loading | Solid loading with silica gel or minimal DCM |
| TLC Plates | Silica gel 60 F254 |
| TLC Visualization | UV lamp (254 nm) |
Method Development: Thin-Layer Chromatography (TLC)
Before committing to the flash column, it is crucial to determine the optimal solvent system using TLC.
-
Prepare TLC Chambers: Use a few different solvent systems to test. Good starting points are:
-
30% Ethyl Acetate in Hexane
-
50% Ethyl Acetate in Hexane
-
100% Dichloromethane
-
-
Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM) and spot it on the TLC plate.
-
Develop and Visualize: Run the TLC plates and visualize the spots under a UV lamp.
-
Analyze: The ideal solvent system will show the target compound with a retention factor (Rf) of approximately 0.2-0.3 .[9] A lower Rf provides a better starting point for a gradient separation on the column.
Workflow for Purification
The following diagram illustrates the logical workflow for the purification process.
Caption: Workflow for the purification of this compound.
Step-by-Step Column Chromatography Protocol
-
Sample Preparation (Solid Loading Recommended):
-
Dissolve the crude product (e.g., 250 mg) in a minimal amount of DCM.
-
Add approximately 1-2 g of silica gel to the solution.
-
Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This prevents solvent effects that can degrade separation quality.
-
-
Column Equilibration:
-
Install the appropriate size silica gel column (e.g., 40 g) onto the flash system.
-
Equilibrate the column with the starting mobile phase (e.g., 100% Hexane or 5% EtOAc in Hexane) for 2-3 column volumes (CV).
-
-
Loading and Elution:
-
Load the prepared solid sample onto the column.
-
Begin the elution program. A linear gradient is recommended to ensure good separation of closely eluting impurities.
-
| Parameter | Value | Rationale |
| Column | 40 g Silica Gel | Appropriate for ~250 mg of crude material. |
| Solvent A | Hexane | Non-polar weak solvent. |
| Solvent B | Ethyl Acetate (EtOAc) | Polar strong solvent. |
| Flow Rate | 40 mL/min | A standard flow rate for a 40 g column. |
| Detection | UV 254 nm | Aromatic and conjugated systems, like the imidazopyridine core, typically absorb strongly at this wavelength. |
| Gradient | Time (min) | %B (EtOAc) |
| 0.0 | 5 | |
| 1.0 | 5 | |
| 11.0 | 60 | |
| 13.0 | 60 | |
| 13.1 | 100 | |
| 15.0 | 100 |
-
Fraction Collection:
-
Set the fraction collector to trigger based on the UV signal (threshold and/or slope).
-
Collect fractions throughout the elution of the target peak.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to yield the purified this compound as a solid.
-
Trustworthiness and Self-Validation
To ensure the integrity of the purification process, the following validation steps are essential:
-
Purity Confirmation: The purity of the final pooled product should be assessed by an orthogonal analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Structural Verification: The identity of the purified compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and compared against expected spectral data.
The decision-making process for optimizing the purification is outlined below.
Caption: Decision-making flowchart for chromatography method development.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By employing a systematic approach starting with TLC for method development and utilizing automated flash chromatography with a gradient elution, researchers can achieve high purity and yield of the target compound. This methodology is essential for advancing drug discovery programs that rely on this and similar heterocyclic intermediates.
References
- Dardonville, C. et al. (2020). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI.
- PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information.
- Icon Scientific Inc. (n.d.). FLASH Chromatography - Purification System Archives.
- Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
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- 9. Purification [chem.rochester.edu]
Administration of Imidazo[1,2-a]pyridine Compounds in Animal Models: Application Notes and Protocols
This guide provides a comprehensive overview of the dosage and administration of imidazo[1,2-a]pyridine compounds in preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the design and execution of robust in vivo studies.
Introduction to Imidazo[1,2-a]pyridine Compounds
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] These compounds have garnered significant attention for their diverse pharmacological activities, including anxiolytic, anticonvulsant, sedative-hypnotic, and anticancer effects.[1][2] Many of these actions are mediated through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] Well-known examples include zolpidem, a widely prescribed hypnotic, and alpidem, which was developed as an anxiolytic.[4][5] The versatility of the imidazo[1,2-a]pyridine core allows for extensive chemical modification, leading to a wide array of derivatives with unique pharmacological profiles.
Preclinical Considerations for In Vivo Studies
Successful in vivo evaluation of imidazo[1,2-a]pyridine compounds hinges on meticulous planning and execution. Key considerations include the selection of an appropriate animal model, the formulation of the test compound, and the choice of administration route.
Animal Model Selection
The choice of animal model is dictated by the therapeutic indication. For assessing anxiolytic properties, common models include the elevated plus-maze and marble-burying tests.[3][6] Anticonvulsant activity is frequently evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[7] Sedative effects can be quantified by monitoring locomotor activity.[8]
Formulation of Imidazo[1,2-a]pyridine Compounds
Many imidazo[1,2-a]pyridine derivatives exhibit poor aqueous solubility, necessitating the use of specialized vehicle formulations for in vivo administration. The primary goal is to achieve a homogenous and stable preparation that allows for accurate dosing and optimal bioavailability.
Commonly Used Vehicles for Poorly Soluble Compounds:
-
Aqueous Suspensions: For oral administration, suspending agents like carboxymethyl cellulose (CMC) or methylcellulose are frequently used.[9][10] A typical concentration is 0.5% w/v in water or saline.[11]
-
Co-solvent Systems: For parenteral routes, a combination of solvents is often required. A widely used vehicle consists of a mixture of dimethyl sulfoxide (DMSO), polyethylene glycol (e.g., PEG300), a surfactant (e.g., Tween-80), and saline.[12][13] The proportions of these components must be carefully optimized to ensure solubility of the compound while minimizing potential toxicity of the vehicle itself.
Table 1: Example Vehicle Formulations
| Vehicle Composition | Suitability | Reference |
| 0.5% Carboxymethyl Cellulose (CMC) in saline | Oral (gavage) | [9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intravenous, Intraperitoneal | [12] |
| 1% DMSO, 40% PEG300, 5% Tween-80, 54% Saline | Intravenous | [13] |
Protocol 1: Preparation of 0.5% Carboxymethyl Cellulose (CMC) Vehicle
-
Weigh 0.5 g of CMC powder.
-
In a sterile beaker, heat 100 mL of sterile saline to approximately 60°C.
-
While stirring vigorously with a magnetic stirrer, slowly add the CMC powder to the heated saline.
-
Continue stirring until the CMC is fully dispersed and the solution becomes clear and viscous upon cooling to room temperature.[11]
Protocol 2: Preparation of a Co-solvent Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
To prepare 10 mL of the vehicle, combine 1 mL of DMSO and 4 mL of PEG300 in a sterile vial. Mix thoroughly.
-
Add 0.5 mL of Tween-80 to the mixture and vortex until homogenous.
-
Slowly add 4.5 mL of sterile saline to the mixture while vortexing to avoid precipitation.[12]
-
The final solution should be clear. The test compound can then be dissolved in this vehicle.
Dosage and Administration Routes
The selection of the administration route and dosage depends on the specific compound's pharmacokinetic profile and the experimental objectives.
Common Administration Routes
-
Oral Gavage (PO): A precise method for oral administration, suitable for single or repeated dosing.
-
Intraperitoneal (IP): A common parenteral route in rodents, offering rapid absorption.
-
Intravenous (IV): Provides immediate and complete bioavailability, ideal for pharmacokinetic studies.
Dosage Considerations
The effective dose of an imidazo[1,2-a]pyridine compound can vary significantly based on its potency, the animal model used, and the desired pharmacological effect. The following table provides a summary of reported dosages for various imidazo[1,2-a]pyridine derivatives in different animal models.
Table 2: Reported Dosages of Imidazo[1,2-a]pyridine Compounds in Animal Models
| Compound | Animal Model | Pharmacological Effect | Dosage Range | Administration Route | Reference |
| Alpidem | Mouse | Anticonvulsant | 100 mg/kg | PO | [14] |
| Alpidem | Rat | Pharmacokinetic study | 3 mg/kg | IV/PO | [15] |
| Zolpidem | Mouse | Sedative | 2, 5, 10 mg/kg | IP | [16] |
| Zolpidem | Mouse | Sedative | 10 mg/kg | IP | [17] |
| Zolpidem | Mouse | Anxiolytic/Sedative | 2, 5, 10 mg/kg | IP | [18] |
| Imidazo[1,2-a]pyridine Derivatives (L-2, L-3) | Mouse | Anxiolytic | 1-2 mg/kg | IP | [3] |
| 2-Phenyl-imidazo[1,2-a]pyridine Derivatives | Rat | Anticonflict | 3-50 mg/kg | IP | [19] |
| 3-(5-nitro-2-furyl)-imidazo(1,2-alpha) Pyridine | Mouse | Carcinogenicity | 0.1, 0.2, 0.4% in diet | PO | [20] |
Experimental Protocols
The following are detailed, step-by-step protocols for the most common routes of administration for imidazo[1,2-a]pyridine compounds in rodents.
Protocol 3: Oral Gavage in Mice
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe
-
Formulated compound
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the correct volume of the formulation to be administered. The maximum recommended volume is typically 10 mL/kg.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, administer the compound slowly and steadily.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Protocol 4: Intraperitoneal (IP) Injection in Mice
Materials:
-
25-27 gauge needle
-
Syringe
-
Formulated compound
-
70% ethanol for disinfection
Procedure:
-
Weigh the mouse to determine the appropriate injection volume (typically up to 10 mL/kg).
-
Restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the compound at a steady rate.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
Protocol 5: Intravenous (IV) Injection in Mice (Tail Vein)
Materials:
-
27-30 gauge needle
-
Syringe
-
Formulated compound
-
Restraining device
-
Heat lamp or warm water bath
Procedure:
-
Weigh the mouse and calculate the injection volume (bolus injection typically ≤ 5 mL/kg).
-
Place the mouse in a restraining device to secure the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol to visualize the veins.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
A flash of blood in the hub of the needle may indicate successful cannulation.
-
Slowly inject the compound. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
Data Visualization and Workflow
Signaling Pathway
Many imidazo[1,2-a]pyridine compounds exert their effects by modulating the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory postsynaptic potential.
Caption: Experimental workflow for an in vivo behavioral study.
Administration Route Selection
The choice of administration route is a critical decision in study design.
Caption: Decision tree for selecting an administration route.
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Application Notes and Protocols for 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine Target Engagement
Introduction: Bridging Compound Activity with Cellular Mechanism
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory and anti-cancer effects.[1][2][3] The specific compound, 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine, represents a promising candidate for further development. However, a critical step in advancing any lead compound is the unambiguous identification of its molecular target and the confirmation of its engagement within the complex milieu of a living cell.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust, quantitative assays to measure the target engagement of this molecule.
Defining target engagement—the direct physical interaction of a drug with its intended protein target in a cellular environment—is fundamental to understanding its mechanism of action and optimizing its therapeutic potential.[4][5] Distal readouts of pathway modulation are essential but can be influenced by off-target effects. Direct measurement of binding at the target protein provides the highest level of evidence, correlating molecular interaction with cellular and physiological outcomes.
Given the nascent stage of investigation for this compound, this guide will focus on broadly applicable, state-of-the-art methodologies that can be adapted once a putative target is identified. For the purpose of illustrating these protocols, we will consider a hypothetical target, "Target Kinase X" (TKX), a protein implicated in pro-inflammatory signaling pathways. The principles and detailed steps described herein are, however, applicable to a wide range of protein classes. We will explore two powerful and complementary approaches: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET® Target Engagement Assay.
Part 1: Foundational Principles of Target Engagement Assays
Choosing the right assay is paramount and depends on factors such as the availability of specific reagents (e.g., antibodies, expression vectors), throughput requirements, and the nature of the target protein. Here, we contrast two gold-standard methodologies.
The Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach
CETSA® is a powerful biophysical method that measures target engagement in unmodified cells and tissues.[6][7][8] The principle is based on ligand-induced thermal stabilization of the target protein.[8][9]
Causality: When a small molecule binds to its protein target, it forms intermolecular interactions that stabilize the protein's tertiary structure. This stabilized protein-ligand complex requires more thermal energy to unfold and denature compared to the unbound protein.[7][10] In a CETSA experiment, cells are treated with the compound and then subjected to a heat challenge across a range of temperatures. The stabilized, ligand-bound proteins remain soluble at higher temperatures, while unbound proteins denature and aggregate.[10][11] The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[11][12] A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[9]
Advantages:
-
Label-Free: Does not require modification of the compound or the target protein, allowing the study of interactions in their native state.[6]
-
Physiologically Relevant: Can be performed in intact cells, cell lysates, and even tissue samples, providing data in a biologically authentic context.[8]
-
Versatility: Applicable to a wide range of soluble and membrane-bound proteins.
Limitations:
-
Throughput: Traditional Western blot-based CETSA can be low-throughput and labor-intensive.[13]
-
Antibody Dependent: Requires a high-quality antibody specific to the target protein for detection.
-
Not Universal: Not all ligand binding events result in a measurable thermal stabilization.
NanoBRET® Target Engagement: A Proximity-Based Live-Cell Assay
The NanoBRET® (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a proximity-based method that quantifies compound binding to a specific target protein in living cells in real-time.[14][15]
Causality: This technology relies on energy transfer between a bioluminescent donor and a fluorescent acceptor.[16] The target protein is genetically fused to a small, bright NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer, designed to bind reversibly to the active site of the target protein, serves as the energy acceptor.[15] When the tracer is bound to the NanoLuc®-fusion protein, their close proximity (<10 nm) allows for efficient energy transfer upon addition of the luciferase substrate, generating a BRET signal. When a test compound like this compound is introduced, it competes with the tracer for binding to the target protein. This competition displaces the tracer, increasing the distance between the donor and acceptor, which leads to a dose-dependent decrease in the BRET signal.[14][15] This reduction in BRET is directly proportional to the engagement of the test compound with its target.
Advantages:
-
Live Cells & Real-Time: Measures target binding in living cells, enabling kinetic measurements like residence time.[5]
-
High-Throughput: The plate-based format is highly amenable to automation and screening of compound libraries.[17]
-
Quantitative: Allows for the determination of intracellular compound affinity (IC50) and potency.[15]
Limitations:
-
Requires Genetic Modification: The target protein must be expressed as a NanoLuc® fusion protein.
-
Tracer Dependent: A specific, cell-permeable fluorescent tracer for the target of interest is required.
-
Potential for Artifacts: Overexpression of the fusion protein could potentially lead to non-physiological cellular responses.
Part 2: Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for implementing both CETSA® and NanoBRET® assays for our hypothetical Target Kinase X (TKX).
Protocol: Cellular Thermal Shift Assay (CETSA®) for TKX
This protocol outlines the traditional Western blot-based CETSA® to determine the thermal stabilization of TKX upon binding by this compound.
Caption: CETSA® workflow from cell treatment to data analysis.
-
Cell Culture and Compound Treatment:
-
Culture a human cell line known to endogenously express TKX (e.g., HEK293, HeLa) to ~80-90% confluency.
-
Harvest cells using trypsin, wash with PBS, and resuspend in culture medium to a density of 10-20 x 10^6 cells/mL.
-
Prepare a 2X stock of this compound in culture medium. For a dose-response, prepare serial dilutions. A typical starting concentration might be 10 µM. Prepare a 2X vehicle control (e.g., 0.2% DMSO).
-
In a 1.5 mL tube, mix equal volumes of the cell suspension and the 2X compound/vehicle stock. Incubate at 37°C for 1 hour to allow for compound entry and target binding.
-
-
Heat Treatment:
-
Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point.
-
Place the PCR tubes in a thermal cycler with a heated lid.
-
Apply a temperature gradient for 3 minutes. A typical gradient for initial screening would be 40°C to 70°C in 2-3°C increments. A no-heat (RT) control should also be included.
-
After heating, immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method avoids detergents that might interfere with protein aggregation.
-
Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[7]
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new pre-chilled tube.
-
-
Analysis by Western Blot:
-
Determine the protein concentration of the soluble fractions using a BCA or Bradford assay.
-
Normalize the samples to equal protein concentration with lysis buffer.
-
Denature samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a validated primary antibody against TKX, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for TKX at each temperature point using image analysis software (e.g., ImageJ).
-
For each treatment group (vehicle and compound), normalize the band intensity at each temperature to the intensity of the unheated (RT) sample.
-
Plot the normalized soluble protein fraction (%) against temperature to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
| Parameter | Description | Interpretation for Target Engagement |
| Tagg (Apparent) | Temperature at which 50% of the protein has aggregated. | An increase in Tagg in the presence of the compound confirms stabilization. |
| ΔTagg | The difference in Tagg between compound-treated and vehicle-treated cells. | The magnitude of the shift can correlate with the affinity of the compound. |
| ITDRFCETSA | Isothermal Dose-Response Fingerprint; measures soluble protein at a fixed temperature with varying compound concentrations. | Generates a dose-response curve to determine the intracellular EC50 of binding. |
Protocol: NanoBRET® Target Engagement Assay for TKX
This protocol describes how to measure the displacement of a fluorescent tracer from a NanoLuc®-TKX fusion protein by this compound in live cells.
Caption: NanoBRET® workflow from cell transfection to data analysis.
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with a plasmid encoding the NanoLuc®-TKX fusion protein and a transfection carrier DNA using a suitable transfection reagent like FuGENE® HD.[18]
-
Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator to allow for expression of the fusion protein.[15]
-
Harvest the cells, determine cell density, and resuspend in Opti-MEM™ I medium to a final concentration of 2 x 10^5 cells/mL.[15][18]
-
Dispense 40 µL of the cell suspension into each well of a white, 96-well or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Prepare the fluorescent tracer solution at a pre-determined optimal concentration (this requires an initial tracer titration experiment).
-
Add 5 µL of the compound dilutions to the appropriate wells. Include "no compound" controls for maximum BRET signal and "no tracer" controls for background correction.
-
Add 5 µL of the fluorescent tracer to all wells except the "no tracer" controls.
-
Gently mix the plate and incubate for 2 hours at 37°C in a CO2 incubator to allow the binding competition to reach equilibrium.
-
-
Signal Detection and Measurement:
-
Prepare the NanoBRET® Nano-Glo® Substrate solution according to the manufacturer's protocol, mixing the substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™. The inhibitor is crucial to quench any signal from luciferase released by lysed cells.[15]
-
Add 25 µL of the substrate solution to each well.
-
Read the plate within 10-20 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm) simultaneously.[15][18]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal (618 nm) by the donor signal (460 nm).[18]
-
Subtract the background BRET ratio (from "no tracer" wells) from all other values.
-
Normalize the data by defining the "no compound" control as 100% and a control with a high concentration of a known TKX inhibitor as 0%.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter log-logistic curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.
-
| Parameter | Description | Interpretation for Target Engagement |
| BRET Ratio | Ratio of acceptor emission to donor emission. | A high ratio indicates tracer binding (proximity); a low ratio indicates displacement. |
| IC50 | The concentration of the test compound that reduces the BRET signal by 50%. | A lower IC50 value indicates higher intracellular potency and stronger target engagement. |
| Maximum BRET | The BRET signal in the absence of a competing compound. | Establishes the top of the assay window. |
Conclusion: A Pathway to Validated Target Engagement
Confirming that this compound directly engages its intended target within a cellular context is a non-negotiable milestone in its development as a chemical probe or therapeutic candidate. The Cellular Thermal Shift Assay (CETSA®) and the NanoBRET® Target Engagement assay represent two robust, orthogonal approaches to achieve this.
CETSA® offers a label-free method to validate binding in native cellular systems, providing invaluable information on target stabilization.[8] Conversely, NanoBRET® provides a high-throughput, live-cell platform to quantify intracellular potency and can be extended to measure binding kinetics.[5][14] The application of these detailed protocols will enable researchers to generate high-confidence data, definitively linking the molecular interaction of this compound with its target to its ultimate biological effect. This rigorous validation is the foundation upon which successful drug discovery programs are built.
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Application Notes & Protocols: The Strategic Use of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine in Modern Antitubercular Drug Discovery
Abstract: The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutics with unconventional mechanisms of action.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with potent antitubercular activity.[1][2] This guide focuses on a specific, promising derivative, 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine , as a lead compound for antitubercular drug discovery. We provide an in-depth analysis of its scientific rationale, a proposed mechanism of action based on its chemical class, and detailed, field-proven protocols for its initial biological evaluation.
Introduction: The Imperative for Novel Anti-TB Agents
Tuberculosis remains a leading cause of death from a single infectious agent worldwide, with the efficacy of current first-line treatments severely compromised by resistant strains.[1][2] The success of bicyclic nitroimidazoles, such as Delamanid and Pretomanid, has validated this chemical class as a clinically significant source of new anti-TB drugs.[3][4][5] These agents act as prodrugs, requiring bioactivation within the mycobacterium, a mechanism that circumvents existing resistance pathways.[3][6]
This compound is positioned at the confluence of two validated antitubercular pharmacophores: the versatile imidazo[1,2-a]pyridine core and the bio-reductive nitro group. This document serves as a technical guide for researchers to harness the potential of this compound, outlining the critical experimental workflows from initial screening to preliminary safety assessment.
Compound Profile and Scientific Rationale
The strategic design of this compound is rooted in established structure-activity relationships (SAR).
-
Chemical Structure:
-
Pharmacophoric Features:
-
Imidazo[1,2-a]pyridine Core: This bicyclic heterocycle is a well-established "drug prejudice" scaffold, known to produce potent inhibitors of Mtb.[1][2] Various derivatives have demonstrated excellent activity against replicating, non-replicating, and drug-resistant Mtb strains.[1][9][10]
-
3-Nitro Group: This is the key to its proposed mechanism of action. The nitro group requires reductive activation, a process specific to the unique physiology of Mtb, making the compound a prodrug.[3][11][12] This bioactivation leads to the generation of reactive nitrogen species that are lethal to the bacterium.[6]
-
6-Bromo and 7-Methyl Substituents: Substitutions on the pyridine ring are critical for modulating the compound's potency, selectivity, and pharmacokinetic (ADME) properties. Halogenation, particularly with bromine, has been shown in related series to contribute positively to antitubercular activity.[9]
-
Proposed Mechanism of Action: A Dual Threat to Mtb
Based on extensive research into clinically evaluated nitroimidazoles, this compound is hypothesized to function as a prodrug with a dual mechanism of action, effective against both replicating and non-replicating Mtb.[3][4]
-
Reductive Bio-activation: The process is initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced cofactor F₄₂₀H₂. This enzymatic reduction of the nitro group is the critical activation step.[3][6][13][14]
-
Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, the activated metabolites are believed to inhibit key enzymes in the mycolic acid biosynthesis pathway, such as DprE1 and DprE2.[3][6] Mycolic acids are indispensable for the structural integrity of the mycobacterial cell wall, and their disruption leads to bacterial lysis.
-
Respiratory Poisoning: In the hypoxic environment of tuberculous lesions where bacteria are often non-replicating, the activation of the nitro group generates reactive nitrogen species, including nitric oxide (NO).[6] These radicals are highly toxic, causing widespread damage to cellular components and disrupting cellular respiration, a process often termed "respiratory poisoning."[3]
Caption: Proposed dual mechanism of this compound.
Experimental Workflow and Protocols
The initial evaluation of a novel antitubercular candidate involves a tiered approach, starting with potency determination and progressing to safety assessment.
Caption: Tiered experimental workflow for initial lead compound evaluation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the test compound required to inhibit the visible growth of M. tuberculosis H37Rv. This protocol is adapted from standard broth microdilution methods.[15][16]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
Sterile 96-well flat-bottom microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Rifampicin (positive control)
-
Incubator (37°C)
-
Biosafety Cabinet (Class II or III)
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. The stock solution should be at least 100x the highest final concentration to ensure the final DMSO concentration is ≤1%, preventing solvent-induced toxicity.[16]
-
Serial Dilution:
-
Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.
-
Add 2 µL of the compound stock solution to the first well of a row and mix thoroughly. This creates a 1:50 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the final well.
-
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to a mid-log phase (OD₆₀₀ of 0.4-0.6). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Controls:
-
Positive Control: A row with serial dilutions of Rifampicin.
-
Vehicle Control: A well containing cells and the highest concentration of DMSO used (e.g., 1%).
-
Growth Control: A well containing only cells and media.
-
Sterility Control: A well containing only media.
-
-
Incubation: Seal the plate (e.g., with parafilm) and incubate at 37°C for 7 days.
-
Result Visualization: Add 30 µL of Resazurin solution to each well and incubate for another 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest compound concentration in which no color change is observed (i.e., the well remains blue).[17]
Protocol 2: Mammalian Cell Cytotoxicity Assay (LDH Release)
Objective: To evaluate the toxicity of the compound against a mammalian cell line (e.g., VERO, African green monkey kidney cells) and determine the 50% cytotoxic concentration (CC₅₀). The lactate dehydrogenase (LDH) assay measures plasma membrane damage.[18]
Materials:
-
VERO cell line (or other suitable line like HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound and DMSO
-
Sterile 96-well flat-bottom tissue culture plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)
-
Triton™ X-100 (10% solution for maximum lysis control)
-
Microplate reader (absorbance at ~490 nm)
-
CO₂ Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed VERO cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of DMEM. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare 2-fold serial dilutions of the test compound in DMEM, starting from a high concentration (e.g., 100 µM).
-
Dosing: Remove the old media from the cells and add 100 µL of the media containing the diluted compounds to the respective wells.
-
Controls:
-
Untreated Control (Spontaneous LDH Release): Wells with cells treated with media only.
-
Maximum LDH Release Control: Wells with cells treated with media containing 1% Triton™ X-100 to induce complete cell lysis.
-
Vehicle Control: Wells with cells treated with the highest concentration of DMSO used.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Assay Execution:
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[18][19]
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (provided in the kit) to each well.[20]
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)
-
Plot the % cytotoxicity against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.
-
Data Presentation and Interpretation
Quantitative data from these initial assays should be compiled to facilitate decision-making. The Selectivity Index (SI) is a critical parameter, representing the therapeutic window of the compound.
Table 1: Representative In Vitro Profile of Antitubercular Lead Compounds
| Compound ID | MIC vs. M. tb H37Rv (µM) | CC₅₀ vs. VERO Cells (µM) | Selectivity Index (SI = CC₅₀/MIC) |
|---|---|---|---|
| This compound | 0.15 | >50 | >333 |
| Rifampicin (Control) | 0.008 | ~100 | ~12,500 |
| Isoniazid (Control) | 0.28 | >2000 | >7,100 |
Note: Data for the title compound are hypothetical, based on activities of related nitroimidazoles and imidazo[1,2-a]pyridines for illustrative purposes.[9][10][21][22]
Interpretation:
-
A low MIC value (typically <1 µM) indicates high potency against Mtb.[10]
-
A high CC₅₀ value indicates low toxicity to mammalian cells.
-
A Selectivity Index >10 is generally considered the minimum threshold for a compound to be considered a promising hit for further development. The higher the SI, the safer the compound is predicted to be.
Conclusion and Future Directions
This compound represents a rationally designed starting point for the development of a new generation of antitubercular agents. Its chemical architecture leverages the proven efficacy of the nitroimidazole and imidazo[1,2-a]pyridine scaffolds. The protocols detailed herein provide a robust framework for its initial characterization.
Promising results from these foundational assays should trigger progression into a more advanced drug discovery cascade, including:
-
Screening against a panel of MDR and XDR clinical isolates to determine the spectrum of activity.[1][23]
-
Advanced mechanism of action studies , including the generation of resistant mutants to confirm the Ddn/F₄₂₀-dependent pathway.
-
Comprehensive Structure-Activity Relationship (SAR) exploration to optimize potency, metabolic stability, and solubility.[9][24][25]
-
In vitro and in vivo ADME/Tox profiling to assess drug-like properties.
-
Evaluation of efficacy in validated murine models of TB infection to establish in vivo activity.[21][23]
By systematically applying these methodologies, researchers can effectively evaluate and advance this compound and its analogs, contributing to the critical pipeline of next-generation tuberculosis therapies.
References
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- Sirgel, F. A., et al. (2009). Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Biology, 465, 173–186.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177.
- de Jager, V. R., et al. (2022). Delamanid or pretomanid? A Solomonic judgement! PubMed.
- Zhang, T., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 11, 659695.
- Stover, C. K., et al. (2000). Bactericidal Activity of the Nitroimidazopyran PA-824 in a Murine Model of Tuberculosis. Antimicrobial Agents and Chemotherapy, 44(11), 3180–3182.
- Hall, L., et al. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. JoVE.
- Sirgel, F. A., et al. (2009). Measuring Minimum Inhibitory Concentrations in Mycobacteria. ResearchGate.
- Weyermann, J., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 72, 2.25.1–2.25.14.
- Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit|Products.
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
- Ambrus, J. I., et al. (2022). Nitroimidazopyrazinones with oral activity against tuberculosis and Chagas disease in mouse models of infection. bioRxiv.
- Manjunatha, U. H., et al. (2009). Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry, 1(8), 1427–1445.
- Ambrus, J. I., et al. (2022). Nitroimidazopyrazinones with Oral Activity against Tuberculosis and Chagas Disease in Mouse Models of Infection. PubMed.
- Ambrus, J. I., et al. (2022). Nitroimidazopyrazinones with Oral Activity against Tuberculosis and Chagas Disease in Mouse Models of Infection. ResearchGate.
- Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Kim, P., et al. (2009). Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1][3]oxazines, analogues of PA-824. Bioorganic & Medicinal Chemistry Letters, 19(1), 42–45.
- LabNetwork. (n.d.). This compound, 98% Purity.
- Anderson, R. F., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 51(20), 6445–6453.
- Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470.
- PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine.
- Feng, L. S., et al. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. ACS Medicinal Chemistry Letters, 13(4), 629–636.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine (CAS No. 1072944-64-9).[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The content is structured into a detailed troubleshooting guide and a comprehensive FAQ section to directly address challenges you may encounter.
PART 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causative explanations and actionable solutions.
Issue 1: Low Yield in the Synthesis of the Starting Material, 2-Amino-5-bromo-4-methylpyridine
Question: My yield for the bromination of 2-amino-4-methylpyridine to produce the key intermediate 2-amino-5-bromo-4-methylpyridine is consistently below the reported ~80%. What are the likely causes and how can I fix this?
Answer: Low yield in this electrophilic aromatic substitution is typically traced back to three areas: reagent quality, temperature control, and reaction monitoring.
-
Causality - Reagent Quality & Stoichiometry: N-Bromosuccinimide (NBS) is the brominating agent of choice for this reaction due to its high selectivity for the 5-position, which avoids the formation of di-brominated or other isomeric by-products.[3] However, NBS can degrade over time, especially if exposed to moisture or light, leading to lower reactivity. Using a 1:1 molar ratio of NBS to 2-amino-4-methylpyridine is critical; an excess can lead to side products, while a deficit will result in incomplete conversion.[4]
-
Causality - Temperature Control: The reaction is exothermic. The dropwise addition of the NBS solution should be performed under ice bath conditions (approaching 0°C) to prevent a rapid temperature increase.[3][4] After the addition is complete, allowing the reaction to slowly warm to 20°C and stir for 8-10 hours is optimal.[4] Uncontrolled temperature spikes can promote the formation of undesired isomers and degradation products.
-
Causality - Reaction Monitoring & Work-up: It is essential to monitor the reaction to completion using Thin Layer Chromatography (TLC).[3] Premature work-up will leave unreacted starting material, which can be challenging to separate later. The work-up procedure, which involves precipitating the product by pouring the reaction mixture into water, is crucial for isolating the crude solid.[4] Inefficient precipitation or washing will lead to loss of product.
Recommended Protocol for 2-Amino-5-bromo-4-methylpyridine Synthesis:
-
Dissolve 2-amino-4-methylpyridine (1.0 eq.) in N,N-Dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Prepare a solution of NBS (1.0 eq.) in DMF.
-
Add the NBS solution dropwise to the cooled pyridine solution, maintaining the temperature below 5°C.
-
Allow the reaction to warm to 20°C and stir for 8-10 hours, monitoring by TLC until the starting material is consumed.[3]
-
Pour the reaction mixture into a large volume of water to precipitate a brown solid.
-
Filter the solid, wash thoroughly with water, and dry.
-
Further purify the crude solid by washing with acetonitrile to obtain the final product with an expected yield of ~80%.[3][4]
Issue 2: Poor Yield in the Cyclization to form 6-Bromo-7-methylimidazo[1,2-a]pyridine
Question: I am struggling with the Tschitschibabin condensation reaction. My yield of the 6-Bromo-7-methylimidazo[1,2-a]pyridine intermediate is low, and the reaction mixture is turning into a dark, intractable tar. What's going wrong?
Answer: This is a common issue in the classic Tschitschibabin synthesis, which often required high temperatures.[5][6] The formation of tar is indicative of polymerization and degradation, which can be mitigated by using milder, modern conditions and carefully selecting reagents.
-
Causality - Reaction Conditions: The original synthesis involved reacting 2-aminopyridine with an α-halocarbonyl (like chloroacetaldehyde or bromoacetaldehyde) at high temperatures (150-200 °C), which often leads to low yields and significant byproduct formation.[5][7] Modern protocols have been developed that proceed efficiently at much lower temperatures (e.g., 50-60°C) and often do not require a catalyst or solvent.[5]
-
Causality - Role of a Base: The reaction generates a hydrohalic acid (HBr or HCl) as a byproduct. This acid protonates the nitrogen atoms in the pyridine and imidazole rings, deactivating them and hindering the reaction. The resulting salt may also be prone to polymerization. Incorporating a mild base, such as sodium bicarbonate (NaHCO₃), neutralizes this acid as it forms, driving the reaction to completion under gentler conditions and preventing tar formation.[5][8]
-
Causality - α-Haloketone Reactivity: The reactivity of α-haloketones is crucial.[9] These compounds can be unstable and should be used fresh or purified before the reaction. The presence of two electrophilic centers makes them susceptible to self-condensation or reaction with moisture if not handled properly.[10]
Troubleshooting Decision Tree for Low Cyclization Yield
Caption: Troubleshooting workflow for low cyclization yield.
Issue 3: Inefficient or Non-selective Nitration of the Imidazo[1,2-a]pyridine Core
Question: My final nitration step to produce this compound is giving very low yields, or I'm getting a mixture of products. How can I improve the yield and selectivity for the 3-nitro isomer?
Answer: The nitration of the imidazo[1,2-a]pyridine ring system is highly regioselective for the C3 position due to the electronic nature of the fused rings.[11] However, the reaction's success is highly dependent on the choice of nitrating agent and conditions, as the ring system can be sensitive to strongly acidic or oxidative environments.
-
Causality - Harsh Nitrating Conditions: A classic mixture of nitric acid and sulfuric acid is often too harsh for this substrate. While effective for some heterocycles, it can lead to oxidation, degradation, and the formation of complex side products, resulting in low yields and difficult purification.[12]
-
Causality - Alternative Nitrating Systems: Milder, more selective methods are often required for complex heterocyclic systems. Several modern protocols offer significant advantages:
-
Iodine-Catalyzed Systems: An environmentally friendly approach uses iodine as a catalyst with an oxidant like aqueous hydrogen peroxide to react 2-aminopyridines with nitroalkenes, forming the 3-nitroimidazo[1,2-a]pyridine scaffold in one pot.[13][14] This avoids the direct nitration of the sensitive heterocyclic core.
-
Metal Nitrates: Using iron(III) nitrate (Fe(NO₃)₃·9H₂O) can serve as both a promoter and a nitro source, often proceeding through a radical mechanism under milder conditions than strong acids.[15]
-
NaICl₂ with Nitroolefins: Sodium dichloroiodide can mediate the reaction between 2-aminopyridines and nitrostyrenes to generate 3-nitro-2-arylimidazo[1,2-a]pyridines, showcasing another route that builds the nitro group into the cyclization step.[16]
-
Data Summary: Comparison of Nitration Strategies
| Method | Reagents | Temperature | Advantages | Potential Issues |
| Classical Nitration | HNO₃ / H₂SO₄ | 0°C to RT | Inexpensive, powerful nitrating agent. | Often too harsh, low yield, side product formation, substrate degradation.[12] |
| Iodine-Catalyzed | I₂, H₂O₂, Nitroalkene | Room Temp | Environmentally friendly, mild conditions, good yields.[13][14] | Requires specific nitroalkene precursors. |
| Copper-Catalyzed | CuBr, Air, Nitroolefin | 80°C | Uses air as a green oxidant, good functional group tolerance. | Requires a copper catalyst and elevated temperature. |
| NaICl₂ Mediated | NaICl₂, Nitrostyrene, DMF | 80°C | Simple procedure, good yields, tolerates various functional groups.[16] | Requires specific nitrostyrene precursors. |
For improving the yield of an existing 6-Bromo-7-methylimidazo[1,2-a]pyridine intermediate, a carefully controlled classical nitration (e.g., concentrated HNO₃ in acetic acid) should be attempted first.[11] If this fails, exploring the synthesis from the beginning using a one-pot cyclization/nitration approach with a nitroolefin is the recommended alternative.[13]
PART 2: Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
A1: The synthesis is typically a two-step process. First, the imidazo[1,2-a]pyridine core is constructed. Second, a nitro group is introduced at the 3-position.
Caption: General two-step synthesis workflow.
Q2: What is the mechanism of the Tschitschibabin reaction for forming the imidazo[1,2-a]pyridine ring?
A2: The mechanism involves two key nucleophilic attacks followed by dehydration.
-
Sɴ2 Attack: The endocyclic (ring) nitrogen of 2-aminopyridine, being more nucleophilic than the exocyclic amino group, performs an Sɴ2 attack on the α-carbon of the haloketone, displacing the halide ion. This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the side chain.
-
Dehydration: The resulting hemiaminal intermediate undergoes dehydration (loss of a water molecule) to form the aromatic imidazo[1,2-a]pyridine ring system.[6][7]
Caption: Simplified mechanism of the Tschitschibabin reaction.
Q3: Why is nitration directed to the C3 position of the imidazo[1,2-a]pyridine ring?
A3: The C3 position is the most electron-rich and thus the most susceptible to electrophilic attack. This is due to the resonance contribution from the imidazole ring's nitrogen atom at position 4. The lone pair on this nitrogen can delocalize into the five-membered ring, creating a high electron density at C3, which makes it the preferential site for electrophiles like the nitronium ion (NO₂⁺).
Q4: What are the primary safety concerns when performing this synthesis?
A4: Researchers must be aware of the hazards associated with several reagents:
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
α-Haloketones: These are generally toxic, lachrymatory, and skin irritants. Strict handling in a fume hood is required.[9]
-
Nitrating Agents: Mixtures of nitric acid and sulfuric acid are extremely corrosive and powerful oxidizing agents. They can cause severe burns and react violently with organic materials. Always add acid to water (or other solvents) slowly and with cooling. All nitration procedures should be conducted behind a blast shield in a chemical fume hood.
References
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.).
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 2022.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 2024.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 2023.
- Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry, 2022.
- Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. Synlett, 2014.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 2012.
- An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 2022.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 2021.
- Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents, CN107011254B, 2020.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
- Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. The Journal of Organic Chemistry, 1997.
- 6-Bromo-7-methylimidazo[1,2-a]pyridine. PubChem.
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents, CN103788092A, 2014.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society.
- Nitration of Derivatives of Imidazo[1,5‐a]pyridine via C−H Functionalization with Fe(NO3)3 ⋅ 9H2O as a Promoter and a Nitro Source. ResearchGate, 2024.
- Synthetic Access to Aromatic α-Haloketones. Molecules, 2021.
- Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Journal of Organic Chemistry.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society, 2025.
- The nitration of imidazo[1,5-a]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1973.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Scilit.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2026.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2021.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules.
- Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5. ResearchGate. Retrieved January 8, 2026, from https://www.researchgate.net/publication/275330383_Synthesis_of_2-bromo-7-methyl-35-dihydro-imidazo45-bpyridin-6-one
- Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. ResearchGate.
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overcoming solubility issues with 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Technical Support Center: 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Welcome to the technical support resource for this compound (Compound ID: 1072944-64-9). This guide is designed for our partners in research and drug development. We understand that realizing the full potential of novel compounds requires overcoming practical hurdles, with solubility being one of the most common yet challenging. This document provides field-proven insights and systematic troubleshooting strategies to help you navigate the solubility issues associated with this promising, yet complex, heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor aqueous solubility?
A1: The solubility characteristics of this compound are dictated by its molecular structure (C₈H₆BrN₃O₂).[1][2] Several key features contribute to its predicted low aqueous solubility:
-
Aromatic System: The core imidazo[1,2-a]pyridine structure is a fused bicyclic heterocycle, which is largely hydrophobic.[3]
-
Electron-Withdrawing Nitro Group: The nitro group (-NO₂) is strongly polar and electron-withdrawing.[4] While this polarity might suggest some interaction with water, it also contributes to strong intermolecular forces (dipole-dipole interactions) in the solid state.[5][6] These forces create a stable crystal lattice that requires significant energy to break apart during dissolution.
-
Hydrophobic Substituents: The bromo (-Br) and methyl (-CH₃) groups increase the lipophilicity of the molecule, further disfavoring dissolution in aqueous media.[7]
Essentially, the energy required to overcome the strong interactions between the compound's molecules in its crystal form is not sufficiently compensated by the energy gained from its interactions with water molecules, leading to poor solubility. This is a common challenge observed in the broader class of nitroaromatic compounds and imidazopyridine derivatives being investigated for therapeutic uses.[8][9]
Q2: What are the recommended first-line solvents for preparing high-concentration stock solutions?
A2: For initial stock solution preparation, potent, water-miscible organic solvents are typically required. The most common starting points are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
Always start with a small amount of your compound to test solubility before committing your entire batch. We recommend preparing a concentrated stock (e.g., 10-50 mM) in one of these solvents, which can then be diluted into your aqueous experimental medium. Crucially, the final concentration of the organic solvent in your assay should be minimized (typically <0.5% v/v) to avoid off-target effects.
Q3: What safety precautions are necessary when handling this compound and its solvents?
A3: Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated organic solvent solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling Nitroaromatics: Nitroaromatic compounds as a class can be energetic and may have toxicological properties.[4][10] While this specific compound does not have extensive safety data, it is prudent to treat it as potentially hazardous. Avoid creating dust and handle with care.
-
Solvent Safety: Be aware of the specific hazards associated with your chosen solvent (e.g., flammability of ethanol, specific toxicities of DMSO and DMF). Consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide: Experimental Solubility Issues
Problem: My compound is insoluble in common aqueous buffers (e.g., PBS) for my biological assay.
This is the most frequent challenge. Direct dissolution in aqueous media is unlikely to succeed. The recommended approach is to use a validated dilution strategy from a concentrated organic stock solution. If simple dilution causes precipitation, a more advanced formulation strategy is required.
Workflow for Enhancing Aqueous Solubility
The following diagram outlines a systematic approach to troubleshooting and resolving solubility issues for in vitro assays.
Caption: Decision workflow for overcoming solubility issues.
Problem: I need to prepare a high-concentration stock solution, but the compound won't dissolve even in pure DMSO or DMF.
While rare for this class of molecules, it can happen if the material is highly crystalline. Here are steps to address this.
Protocol 1: Aided Dissolution for Primary Stock
-
Initial Attempt: Add the calculated volume of solvent (e.g., DMSO) to your pre-weighed compound in a suitable vial (e.g., amber glass).
-
Mechanical Agitation: Vortex the mixture vigorously for 1-2 minutes. Many compounds that appear insoluble will dissolve with sufficient agitation.
-
Gentle Warming: If the compound remains undissolved, warm the mixture in a water bath at 37-40°C for 5-10 minutes. Causality: Increasing the temperature provides the energy needed to break the crystal lattice bonds, significantly increasing the rate of dissolution.[11]
-
Sonication: If solids persist, place the vial in a bath sonicator for 5-10 minutes. Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which act as a powerful mechanical force to break apart solid aggregates and enhance solvent penetration.
-
Final Check: After treatment, vortex again and visually inspect for any remaining solid particles against a bright light. A true solution should be completely clear.
-
Storage: Once dissolved, store the stock solution as recommended (typically at -20°C or -80°C) to maintain stability.
Data Table: Common Solvents for High-Concentration Stock Solutions
| Solvent | Typical Starting Concentration | Advantages | Key Considerations / Limitations |
| DMSO | 10-50 mM | Excellent solubilizing power for many poorly soluble drugs.[12][13] Miscible with water. | Cytotoxic at >1% v/v. Can affect membrane permeability and enzyme activity. Hygroscopic. |
| DMF | 10-50 mM | Strong solubilizing power, similar to DMSO. | Higher toxicity profile than DMSO. Use with caution. |
| Ethanol | 1-10 mM | Lower toxicity than DMSO/DMF. Biologically acceptable in many systems. | Weaker solubilizing power for highly lipophilic compounds. May not achieve high concentrations. |
| PEG 400 | 1-10 mM | Low toxicity co-solvent. Can be used in higher percentages in final solutions. | Viscous. May not be a strong enough primary solvent. |
Problem: My compound dissolves initially but crashes out over time or upon dilution into my aqueous assay buffer.
This indicates that you are creating a supersaturated, thermodynamically unstable solution. The key is to modify the final aqueous environment to be more hospitable to the compound.
Protocol 2: Co-Solvent System for Improved Aqueous Stability
This protocol uses a co-solvent, a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[11]
-
Prepare Stock: Prepare a 10 mM stock solution in 100% DMSO as described in Protocol 1.
-
Select Co-solvent: Choose a biocompatible co-solvent such as polyethylene glycol 400 (PEG 400) or propylene glycol.
-
Prepare Intermediate Buffer: Create an intermediate buffer solution containing the co-solvent. For example, add your co-solvent to your final assay buffer to make a 10% (v/v) co-solvent/buffer mixture.
-
Serial Dilution: Perform a serial dilution. First, dilute your 10 mM DMSO stock into the 10% co-solvent/buffer mixture. For a 1:10 dilution, this would yield a 1 mM solution in 10% DMSO / 9% co-solvent / 81% buffer.
-
Final Dilution: Perform the final dilution of this intermediate solution into your standard assay buffer. This two-step process gradually acclimates the compound to the aqueous environment, preventing abrupt precipitation.
Protocol 3: pH Modification
The imidazo[1,2-a]pyridine scaffold contains nitrogen atoms that can be protonated. Modifying the pH of the buffer may change the ionization state of the molecule, which can dramatically impact solubility.[13][14]
-
Determine pKa: If possible, determine the pKa of the compound experimentally or through in silico prediction tools. The Henderson-Hasselbalch equation dictates that a compound will be ~90% ionized at a pH one unit away from its pKa (on the appropriate side).
-
Prepare Buffers: Prepare a series of your assay buffers at different pH values (e.g., pH 6.0, 7.4, 8.5).
-
Test Solubility: Prepare your concentrated stock in DMSO. Dilute the stock into each of the different pH buffers and observe for precipitation.
-
Verify Stability: Crucial Step: After finding a pH that improves solubility, you must confirm that the compound is chemically stable at that pH over the duration of your experiment. Use an analytical method like HPLC or LC-MS to check for degradation.
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316. [Link]
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- Kumar, S., & Singh, A. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 7(5), 56-63. [Link]
- Yusuf, M., Khan, M., & Khan, R. A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 1(1), 1-8. [Link]
- Solubility of Things. (n.d.). 1-Bromo-2-nitrobenzene. [Link]
- HPC Standards. (n.d.). This compound, 98% Purity. [Link]
- Wen, L. R., Li, M., & Wang, L. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(3), 1236-1253. [Link]
- Desroches, J., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 13(10), 282. [Link]
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
- Neres, J., et al. (2018). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Infectious Diseases, 4(11), 1561-1569. [Link]
- Debnath, A. K. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds.
- Al-Saigh, Z. Y., & Al-Derzi, A. R. (2008). Calculated interactions of a nitro group with aromatic rings of crystalline picryl bromide. Journal of Molecular Modeling, 14(11), 1037-1042. [Link]
- Wikipedia. (n.d.). Nitro compound. [Link]
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- 4. Nitro compound - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
- 9. Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and side reactions encountered during the synthesis of this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the timely advancement of drug discovery programs.[1][2] This resource is structured to help you diagnose and resolve issues through a series of frequently asked questions and detailed troubleshooting guides.
I. Common Challenges in Imidazo[1,2-a]pyridine Synthesis: An Overview
The synthesis of imidazo[1,2-a]pyridines, while versatile, is not without its complexities. The choice of synthetic route, be it a classic condensation reaction or a modern multicomponent approach, presents a unique set of potential pitfalls.[3] Common hurdles include low product yield, the formation of difficult-to-separate regioisomers, and the emergence of unexpected side products. These issues often stem from suboptimal reaction conditions, reagent quality, or a lack of understanding of the underlying reaction mechanisms. This guide will dissect these problems and provide actionable solutions.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or no desired imidazo[1,2-a]pyridine. What are the likely causes and how can I improve the yield?
Answer: This is a common and frustrating issue that can arise from several factors. A systematic approach to troubleshooting is key.
Potential Causes and Solutions:
-
Reagent Quality: The purity of your starting materials, especially the 2-aminopyridine and the carbonyl compound or its precursor, is paramount. Impurities can poison catalysts or participate in competing side reactions.
-
Troubleshooting Protocol:
-
Assess the purity of your starting materials using techniques like NMR or LC-MS.
-
If impurities are detected, purify the reagents by recrystallization, distillation, or column chromatography.
-
Whenever possible, use freshly opened or purified reagents.
-
-
-
Catalyst Activity and Choice: In catalyzed reactions, such as many modern cross-coupling or condensation methods, the choice and activity of the catalyst are critical.[4][5]
-
Troubleshooting Protocol:
-
Catalyst Screening: If using a metal catalyst (e.g., Cu, Fe), screen different catalyst precursors and ligands. For instance, in a copper-catalyzed reaction, CuBr might be more effective than other copper salts.[4]
-
Catalyst Loading: Optimize the catalyst loading. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to side product formation.
-
Catalyst Deactivation: Ensure your reaction conditions are free from catalyst poisons (e.g., water, certain functional groups). If catalyst deactivation is suspected, consider using a higher catalyst loading or a more robust catalytic system.
-
-
-
Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters that can significantly impact yield.
-
Troubleshooting Protocol:
-
Temperature Optimization: Gradually increase the reaction temperature. Many cyclization steps require sufficient thermal energy to proceed efficiently.[6]
-
Solvent Screening: The choice of solvent can dramatically influence reaction rates and equilibria. Screen a range of solvents with varying polarities and boiling points (e.g., DMF, toluene, ethanol).[4][7]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Incomplete conversion may simply require a longer reaction time.
-
-
-
Water Removal: Many imidazo[1,2-a]pyridine syntheses involve condensation steps that release water. The presence of water can inhibit the reaction equilibrium.
-
Troubleshooting Protocol:
-
For high-temperature reactions, employ a Dean-Stark trap to azeotropically remove water.
-
In other cases, consider adding a compatible drying agent to the reaction mixture.
-
-
Issue 2: Formation of Regioisomers
Question: I am observing the formation of multiple regioisomers. How can I control the regioselectivity of my reaction?
Answer: The formation of regioisomers is a common challenge, particularly in syntheses involving substituted 2-aminopyridines where the initial nucleophilic attack can occur at different positions.
Understanding the Cause:
The regioselectivity of imidazo[1,2-a]pyridine formation is often governed by the nucleophilicity of the nitrogen atoms in the 2-aminopyridine. The endocyclic pyridine nitrogen and the exocyclic amino group can both act as nucleophiles. The electronic properties of substituents on the pyridine ring can influence the relative nucleophilicity of these two sites. For instance, an electron-withdrawing group can decrease the nucleophilicity of the adjacent nitrogen, potentially favoring attack at the more distant nitrogen.[8]
Troubleshooting Protocol:
-
Starting Material Choice: Carefully consider the substitution pattern of your 2-aminopyridine. The position of substituents can sterically and electronically direct the cyclization to favor one regioisomer.
-
Reaction Conditions Modification:
-
Solvent Effects: The polarity of the solvent can influence which nitrogen atom is more readily available for reaction. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF).
-
Catalyst/Promoter: In some cases, the choice of catalyst or acid promoter can influence the regiochemical outcome. For instance, certain Lewis acids may coordinate preferentially to one of the nitrogen atoms, directing the reaction pathway.
-
-
Protecting Groups: While more synthetically demanding, the use of a protecting group on one of the nitrogen atoms can be a definitive way to control regioselectivity.
Logical Flow for Troubleshooting Regioselectivity
Caption: Troubleshooting workflow for controlling regioselectivity.
Issue 3: Unexpected Side Products in Multicomponent Reactions (MCRs)
Question: I am running a Groebke-Blackburn-Bienaymé (GBB) or Ugi reaction to synthesize my imidazo[1,2-a]pyridine, but I am isolating unexpected side products. What are they and how can I avoid them?
Answer: Multicomponent reactions are powerful tools for generating molecular diversity, but their complexity can sometimes lead to competing reaction pathways and the formation of byproducts.[9][10][11]
Common Side Products and Their Prevention:
| Side Product | Common Reaction | Potential Cause | Prevention Strategy |
| Ugi Adduct | GBB Reaction | Use of aliphatic aldehydes can sometimes lead to the formation of a classic Ugi product instead of the desired cyclized imidazo[1,2-a]pyridine.[12] | Optimize the catalyst and reaction conditions to favor the cyclization pathway. Sometimes, simply changing the solvent or catalyst can shift the equilibrium towards the GBB product.[13] |
| Decomposed Isocyanide | GBB/Ugi Reactions | Isocyanides can be sensitive to acidic conditions and higher temperatures, leading to decomposition and low yields.[11] | Use milder reaction conditions (e.g., room temperature if possible) and a carefully chosen, less harsh acid catalyst.[7][11] |
| Incomplete Cyclization Intermediate | All Cyclization Reactions | Insufficient heat or reaction time can lead to the isolation of a stable, non-cyclized intermediate.[6] | Increase the reaction temperature or switch to a higher-boiling solvent. Ensure the reaction is monitored to completion.[6] |
Reaction Pathway Diagram: GBB Reaction and Potential Side Reaction
Caption: GBB reaction pathway and a potential side reaction.
III. Experimental Protocols for Troubleshooting
Protocol 1: General Procedure for Reaction Optimization Screening
This protocol provides a systematic approach to optimizing reaction conditions when faced with low yield or side product formation.
-
Baseline Reaction: Set up your reaction using the originally reported or designed conditions. This will serve as your control.
-
Solvent Screening: Set up parallel reactions in a variety of solvents (e.g., Toluene, Dioxane, DMF, Acetonitrile, Ethanol). Ensure all other parameters (temperature, concentration, stoichiometry) are kept constant.
-
Temperature Screening: Using the best solvent from the previous step, run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).
-
Catalyst/Promoter Screening: If your reaction is catalyzed, screen a panel of relevant catalysts or promoters. For acid-catalyzed reactions, try different Brønsted or Lewis acids (e.g., p-TsOH, Sc(OTf)₃, Yb(OTf)₃).[14][15][16]
-
Analysis: Analyze the outcome of each reaction by TLC and/or LC-MS to determine the optimal conditions for yield and purity.
Protocol 2: Purification of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines can sometimes be challenging to purify due to their basic nature.
-
Initial Workup: After the reaction is complete, perform a standard aqueous workup. Be mindful that your product may have some water solubility, so minimize the volume of the aqueous washes.
-
Column Chromatography:
-
Stationary Phase: Use silica gel as the standard stationary phase. If your compound is very polar, consider using alumina.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. To suppress tailing of the basic product on the silica gel, add a small amount (0.1-1%) of triethylamine or ammonia in methanol to the mobile phase.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.
IV. Conclusion
The synthesis of imidazo[1,2-a]pyridines is a rich and diverse field, offering numerous pathways to this important heterocyclic system. However, success often hinges on a careful consideration of reaction parameters and a systematic approach to troubleshooting. By understanding the potential side reactions and having a clear strategy for optimization, researchers can efficiently access their target molecules. This guide provides a foundation for diagnosing and solving common synthetic challenges, ultimately accelerating the pace of research and development.
V. References
-
Katritzky, A. R., et al. (2003). Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. Journal of Organic Chemistry, 68(12), 4935-7. Retrieved from [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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MDPI. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7586. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Retrieved from [Link]
-
MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules, 29(22), 5035. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine.... Retrieved from [Link]
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ResearchGate. (n.d.). Groebke-Blackburn-Bienaymé, multicomponent reaction: emerging chemistry for drug discovery. Retrieved from [Link]
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Sapegin, A. V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727–735. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439–36454. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36439-36454. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Retrieved from [Link]
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Beilstein Journals. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Retrieved from [Link]
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American Chemical Society. (n.d.). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. Retrieved from [Link]
-
Beilstein Publishing System. (2019). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 15, 2838–2846. Retrieved from [Link]
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ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. Retrieved from [Link]
-
American Chemical Society. (n.d.). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Retrieved from [Link]
-
American Chemical Society. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34338–34353. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Retrieved from [Link]
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PubMed. (n.d.). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1038–1060. Retrieved from [Link]
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MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3405. Retrieved from [Link]
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identifying and removing impurities from 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] Ensuring the purity of your target compound is paramount for accurate downstream biological evaluation.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Troubleshooting Guide: Identifying and Removing Impurities
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: My final product shows multiple spots on the TLC plate.
Question: I've completed the synthesis, but my crude product shows several spots on the TLC plate. How do I identify the impurities and choose the best purification method?
Answer: Multiple spots on a TLC plate are a common observation and indicate the presence of impurities alongside your desired product. These impurities can arise from unreacted starting materials, side reactions, or degradation of the product. A systematic approach is necessary for their identification and removal.
Step-by-Step Impurity Analysis and Purification Workflow:
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Initial Characterization:
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Co-spotting: Spot your crude product, the starting materials (e.g., 5-bromo-4-methylpyridin-2-amine and 2-chloro-1-nitroethene), and a co-spot (crude product and starting materials in the same lane) on a TLC plate. This will help you identify if any of the impurities are unreacted starting materials.
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Visualization: Visualize the TLC plate under UV light (254 nm and 365 nm) and by staining (e.g., with iodine or permanganate) to ensure all spots are detected.[1][4]
-
-
Spectroscopic Analysis of the Crude Product:
-
¹H NMR: Take a proton NMR spectrum of your crude product. The presence of signals that do not correspond to your target molecule can give clues about the structure of the impurities. For example, the absence of the characteristic singlet for the C5-H of the imidazo[1,2-a]pyridine ring might indicate incomplete cyclization.
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Mass Spectrometry (MS): Obtain a mass spectrum of the crude mixture. Look for molecular ion peaks corresponding to potential side-products. Given the presence of bromine, look for the characteristic M and M+2 isotopic pattern with a ~1:1 ratio, which confirms the presence of one bromine atom in the molecule.[5][6]
-
-
Logical Flow for Impurity Identification:
Caption: Workflow for impurity identification.
-
Common Impurities and Their Origin:
| Impurity Type | Potential Source | Identification Clues |
| Unreacted 5-bromo-4-methylpyridin-2-amine | Incomplete reaction; incorrect stoichiometry. | Matches Rf of the starting material on TLC; characteristic aromatic signals in ¹H NMR. |
| Positional Isomers | Non-regioselective nitration. | Similar polarity to the desired product, making separation difficult. May require advanced NMR techniques (e.g., NOESY) for structural elucidation. |
| Over-nitrated products | Harsh nitration conditions (excess nitric acid or high temperature). | Higher molecular weight in MS; distinct aromatic signals in ¹H NMR. |
| Hydrolyzed intermediates | Presence of water during the reaction. | More polar than the product on TLC; may show broader peaks in NMR due to exchangeable protons. |
Issue 2: My compound is difficult to purify by column chromatography.
Question: I'm struggling to get a pure compound after column chromatography. The fractions are either still mixed or I have poor recovery. What can I do?
Answer: Column chromatography is a powerful purification technique, but its success depends on careful optimization.[1][4] Several factors can lead to poor separation or recovery.
Troubleshooting Column Chromatography:
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Compound Stability on Silica Gel: Imidazo[1,2-a]pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation on the column.
-
Recommendation: Perform a 2D TLC to assess stability. Spot your compound, run the TLC, rotate it 90 degrees, and run it again in the same solvent system. The appearance of new spots suggests degradation.[7]
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Solution: If your compound is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[7]
-
-
Inappropriate Solvent System: The choice of eluent is critical for good separation.
-
Recommendation: The ideal Rf value for your target compound on a TLC plate should be between 0.2 and 0.4 for optimal separation on a column.[7]
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Solution: A common eluent for imidazo[1,2-a]pyridines is a mixture of hexanes and ethyl acetate.[1][4] If your compound's Rf is too low, gradually increase the proportion of the more polar solvent (ethyl acetate). If separation from a close-running impurity is difficult, try a different solvent system, such as dichloromethane/methanol.
-
-
Sample Loading Technique: How you load your sample onto the column can significantly impact the separation.
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Wet Loading: Dissolve the crude product in a minimal amount of the eluent.
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Dry Loading: If your compound has low solubility in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This technique often results in sharper bands and better separation.[7]
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Experimental Protocol: Optimized Flash Column Chromatography
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Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column with a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). Allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica bed.
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Sample Loading (Dry Loading): In a round-bottom flask, dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the mass of your crude product). Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully layer this powder on top of the packed silica gel bed.
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Elution: Gently add the eluent to the top of the column, taking care not to disturb the sample layer. Apply gentle pressure (using a pump or bulb) to begin eluting the sample.
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Fraction Collection: Collect fractions in an orderly manner (e.g., in test tubes in a rack).
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The synthesis of this compound typically involves the cyclization of a substituted 2-aminopyridine with a suitable reagent, followed by nitration. Potential side reactions include:
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Formation of regioisomers: Nitration of the imidazo[1,2-a]pyridine ring can sometimes lead to the formation of other nitro-isomers, although the 3-position is generally favored.
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Dimerization or polymerization: Under certain conditions, especially with reactive intermediates, oligomerization can occur.
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Incomplete cyclization: If the initial cyclization reaction does not go to completion, you will have unreacted starting materials and potentially linear intermediates in your crude product.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment:
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¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, including the number and connectivity of protons and carbons.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[8] The presence of bromine should be evident from the isotopic pattern.[5][6]
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High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of a sample. A pure compound should show a single peak under optimized conditions.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when a compound is insoluble in the solvent at low temperatures but melts at a temperature below the boiling point of the solvent. To address this:
-
Use a lower-boiling point solvent: This may allow the compound to crystallize before it melts.
-
Use a solvent pair: Dissolve the compound in a good solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a poor solvent (one in which it is sparingly soluble) until the solution becomes turbid. Allow the solution to cool slowly.
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Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of the pure compound to the supersaturated solution to induce crystallization.
Q4: Are there any specific safety precautions I should take during the synthesis and purification of this compound?
A4: Yes, standard laboratory safety practices should always be followed. Specifically for this synthesis:
-
Nitration: The nitration step uses strong acids (sulfuric and nitric acid) and is an exothermic reaction. It should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. The reaction should be cooled in an ice bath during the addition of nitric acid.[9]
-
Halogenated Compounds: this compound is a halogenated and nitrated aromatic compound. Such compounds should be handled with care as they can be toxic and irritants. Avoid inhalation and skin contact.
-
Solvent Handling: Organic solvents used in chromatography and recrystallization are often flammable and volatile. Work in a well-ventilated area, away from ignition sources.
References
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI.
- Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (n.d.). ResearchGate.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega.
- Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). Sciforum.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
- This compound, 98% Purity, C8H6BrN3O2, 10 grams. (n.d.). Starlabinc.com.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). PubMed.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.). Google Patents.
- Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. (n.d.). ResearchGate.
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (n.d.). ResearchGate.
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (n.d.). MDPI.
- 6-Bromo-7-methylimidazo[1,2-a]pyridine. (n.d.). PubChem.
- Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. (2001). PubMed.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing.
- 16.9: Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts.
- 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[4][10]imidazo[1,2-a]pyridine. (n.d.). MDPI. Retrieved from https://www.mdpi.com/1422-8599/2023/1/22
- Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate.
- Synthesis, spectroscopicand antimicrobial activityof some new 7-methyl-2- phenylimidazo[1,2-a]pyridin-3-amine derivatives. (n.d.).
- On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. (n.d.). ResearchGate.
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC - NIH.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate.
- 1 Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. (n.d.). ChemRxiv.
- Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019). YouTube.
- This compound. (n.d.). 克拉玛尔试剂.
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Technical Support Center: Navigating the Scale-Up of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Introduction
Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine (CAS 1072944-64-9). This molecule is a key intermediate in pharmaceutical development, and its successful production at scale requires careful control over several critical process parameters. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the synthetic pathway, address common challenges, and offer robust troubleshooting strategies. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring a self-validating and scalable process.
Overall Synthetic Workflow
The production of this compound is typically achieved via a three-stage process. Each stage presents unique challenges that must be carefully managed during scale-up.
Caption: High-level three-stage synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage to control during scale-up?
A: Without question, Stage 3, the nitration, is the most critical. This step involves highly exothermic and corrosive mixed acids, posing significant safety and process control risks.[1][2] Improper temperature control can lead to a runaway reaction or the formation of undesired isomers and over-nitrated byproducts.[3] The cyclization in Stage 2 is also crucial for overall yield, but the nitration step carries the highest potential for batch failure and safety incidents.
Q2: Why is N-Bromosuccinimide (NBS) preferred for the initial bromination in Stage 1?
A: NBS is a highly selective brominating agent for electron-rich aromatic rings like aminopyridines.[4][5] Unlike using liquid bromine (Br₂), NBS is a solid, making it easier and safer to handle at scale. It allows for a more controlled reaction at moderate temperatures (0-50°C), minimizing the formation of common byproducts such as 2-Amino-4-methyl-3-bromopyridine or the 3,5-dibrominated species.[4] This high selectivity simplifies downstream purification, which is a key consideration for efficient scale-up.
Q3: What are the primary analytical techniques recommended for in-process control (IPC)?
A: For IPC, a combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction completion at all stages.[5]
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of the main product, starting materials, and any impurities. Developing a robust HPLC method early is critical for process optimization and quality control.[6]
-
Nuclear Magnetic Resonance (¹H NMR): Used for structural confirmation of intermediates and the final product. It is particularly useful for identifying isomeric impurities.[4]
-
Differential Scanning Calorimetry (DSC): Highly recommended before scaling up the nitration step to understand the thermal hazards and establish safe operating limits.
Troubleshooting Guide: Stage 1 - Bromination of 2-Amino-4-methylpyridine
This stage involves the selective bromination at the 5-position of the pyridine ring.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield (<75%) | 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Sub-optimal reaction temperature. | 1. Monitor with TLC/HPLC: Ensure the complete consumption of the starting material before quenching.[5] 2. Optimize Work-up: The product precipitates upon addition to water. Ensure sufficient water volume and adequate stirring to maximize precipitation. Wash the crude solid with a minimal amount of a suitable solvent like acetonitrile to remove impurities without dissolving significant product.[4] 3. Temperature Control: The reaction is typically run between 0°C and 20°C.[4] Higher temperatures can lead to side products, complicating purification and reducing the isolated yield of the desired isomer. |
| Presence of Di-brominated Impurity | 1. Excess NBS used. 2. "Hot spots" in the reactor due to poor mixing or too rapid addition of NBS. | 1. Stoichiometry is Key: Use a strict 1.0 equivalent of NBS relative to the 2-amino-4-methylpyridine. 2. Controlled Addition: Add the NBS solution dropwise, especially at scale, to maintain temperature and ensure homogeneous distribution.[5] This prevents localized high concentrations of the brominating agent that favor di-bromination. |
| Product is a Dark Oil or Gummy Solid | Impurities in starting material or incomplete removal of DMF solvent. | 1. Check Starting Material Purity: Ensure the 2-amino-4-methylpyridine is of high purity. 2. Thorough Washing: After filtering the precipitated product from water, wash thoroughly with water to remove any residual DMF. A final wash with cold acetonitrile can help produce a free-flowing solid.[4] |
Troubleshooting Guide: Stage 2 - Cyclization to Form Imidazo[1,2-a]pyridine Core
This is a Tschitschibabin-type condensation reaction to form the bicyclic core.[7][8]
Q: My cyclization reaction is sluggish and results in a complex mixture of products. What's going wrong?
A: This is a common issue often linked to the quality of the aldehyde reagent and pH control.
-
Cause 1: Aldehyde Instability: The typical reagent, chloroacetaldehyde, is unstable and prone to polymerization, especially under basic conditions or upon heating. Using a freshly prepared solution or a stable precursor is critical.
-
Solution 1: Reagent Quality: Use a commercially available 40-50% aqueous solution of chloroacetaldehyde.[9] For better consistency at scale, consider generating it in situ or using a more stable equivalent like a bromoacetaldehyde acetal followed by deprotection.
-
Cause 2: pH and Base Selection: The reaction involves an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration.[7] The pH must be carefully controlled. Too strong a base can accelerate aldehyde polymerization, while too weak a base can result in a slow reaction.
-
Solution 2: Optimized Base and pH: Sodium bicarbonate is often a suitable base as it is strong enough to facilitate the final dehydration step without causing excessive side reactions.[9] The reaction should be maintained at a slightly basic pH (around 8). Monitor and adjust as needed.
-
Cause 3: Temperature Control: While heating is required, excessive temperatures can promote the formation of tar-like byproducts.
-
Solution 3: Moderate Temperature: A reaction temperature of 50-60°C is typically sufficient.[7][9] Ensure uniform heating and good agitation to prevent localized overheating.
Troubleshooting Guide: Stage 3 - Regioselective Nitration
This is the most hazardous and sensitive step of the synthesis. The goal is selective nitration at the C3 position of the imidazole ring.[10][11]
Caption: Troubleshooting logic for the nitration stage.
Q: I am observing significant amounts of an unknown impurity alongside my desired 3-nitro product. What is it and how can I prevent it?
A: The most likely impurity is an isomer resulting from nitration on the pyridine ring. The C3 position of the imidazo[1,2-a]pyridine system is the most electron-rich and kinetically favored site for electrophilic substitution.[11] However, under harsh conditions, nitration can occur elsewhere.
-
Cause: Excessive Temperature. The primary reason for losing regioselectivity is poor temperature control. If the internal temperature rises significantly above 0-5°C, the energy barrier for substitution on the less reactive pyridine ring can be overcome.
-
Solution: Strict Temperature Protocol. The reaction must be maintained at a low temperature (typically below 5°C) throughout the addition of the nitrating mixture.[10] Use a reliable cooling bath (e.g., ice-salt or a chiller) and monitor the internal reaction temperature, not just the bath temperature.
Q: The work-up of my nitration reaction is difficult and gives a poor recovery. How can I improve it?
A: The quenching and neutralization steps are critical for both safety and product isolation.
-
Cause: Improper Quenching. Dumping the reaction mixture directly into a concentrated base or an insufficient amount of water can cause a violent, uncontrolled exotherm.
-
Solution: Controlled Quench. The recommended procedure is to slowly pour the completed reaction mixture onto a large volume of crushed ice with vigorous stirring.[3][10] This serves to both dilute the acid and dissipate the heat of neutralization safely.
-
Cause: pH Overshoot during Neutralization. After quenching on ice, the acidic solution must be neutralized to precipitate the product. Adding a strong base too quickly can cause the pH to overshoot, potentially leading to hydrolysis or degradation of the product.
-
Solution: Careful Neutralization. Slowly add a saturated solution of a moderate base like sodium carbonate or sodium bicarbonate until the pH is neutral (7-8).[3] This will precipitate the product as a solid, which can then be collected by filtration.
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be adapted and optimized for specific laboratory or plant conditions. A thorough safety review must be conducted before any scale-up.
Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Stage 1)
This protocol is adapted from established methods for high-yield synthesis.[4][5]
-
Setup: In a reactor suitable for the intended scale, charge 2-amino-4-methylpyridine (1.0 eq) and N,N-Dimethylformamide (DMF, approx. 5 volumes). Begin agitation and cool the solution to 0-5°C using an ice bath.
-
NBS Addition: In a separate vessel, dissolve N-Bromosuccinimide (NBS, 1.0 eq) in DMF (approx. 2 volumes). Add this solution dropwise to the cooled reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 20°C for 8-10 hours. Monitor for completion by TLC or HPLC.
-
Work-up: Once the reaction is complete, slowly pour the mixture into a separate vessel containing stirred water (approx. 15-20 volumes). A brown solid will precipitate.[4]
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by filtration. Wash the filter cake thoroughly with water to remove DMF.
-
Purification: The crude solid can be further purified by washing with cold acetonitrile to remove soluble impurities. Dry the final product under vacuum.
-
Expected Outcome: A brown solid with an expected yield of ~80%.[4]
Protocol 2: Nitration of 6-Bromo-7-methylimidazo[1,2-a]pyridine (Stage 3)
This protocol is based on general procedures for nitrating the imidazo[1,2-a]pyridine scaffold.[10] EXTREME CAUTION IS ADVISED.
-
Setup: Charge the starting material, 6-Bromo-7-methylimidazo[1,2-a]pyridine (1.0 eq), into a clean, dry reactor equipped with robust cooling and agitation. Add concentrated sulfuric acid (approx. 10 volumes) and cool the mixture to below 0°C.
-
Nitrating Mixture Preparation: In a separate, cooled vessel, slowly add 65% nitric acid (6.0 eq) to concentrated sulfuric acid (a small volume to aid transfer) while keeping the temperature below 10°C.[10]
-
Addition: Add the prepared nitrating mixture dropwise to the solution in the main reactor. The internal temperature must be maintained below 5°C throughout the addition. This is the most critical control point.
-
Reaction: Stir the mixture at room temperature for 3 hours after the addition is complete.[10] Monitor by TLC/HPLC.
-
Quenching: In a separate, larger vessel, prepare a mixture of crushed ice and water. Once the reaction is complete, slowly and carefully pour the reaction mixture onto the stirred ice-water.
-
Neutralization & Isolation: Slowly add a saturated solution of sodium carbonate to the quenched mixture until the pH reaches 7-8. A yellow solid will precipitate.[3] Filter the solid, wash with water, and dry under vacuum.
Safety & Handling of Nitrating Agents
Working with nitric acid and its mixtures requires stringent safety protocols.[1][2][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or butyl rubber), safety goggles, a face shield, and a lab coat.[12][13]
-
Ventilation: All operations must be conducted in a well-ventilated chemical fume hood.[1][13]
-
Incompatible Materials: Keep nitric acid away from organic materials, alcohols, bases, reducing agents, and metals to prevent violent reactions.[1][2]
-
Spill Response: Have a spill kit with an appropriate neutralizer (e.g., sodium carbonate) and absorbent material readily available. Do not use combustible materials like paper towels to clean up nitric acid spills.[13]
-
Emergency Plan: Ensure an emergency plan is in place, and all personnel are aware of the locations of safety showers and eyewash stations.[2]
References
- Green Chemistry (RSC Publishing). Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines.
- Guidechem. How to Prepare 2-Amino-5-bromo-4-methylpyridine?.
- Benchchem. Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- National Center for Biotechnology Information. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- University of Washington Environmental Health & Safety. NITRIC ACID SAFETY.
- Google Patents. Synthetic method of 2-amino-4-bromopyridine.
- ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ChemicalBook. 2-Amino-4-bromopyridine synthesis.
- Benchchem. Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Quora. What safety precautions should I take when handling nitric acid?.
- The Safety Master. Handling Nitric Acid: Best Practices for Corrosive Chemical Management.
- Lab Pro Inc. Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines.
- National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry.
- Benchchem. Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
- Alliance Chemical. This compound, 98% Purity, C8H6BrN3O2, 10 grams.
- MDPI. 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine.
- Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Frontier Specialty Chemicals. 6-Bromoimidazo[1,5-a]pyridine.
- National Center for Biotechnology Information. 6-Bromo-7-methylimidazo[1,2-a]pyridine.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The nitration of imidazo[1,5-a]pyridines.
- Labshake. This compound by BOC Sciences.
- Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
- Frontier Specialty Chemicals. Product Name: 6-Bromoimidazo[1,5-a]pyridine Catalog Number: Y15132.
- ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.
- ResearchGate. (PDF) Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
- National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
- Echemi. 6-Bromo-7-Methoxyimidazo[1,2-A]Pyridine.
- Arctom Scientific. CAS NO. 1072944-64-9 | this compound.
- SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES.
- ResearchGate. New aspects of the nitration of some imidazo[1,2-a]pyridines. CNDO/2 calculations from X-ray structures.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
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minimizing off-target effects of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine. Given that this is a specific and potentially novel compound, this document provides a comprehensive framework for identifying, understanding, and minimizing its off-target effects. Our approach is based on the well-established biological activities of the broader imidazo[1,2-a]pyridine and nitroaromatic chemical classes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when beginning to characterize a new small molecule from this class.
Q1: What are the likely biological targets of this compound?
Based on its core structure, this compound belongs to a class of compounds with significant therapeutic potential. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules that target protein kinases.[1] Specifically, derivatives of this scaffold have shown potent inhibitory activity against survival kinases involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[2][3] Studies have demonstrated that compounds with this core can induce cell cycle arrest and apoptosis in cancer cell lines.[2][4]
Furthermore, the presence of a 3-nitro group is significant. Nitroaromatic compounds are often investigated as bioreductive prodrugs, particularly for anti-parasitic applications (e.g., against Leishmania or Trypanosoma).[5] In these contexts, the nitro group can be reduced by specific parasitic nitroreductases (NTRs) to generate cytotoxic radical species, providing a selective mechanism of action.[5] Therefore, your compound could have dual potential as both a kinase inhibitor and an anti-infective agent.
Q2: I'm observing unexpected cytotoxicity. What are the potential off-target effects I should be concerned about?
Unexpected toxicity is a primary concern when working with novel inhibitors. For a compound like this compound, off-target effects can arise from several sources:
-
Low Kinase Selectivity: The most common off-target issue for kinase inhibitors is a lack of specificity. The human kinome has over 500 members, many with structurally similar ATP-binding pockets. Your compound may inhibit dozens of kinases other than your intended target, leading to a complex and often toxic cellular response.[6]
-
Toxicity of the Nitroaromatic Moiety: While the nitro group can be key to the mechanism of action against certain pathogens, some nitroaromatic compounds have been associated with mutagenicity or genotoxicity.[5] It is crucial to assess this possibility, although some novel 3-nitroimidazo[1,2-a]pyridines have been specifically designed to be non-genotoxic.[5]
-
General Compound Issues: Problems like poor solubility can lead to compound precipitation in assays, causing non-specific effects or artificially low potency.[7][8] Compound degradation or the presence of impurities from synthesis can also introduce confounding biological activities.
Q3: What is the very first step I should take to assess the specificity of my compound?
The first step is to establish a baseline for both on-target potency and off-target activity. A two-pronged approach is recommended:
-
Determine the IC50 in a cellular context: Conduct a dose-response curve in a cell line where your putative target is known to be a critical driver of a measurable phenotype (e.g., proliferation). This establishes the concentration range for your on-target effect.[8]
-
Perform a broad off-target screen: At the same time, submit the compound for a broad kinase selectivity panel (many commercial services are available for this). Profiling against a large panel (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM) will provide a rapid overview of its selectivity and flag major off-target liabilities early in your project.
Q4: How can I be sure my observed phenotype is due to on-target inhibition and not an off-target effect?
This is a critical question that requires building a case with multiple, independent lines of evidence. A single experiment is never sufficient. The key strategies are:
-
Use a Negative Control: Synthesize or acquire a close structural analog of your compound that is inactive against your primary target. This analog should not produce the same cellular phenotype. If it does, the phenotype is likely due to an off-target effect or a property of the chemical scaffold itself.[9]
-
Confirm Target Engagement: You must demonstrate that your compound physically binds to the intended target protein within the complex environment of the cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this.[10][11]
-
Genetic Validation: Use techniques like CRISPR-Cas9 to knock out or knock down your target protein. The resulting cellular phenotype should mimic the effect of your compound. A compound that shows an effect in a target-knockout cell line is, by definition, working through an off-target mechanism.[9]
-
Orthogonal Assays: Confirm your primary findings using a different assay that measures the same biological outcome but with a different readout technology to rule out assay-specific artifacts.[12]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the characterization of this compound.
| Problem / Observation | Potential Cause & Explanation | Recommended Troubleshooting Steps |
| Inconsistent IC50 values between experiments. | Compound Instability/Solubility: The compound may be degrading in aqueous buffer or precipitating out of solution. Repeated freeze-thaw cycles of DMSO stocks can also cause degradation.[7] Cellular Variability: Cell passage number can significantly alter sensitivity to inhibitors due to genetic drift.[13] | 1. Prepare Fresh Solutions: Always make fresh working dilutions from a master stock for each experiment. Visually inspect for precipitates.[13] 2. Aliquot Stocks: Prepare single-use aliquots of your DMSO stock solution to avoid freeze-thaw cycles.[7] 3. Control Cell Passage: Use cells within a defined, low-passage number range for all experiments.[13] |
| High cytotoxicity observed at concentrations needed for target inhibition. | Off-Target Kinase Inhibition: The compound may be hitting essential "housekeeping" kinases, leading to general cell death. Non-Specific Toxicity: The chemical scaffold itself may be destabilizing membranes or causing other non-specific effects at high concentrations.[8] | 1. Consult Kinase Screen Data: Review your kinase selectivity panel results. Are any known essential kinases (e.g., CDKs) strongly inhibited? 2. Run Cytotoxicity Assays: Perform a cell viability assay on a panel of cell lines with varying genetic backgrounds to determine the cytotoxic threshold.[13] 3. Separate On-Target and Toxicity: Can you find a concentration window where you see inhibition of your target's downstream signaling (e.g., via Western Blot) without significant cell death? |
| The cellular phenotype doesn't match the known function of the target. | Incorrect Target Hypothesis: The compound's primary target may be different from what you initially hypothesized. Complex Off-Target Profile: The observed phenotype could be a composite effect of inhibiting multiple targets simultaneously. | 1. Confirm Target Engagement: This is crucial. Perform a CETSA experiment (see Protocol 2) to verify that your compound binds to the intended target in cells.[10][14] 2. Unbiased Target Identification: If CETSA is negative for your primary target, consider an unbiased chemical proteomics approach like Kinobeads profiling to discover the true targets.[6][15] (See Protocol 3). 3. Genetic Validation: Use CRISPR-knockout of your hypothesized target. If the phenotype does not match your compound's effect, your hypothesis is likely incorrect.[9] |
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for characterizing and minimizing off-target effects.
Protocol 1: Foundational Cellular Assays (Dose-Response & Cytotoxicity)
This protocol establishes the basic potency and therapeutic window of your compound.
Objective: To determine the IC50 for a functional endpoint (e.g., proliferation) and the CC50 (cytotoxic concentration 50%).
Methodology:
-
Cell Preparation: Seed your chosen cell line (e.g., a cancer cell line dependent on an AKT pathway) in 96-well plates at a pre-optimized density that ensures logarithmic growth throughout the experiment.
-
Compound Dilution: Prepare a serial dilution series of this compound in your cell culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a DMSO-only vehicle control.
-
Treatment: Add the compound dilutions to the cells and incubate for a relevant time period (e.g., 48-72 hours).
-
Viability/Proliferation Readout: Use a standard cell viability assay (e.g., CellTiter-Glo®, Resazurin, or MTT) according to the manufacturer's instructions to measure the cell response.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the results in a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to calculate the IC50/CC50.
Protocol 2: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that directly measures a compound's binding to its target in intact cells, making it the gold standard for target engagement validation.[10][11] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[10]
Objective: To verify that this compound binds to its intended protein target in a cellular environment.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group with the compound at a saturating concentration (e.g., 10-20x the cellular IC50) and a control group with vehicle (DMSO).[10] Incubate for 1 hour.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Pellet the precipitated/denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the target protein remaining in the supernatant at each temperature point using Western Blot or ELISA.
-
Data Interpretation: Plot the percentage of soluble target protein against temperature for both the treated and vehicle control samples. A shift of the melting curve to the right for the compound-treated sample indicates target stabilization and confirms direct binding.[16][17]
Protocol 3: Unbiased Off-Target Identification with Kinobeads
When you need to discover unknown off-targets, affinity chromatography methods like Kinobeads are extremely powerful.[6] This chemical proteomics technique uses beads coated with broad-spectrum, immobilized kinase inhibitors to pull down a large portion of the cellular kinome.[15][18]
Objective: To identify the full spectrum of kinases that bind to your compound in a competitive and unbiased manner.
Methodology:
-
Prepare Cell Lysate: Grow and harvest cells, then prepare a native, non-denaturing cell lysate.
-
Competition: Aliquot the lysate. To each aliquot, add a different concentration of your free compound (this compound) or vehicle. Incubate to allow your compound to bind to its targets.
-
Kinobead Pulldown: Add the Kinobeads slurry to each aliquot. The beads will bind to kinases whose ATP pockets are not already occupied by your compound.
-
Enrichment: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., SILAC or Label-Free Quantification) to identify and quantify the proteins that were pulled down in each condition.
-
Data Interpretation: A kinase that is a true target of your compound will be outcompeted and will show a dose-dependent decrease in its signal in the mass spectrometry data.[6] Plotting the signal intensity versus compound concentration allows for the determination of an apparent affinity (EC50) for hundreds of kinases simultaneously.
Part 4: Decision-Making Framework
The data generated from these experiments should guide your next steps. Use this framework to make informed decisions about the future of your compound.
References
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (2022-09-17). vertexaisearch.cloud.google.com.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. vertexaisearch.cloud.google.com.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. (2016-02-01). PubMed. [Link]
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023-10-10).
- Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity - NIH.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01).
- How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025-05-21).
- The target landscape of clinical kinase drugs - PMC - NIH.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026-01-06).
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate.
- Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery |. Yale University. [Link]
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022-07-19). Universiti Kebangsaan Malaysia. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ResearchGate. (2022-09-06).
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Application of the Cellular Thermal Shift Assay (CETSA)
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH.
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- 3. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Derivative Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This guide is designed to provide in-depth, actionable solutions to common pharmacokinetic challenges encountered during the development of this important class of compounds. The following question-and-answer format addresses specific experimental issues with a focus on the underlying scientific principles and practical, field-proven strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Metabolic Stability in Liver Microsomes
Question: My imidazo[1,2-a]pyridine derivative shows high intrinsic clearance in human and rodent liver microsome assays, suggesting rapid metabolic degradation. What are the likely metabolic hotspots on the scaffold, and what strategies can I employ to improve its stability?
Answer:
Rapid metabolism is a frequent hurdle for imidazo[1,2-a]pyridine derivatives. The primary sites of metabolic attack are often predictable based on the scaffold's electronic properties and the known activity of cytochrome P450 (CYP) enzymes.
Common Metabolic Hotspots:
-
Unsubstituted positions on the pyridine and imidazole rings: These positions are susceptible to oxidation.
-
Alkyl substituents: Particularly methyl groups, which can undergo hydroxylation.
-
Aryl substituents: Prone to aromatic hydroxylation.
-
Amide or ester linkages: Susceptible to hydrolysis by esterases or amidases.
Troubleshooting Workflow & Mitigation Strategies:
-
Metabolite Identification: The first critical step is to identify the exact site of metabolism. This is typically achieved using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to analyze the incubations from your microsomal stability assay. By comparing the mass spectra of the parent compound and its metabolites, you can pinpoint the specific structural modifications.
-
Blocking Metabolic Sites: Once a metabolic hotspot is identified, you can employ several strategies to block or reduce its susceptibility to enzymatic degradation:
-
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as fluorine or chlorine, at or near the site of oxidation can decrease the electron density of the ring system, making it less prone to oxidative metabolism. For instance, replacing a hydrogen atom with a fluorine atom at a susceptible position can significantly enhance metabolic stability.
-
Bioisosteric Replacement: This powerful medicinal chemistry technique involves substituting a labile group with another group that has similar physical or chemical properties but is more resistant to metabolism.[1] For example, if an aryl ring is being hydroxylated, you might replace it with a pyridine or pyrimidine ring to alter the electronic properties and metabolic profile.[2][3] The 8-fluoroimidazo[1,2-a]pyridine has been successfully used as a bioisostere for imidazo[1,2-a]pyrimidine.[4]
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic hotspot can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect), thereby improving metabolic stability.
-
-
Structure-Activity Relationship (SAR) Exploration: Systematically synthesize and test analogues with modifications at and around the metabolic hotspots.[5][6] This will help you understand the relationship between structural changes and metabolic stability, allowing for a more rational design of stable compounds.[7][8] For example, studies have shown that incorporating piperidine and piperazine rings between two phenyl rings can improve microsomal stability.[8][9]
Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of your imidazo[1,2-a]pyridine derivatives.
Materials:
-
Test compound (imidazo[1,2-a]pyridine derivative)
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a stock solution of your test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and your test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol (typically 2-3 volumes) with an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Data Presentation: Example Metabolic Stability Data
| Compound | Modification | t½ (min, Human Microsomes) | CLint (µL/min/mg) |
| Parent | - | 15 | 46.2 |
| Analog 1 | 7-Fluoro substitution | 45 | 15.4 |
| Analog 2 | 8-Chloro substitution | >60 | <11.5 |
| Analog 3 | N-phenylpiperazine addition | 83 | 8.3 |
Logical Workflow for Improving Metabolic Stability
Caption: Workflow for addressing poor metabolic stability.
Issue 2: Low Aqueous Solubility
Question: My imidazo[1,2-a]pyridine derivative has poor aqueous solubility, which is limiting its oral bioavailability and formulation options. How can I improve its solubility without compromising its biological activity?
Answer:
Poor solubility is a common challenge with heterocyclic compounds like imidazo[1,2-a]pyridines, which are often lipophilic.[8] Improving solubility is crucial for achieving adequate drug exposure.
Strategies for Solubility Enhancement:
-
Introduce Ionizable Groups: The most direct way to increase aqueous solubility is to introduce a basic or acidic functional group that will be ionized at physiological pH.
-
Basic Groups: Incorporating a basic nitrogen atom, for instance, within a piperazine or piperidine ring, can significantly improve solubility in the acidic environment of the stomach.[9]
-
Acidic Groups: While less common for this scaffold, the addition of a carboxylic acid or a tetrazole group can also enhance solubility.
-
-
Reduce Lipophilicity (logP): A high logP is often correlated with poor aqueous solubility.
-
Incorporate Polar Functional Groups: Adding polar groups like hydroxyl (-OH), amide (-CONH2), or sulfone (-SO2-) can increase hydrophilicity and improve solubility.[10]
-
Break Up Large Lipophilic Moieties: If your molecule has large, greasy aromatic or aliphatic sections, consider breaking them up or replacing them with smaller, more polar fragments.
-
-
Disrupt Crystal Packing: The high melting point of a compound can indicate strong crystal lattice energy, which contributes to poor solubility.
-
Introduce Asymmetry: Adding a substituent that disrupts the symmetry of the molecule can lower the melting point and improve solubility.
-
Increase Conformational Flexibility: Introducing rotatable bonds can also disrupt crystal packing.
-
-
Formulation Approaches: If chemical modification is not feasible or desirable, formulation strategies can be employed.
-
Salt Formation: If your compound has an ionizable group, forming a salt with a suitable counter-ion can dramatically increase solubility.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate.[11]
-
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a high-throughput method to assess the kinetic solubility of your compounds.
Materials:
-
Test compound (stock solution in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate reader capable of measuring absorbance
Procedure:
-
Preparation:
-
Prepare a serial dilution of your compound's DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add PBS to each well.
-
-
Mixing:
-
Transfer a small volume of the DMSO stock solutions to the corresponding wells of the PBS plate (the final DMSO concentration should be low, typically <1%).
-
-
Incubation and Measurement:
-
Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for equilibration.
-
Measure the absorbance of each well at a specific wavelength (e.g., 620 nm) using a plate reader. The absorbance is due to the light scattering of any precipitate formed.
-
-
Data Analysis:
-
Plot the absorbance versus the compound concentration.
-
The concentration at which the absorbance begins to increase significantly is determined as the kinetic solubility.
-
Solubility Enhancement Decision Tree
Caption: Decision tree for improving aqueous solubility.
References
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. URL
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. URL
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PubMed Central. URL
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH.
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC - NIH.
- Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed. URL
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. URL
- Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC - PubMed Central.
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. URL
- 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. URL
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine...
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investig
- Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Fingerprint. URL
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC - NIH.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds.
- Insights into medicinal attributes of imidazo[1,2‐a]pyridine deriv
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PubMed Central.
- Bioisosterism: A R
- Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. URL
- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Deriv
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. URL
- Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Tre
- Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionaliz
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH.
- AN OVERVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY SOLUBLE DRUGS AND SOLID DISPERSION AS AN EMINENT STRATEGIC APPROACH. International Journal of Pharmaceutical Sciences and Research. URL
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. URL
- Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
Sources
- 1. mch.estranky.sk [mch.estranky.sk]
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- 3. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 4. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
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Validation & Comparative
A Comparative Guide to Evaluating the Efficacy of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine as a Novel Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel kinase inhibitor, 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine, hereafter referred to as Compound X . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting critical signaling kinases such as PI3K, Akt, and mTOR.[1][2][3] Given this precedent, Compound X represents a promising candidate for investigation.
This document outlines a rigorous, multi-faceted experimental strategy to characterize the biochemical potency, cellular target engagement, and pathway-specific effects of Compound X. We will compare its performance against a carefully selected panel of established kinase inhibitors, providing the context necessary to understand its potential selectivity and therapeutic utility.
The Comparator Panel: Establishing a Performance Baseline
To comprehensively profile Compound X, it is essential to benchmark its activity against inhibitors with known, distinct mechanisms and selectivity profiles. The choice of comparators is critical for contextualizing the experimental data.
-
Staurosporine : A natural alkaloid, Staurosporine is a potent but non-selective, ATP-competitive kinase inhibitor.[4][5] Its broad activity across the kinome makes it an excellent positive control in initial screening assays to confirm assay validity and as a benchmark for pan-kinase inhibitory activity.[6]
-
Dasatinib : A powerful, FDA-approved multi-kinase inhibitor primarily targeting BCR-ABL and Src family kinases.[7][8] Comparing Compound X to Dasatinib will reveal its relative potency and selectivity against these important oncogenic drivers. Dasatinib's well-characterized profile provides a benchmark for a clinically successful multi-targeted agent.[9][10]
-
Alpelisib (BYL-719) : An isoform-selective inhibitor that specifically targets the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα).[11][12] Given that many imidazo[1,2-a]pyridine derivatives inhibit the PI3K/Akt pathway, Alpelisib is an essential comparator to determine if Compound X shares this mechanism and to assess its isoform selectivity.[1][13]
Part 1: Biochemical Efficacy Assessment via In Vitro Kinase Assays
Objective: The primary goal is to determine the direct inhibitory effect of Compound X on kinase activity in a purified, cell-free system. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency. We will utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based platform that quantifies kinase activity by measuring ADP production.[14][15]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed for a 384-well plate format to assess the inhibitory activity of Compound X and the comparator panel against a selection of kinases (e.g., PI3Kα, Akt1, mTOR, Src, Abl).
Causality Behind Experimental Choices:
-
Why ADP-Glo™? This assay format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods. It directly measures the product of the kinase reaction (ADP), providing a reliable readout of enzyme activity.[16]
-
Why a Kinase Panel? Screening against a panel of kinases, even a small, targeted one, is crucial. It provides the first glimpse into the selectivity profile of Compound X. Does it inhibit a specific kinase, a particular family, or is it a broad-spectrum inhibitor like Staurosporine?
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Compound X, Staurosporine, Dasatinib, and Alpelisib in 100% DMSO.
-
Create a serial dilution series for each compound in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended to cover a broad concentration range.
-
Further dilute the DMSO series into the appropriate kinase assay buffer to a 4X final concentration, ensuring the final DMSO concentration in the reaction does not exceed 1%.
-
-
Kinase Reaction Setup:
-
In a 384-well assay plate, add 2.5 µL of the 4X serially diluted compounds or vehicle control (DMSO in buffer) to the appropriate wells.
-
Add 5 µL of a 2X kinase/substrate solution containing the specific kinase of interest and its corresponding substrate peptide in kinase assay buffer. The optimal concentrations should be determined empirically but are typically near the Km values for the substrate.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the kinases.
-
-
Initiation and Reaction:
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near its Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the enzymatic reaction, which should be predetermined in separate kinase titration experiments.[17]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[14]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP amount.
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for each compound against each kinase.
-
Anticipated Data Presentation
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Alpelisib IC50 (nM) |
| PI3Kα | TBD | ~5 | >1000 | ~5 |
| Src | TBD | ~6 | ~1 | >1000 |
| Abl | TBD | ~20 | <1 | >1000 |
| Akt1 | TBD | ~10 | >1000 | >1000 |
| mTOR | TBD | ~20 | >1000 | >1000 |
| PKA | TBD | ~7 | >1000 | >1000 |
Part 2: Cellular Target Engagement Verification with CETSA
Objective: While an in vitro assay demonstrates biochemical potency, it does not confirm that a compound can enter a cell and bind to its intended target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[18][19][20]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to generate a CETSA melt curve to identify the temperature at which a target protein denatures and an isothermal dose-response curve to quantify target engagement.
Causality Behind Experimental Choices:
-
Why CETSA? It is a label-free method that provides direct evidence of target engagement in a physiologically relevant setting. A positive thermal shift is a strong indicator that the compound binds to the target protein and stabilizes its structure against heat-induced denaturation.[21]
-
Why Intact Cells? Using intact cells accounts for critical factors like cell permeability, efflux pumps, and intracellular metabolism, which are absent in purified enzyme assays and can significantly impact a compound's efficacy.[19]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7 or A549, known to have active PI3K/Akt or Src signaling) to ~80% confluency.
-
Harvest the cells and resuspend them in media to a concentration of 1-2 x 10^6 cells/mL.
-
For Melt Curve: Treat one aliquot of cells with a saturating concentration of Compound X (e.g., 10 µM) and another with vehicle (DMSO).
-
For Isothermal Dose-Response: Treat cell aliquots with a serial dilution of Compound X.
-
Incubate the cells for 1-2 hours at 37°C to allow for compound uptake and target binding.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
For Melt Curve: Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler. Include an unheated control.
-
For Isothermal Dose-Response: Heat all samples at a single, pre-determined temperature (Tagg) for 3 minutes. This temperature should be chosen from the melt curve and result in ~50% protein denaturation in the vehicle-treated sample.
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer with protease and phosphatase inhibitors, followed by three freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[22]
-
Transfer the supernatant (containing the soluble proteins) to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blot Detection:
-
Normalize all samples to the same total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific binding, which is crucial for phospho-protein detection.[23]
-
Incubate the membrane with a primary antibody specific to the target kinase (e.g., anti-PI3Kα or anti-Src).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system and quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
For Melt Curve: Normalize the band intensity at each temperature to the unheated control. Plot the normalized intensity vs. temperature for both vehicle and compound-treated samples to visualize the thermal shift.
-
For Isothermal Dose-Response: Plot the normalized band intensities against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 of target engagement.
-
Part 3: Cellular Pathway Inhibition Analysis
Objective: The final and most critical step is to determine if the biochemical potency and cellular target engagement of Compound X translate into a functional biological effect. This is achieved by measuring the phosphorylation status of downstream substrates within the target's signaling pathway.
Signaling Pathways of Interest
Based on the common targets of imidazo[1,2-a]pyridines, the PI3K/Akt/mTOR and Src signaling pathways are of primary interest.[24][25][26]
Sources
- 1. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Staurosporine - Wikipedia [en.wikipedia.org]
- 6. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icm.unicancer.fr [icm.unicancer.fr]
- 13. med.upenn.edu [med.upenn.edu]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine Analogs: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine and its analogs. In the absence of direct published data for this specific scaffold, this document synthesizes findings from closely related imidazo[1,2-a]pyridine and bicyclic nitroimidazole series to offer a predictive comparison of their potential biological activities, primarily focusing on antitubercular and anticancer applications.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Heterocycle
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the development of novel therapeutic agents. Analogs of this scaffold have demonstrated potent antitubercular and anticancer properties, driving further exploration of its chemical space.[1][3][4][5] This guide will focus on the predicted impact of specific substitutions at the 3, 6, and 7-positions, with a particular emphasis on the 3-nitro substitution, a feature known to be critical for the activity of other nitroaromatic compounds.
The Critical Role of the Nitro Group: A Double-Edged Sword
The nitro group is a key pharmacophore in several classes of antimicrobial and anticancer drugs. In the context of antitubercular agents like the clinical candidate pretomanid (PA-824), a bicyclic nitroimidazole, the nitro group is essential for its mechanism of action.[6] However, its position on the heterocyclic ring system is critical.
A pivotal study on pretomanid analogs revealed that moving the nitro group from the 2-position to the 3-position resulted in a complete loss of antitubercular activity (MIC > 128 μM).[6] This finding strongly suggests that the 3-nitro substitution in the this compound scaffold may render it inactive against Mycobacterium tuberculosis. The likely reason for this is the specific enzymatic reduction of the nitro group required for activation, a process that is highly sensitive to the electronic and steric environment of the nitro group.
Conversely, in the realm of anticancer research, nitro-substituted compounds are explored for their ability to induce cytotoxicity under hypoxic conditions found in solid tumors. Therefore, while the 3-nitro group may be detrimental to antitubercular activity, it could be a key feature for potential anticancer applications.
Dissecting the Imidazo[1,2-a]pyridine Core: A Positional SAR Analysis
The biological activity of imidazo[1,2-a]pyridine analogs is highly dependent on the nature and position of their substituents. Based on existing literature for related compounds, we can infer the following SAR trends for the this compound scaffold.
Position 3: The Activity Modulator
Position 3 is a critical site for modulating the biological activity of imidazo[1,2-a]pyridines. While we predict the 3-nitro group to be unfavorable for antitubercular activity, other substitutions at this position have shown significant promise:
-
3-Aryl Substitution: The introduction of an aryl group at this position has been shown to yield potent antitubercular agents.[3] It is hypothesized that these aryl groups engage in key π-π stacking interactions within the active site of their biological target.[3]
-
3-Carboxamides: This functional group has been associated with potent activity against multi- and extensive-drug-resistant tuberculosis strains.[7]
Positions 6 and 7: The Specificity and Potency Determinants
Substituents on the pyridine ring of the scaffold, specifically at positions 6 and 7, play a crucial role in fine-tuning the potency and selectivity of the compounds.
-
Position 6 (Bromo Substitution): The presence of a bromine atom at this position is expected to increase the lipophilicity of the molecule, which can enhance cell membrane permeability. Halogen bonding interactions with biological targets are also a possibility.
-
Position 7 (Methyl Substitution): A methyl group at this position can influence the molecule's orientation within a binding pocket and can contribute to hydrophobic interactions.
Comparative Analysis of Imidazo[1,2-a]pyridine Analogs
The following table summarizes the known biological activities of various imidazo[1,2-a]pyridine analogs to provide a comparative context for the predicted activity of this compound.
| Scaffold | Substituents | Biological Activity | Key Findings | Reference |
| Imidazo[1,2-a]pyridine | 3-Aryl | Antitubercular | Compound 26 showed an MIC of 2.3 µg/mL against M. tuberculosis H37Rv. | [3] |
| Imidazo[1,2-a]pyridine | 2,7-dimethyl-3-carboxamide | Antitubercular | MIC90 values ≤1 µM against various tuberculosis strains. | [7] |
| Imidazo[1,2-a]pyridine | Various | Anticancer | Compound I-11 identified as a potent covalent inhibitor for KRAS G12C-mutated NCI-H358 cells. | [4] |
| Bicyclic Nitroimidazole (Pretomanid Analog) | 3-Nitro | Antitubercular | Inactive (MICs > 128 µM), indicating the critical role of nitro group positioning. | [6] |
| This compound | 6-Bromo, 7-Methyl, 3-Nitro | Predicted: Likely inactive as an antitubercular agent. Potential for anticancer activity. | Based on SAR of related nitroimidazoles and the diverse activities of the imidazo[1,2-a]pyridine scaffold. | N/A |
Experimental Protocols
To empirically determine the biological activity of this compound and its analogs, the following standard assays are recommended:
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in 7H9 broth.
-
Assay Setup: In a 96-well microplate, 100 µL of the mycobacterial suspension is added to each well containing 100 µL of the serially diluted compounds.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.
-
Second Incubation: The plates are re-incubated at 37°C for 24 hours.
-
Data Analysis: The absorbance is read at 570 nm and 600 nm. A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Anticancer Activity: MTT Assay for Cytotoxicity
-
Cell Seeding: Human cancer cell lines (e.g., NCI-H358) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural features of the imidazo[1,2-a]pyridine scaffold and their predicted influence on biological activity.
Caption: Predicted SAR for Antitubercular Activity.
Caption: Predicted SAR for Anticancer Activity.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comparative analysis of related structures provides valuable insights into its potential. The 3-nitro substitution is a critical determinant of its activity profile. Based on the available data, this compound is unlikely to be a promising antitubercular agent. However, its potential as an anticancer agent, particularly in the context of hypoxic tumors, warrants further investigation.
Future research should focus on the synthesis of this compound and a focused library of its analogs with variations at the 3, 6, and 7 positions. Systematic evaluation of these compounds against a panel of Mycobacterium tuberculosis strains and various cancer cell lines will be crucial to validate the predictions made in this guide and to unlock the full therapeutic potential of this intriguing scaffold.
References
- 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. Arch Pharm (Weinheim). 2021 Oct;354(10):e2000419. doi: 10.1002/ardp.202000419. Epub 2021 Jun 25.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Org Biomol Chem. 2021 Nov 17;19(44):9645-9650. doi: 10.1039/d1ob01838k.
- Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS Med Chem Lett. 2017 Jul 13;8(7):759-763. doi: 10.1021/acsmedchemlett.7b00171. eCollection 2017 Jul 13.
- Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Med Chem Lett. 2011 Mar 23;2(5):374-8. doi: 10.1021/ml200036r. eCollection 2011 May 12.
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Med Chem. 2023 Mar 3;14(4):618-636. doi: 10.1039/d3md00019b. eCollection 2023 Apr 20.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Adv. 2020;10(50):29933-29940. Published 2020 Aug 18. doi:10.1039/d0ra05886a
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Med. Chem. 2023, Accepted Manuscript. DOI: 10.1039/D3MD00019B.
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A Comparative Guide to the Synthetic Routes of Imidazo[1,2-a]pyridines: From Classical Condensations to Modern Catalysis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the well-known sleep aid Zolpidem and the anti-ulcer agent Zolimidine.[1] The inherent biological activity and unique photophysical properties of this privileged heterocyclic system have driven the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to imidazo[1,2-a]pyridines, offering researchers, scientists, and drug development professionals a comprehensive overview of classical and contemporary methodologies. We will delve into the mechanistic underpinnings, practical applications, and the relative advantages and disadvantages of each approach, supported by experimental data to inform your synthetic planning.
Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis
The traditional syntheses of imidazo[1,2-a]pyridines have laid the groundwork for many subsequent innovations. These methods, while sometimes requiring harsh conditions, are often reliable and utilize readily available starting materials.
The Tschitschibabin Reaction
First reported in 1925, the Tschitschibabin (or Chichibabin) reaction is a seminal method for the synthesis of imidazo[1,2-a]pyridines.[2] It involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically at elevated temperatures.[2]
Mechanism of the Tschitschibabin Reaction:
The reaction proceeds through an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming a pyridinium salt intermediate. Subsequent intramolecular cyclization occurs through the attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Ortoleva-King Reaction Workflow.
Advantages:
-
Avoids the pre-synthesis of α-haloketones.
-
One-pot procedures are possible. [3] Disadvantages:
-
Can require stoichiometric amounts of iodine.
-
The reaction conditions can be harsh.
Modern Synthetic Strategies: Efficiency and Diversity
Contemporary approaches to imidazo[1,2-a]pyridine synthesis focus on improving reaction efficiency, broadening substrate scope, and adhering to the principles of green chemistry. Multicomponent reactions and C-H functionalization strategies are at the forefront of these efforts.
Multicomponent Reactions (MCRs)
MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy and operational simplicity.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a highly efficient three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines. [4][5]The reaction is typically catalyzed by a Lewis or Brønsted acid. [4] Mechanism of the GBB Reaction:
The reaction is initiated by the condensation of the 2-aminopyridine and the aldehyde to form a Schiff base. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by a rearrangement to yield the final product. [4]
Groebke-Blackburn-Bienaymé Reaction Mechanism.
Advantages:
-
High atom economy and convergence.
-
Access to a wide range of structurally diverse 3-aminoimidazo[1,2-a]pyridines. [5]* Can be performed under mild conditions and with catalytic amounts of acid. [6] Disadvantages:
-
Isocyanides are often volatile and have unpleasant odors.
-
The reaction can be sensitive to the electronic nature of the substrates. [6]
Copper catalysis has emerged as a versatile tool for the synthesis of imidazo[1,2-a]pyridines. A notable example is the three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. [7][8] Mechanism of Copper-Catalyzed Three-Component Reaction:
The proposed mechanism often involves the copper-catalyzed formation of a propargylamine from the aldehyde, alkyne, and the exocyclic amino group of the 2-aminopyridine. This is followed by an intramolecular hydroamination, where the endocyclic nitrogen attacks the alkyne, and subsequent isomerization to afford the aromatic product.
Advantages:
-
Provides access to a variety of substituted imidazo[1,2-a]pyridines.
-
Often proceeds with good to excellent yields. [7]* Can be performed under solvent-free or environmentally benign conditions. [7] Disadvantages:
-
Requires a metal catalyst, which may need to be removed from the final product.
-
The substrate scope can be limited by the nature of the alkyne.
Comparative Analysis of Synthetic Routes
To provide a clear comparison, the following table summarizes the key features of the discussed synthetic routes.
| Synthetic Route | Starting Materials | Key Features | Typical Yields | Advantages | Disadvantages |
| Tschitschibabin | 2-Aminopyridine, α-Haloketone | High temperature, classical condensation | 20-60% [2] | Simple, readily available starting materials | Harsh conditions, moderate yields, side products |
| Ortoleva-King | 2-Aminopyridine, Ketone, Iodine | In situ generation of electrophile | 40-60% [3] | One-pot, avoids pre-functionalization | Stoichiometric iodine, can be harsh |
| GBB Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Multicomponent, acid-catalyzed | 67-98% [4][5] | High atom economy, diversity, mild conditions | Use of isocyanides, substrate sensitivity |
| Copper-Catalyzed | 2-Aminopyridine, Aldehyde, Alkyne | Multicomponent, copper-catalyzed | up to 85% [7] | Good yields, access to diverse products | Metal catalyst required, potential for limited scope |
Experimental Protocols
To illustrate the practical application of these methods, detailed experimental protocols for representative examples are provided below.
General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction
In a reaction vial, the 2-aminopyridine (0.5 mmol), the corresponding aldehyde (0.5 mmol), the isocyanide (0.5 mmol), and the catalyst (e.g., Gd(OTf)₃, 5.0 mol%) are dissolved in methanol (1.5 mL). The vial is sealed, and the reaction mixture is stirred at a specified temperature (e.g., 150 °C) under microwave irradiation for a designated time (e.g., 30-180 min). [4]After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 3-aminoimidazo[1,2-a]pyridine.
General Procedure for the Copper-Catalyzed Three-Component Synthesis
A mixture of 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), terminal alkyne (1.2 mmol), and a copper catalyst (e.g., Cu-nanoparticles, 5 mol%) is stirred at a specified temperature (e.g., 100 °C) under a nitrogen atmosphere for a designated time (e.g., 8-12 h). [7]Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography to yield the substituted imidazo[1,2-a]pyridine.
Conclusion and Future Perspectives
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical, high-temperature condensations of Tschitschibabin and Ortoleva-King to the highly efficient and versatile multicomponent strategies of the modern era. The Groebke-Blackburn-Bienaymé reaction and various copper-catalyzed methodologies stand out for their ability to rapidly generate molecular diversity under often mild conditions, making them invaluable tools for drug discovery and materials science.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. While classical methods remain relevant for certain applications, the trend towards greener, more atom-economical processes will undoubtedly continue to drive innovation in this field. Future developments are likely to focus on the use of more sustainable catalysts, an even broader range of accessible starting materials, and the application of flow chemistry to enable the large-scale, continuous production of these important heterocyclic compounds.
References
- A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. (n.d.). SciELO.
- A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2025, March 19). Beilstein Archives.
- Calderón-Rangel, D., Corona-Díaz, A., González-Gámez, I. A., & Gámez-Montaño, R. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega.
- Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (2022, July 14). RSC Publishing.
- Zong, C., Zeng, R., & Zou, J. (2014). One-pot Copper Nanoparticle-catalyzed Synthesis of Imidazo[1,2-a]pyridines Under Solvent-free Conditions. Chemical Research in Chinese Universities, 30(4), 632-638.
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals.
- Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. (n.d.). ResearchGate.
- Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes at room temperature: a facile synthesis of substituted imidazo[1,2-α]pyridines. (n.d.). Green Chemistry (RSC Publishing).
- Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025, June 12). ACS Organic & Inorganic Au.
- Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. (2017, June 19). ACS Omega.
- Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol. (n.d.). ResearchGate.
- Discovery of Novel Imidazo[1,2-a]-involved N-Heterocyclic Drugs by Groebke-Blackburn-Bienayme Three-Component-Reaction. (n.d.). ResearchGate.
- Chichibabin Reaction. (n.d.).
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024, August 1). PMC - PubMed Central.
- The Groebke-Blackburn-Bienaymé Reaction. (n.d.). PubMed - NIH.
- Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (2019, October 16). Royal Society Open Science.
- Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. (n.d.). RSC Publishing.
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016, July 18). ResearchGate.
- Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024, July 15). PMC - PubMed Central.
- Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. (n.d.). ResearchGate.
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- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021, January 20). Letters in Applied NanoBioScience.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI.
- Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. (n.d.). Der Pharma Chemica.
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A Comprehensive Guide to Cross-Reactivity Profiling of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
In the landscape of modern drug discovery, particularly within the domain of kinase inhibitors, the imperative to thoroughly characterize the selectivity of a lead compound cannot be overstated. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors targeting a range of signaling pathways implicated in oncology and inflammatory diseases.[1][2][3] This guide provides a robust, multi-tiered strategy for the comprehensive cross-reactivity profiling of a novel investigational compound, 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine.
Our approach is designed to not only identify the primary target(s) of this molecule but also to proactively uncover potential off-target interactions that could lead to unforeseen toxicities or provide opportunities for therapeutic repositioning. We will objectively compare its hypothetical performance with that of two representative imidazo[1,2-a]pyridine-based kinase inhibitors: "Compound A," a highly selective inhibitor of Aurora Kinase A, and "Compound B," a multi-targeted inhibitor of VEGFR2 and PDGFRβ. This comparative analysis, supported by detailed experimental protocols, will empower researchers, scientists, and drug development professionals to make informed decisions in advancing their kinase inhibitor programs.
The Rationale for a Multi-Pronged Profiling Strategy
A single assay is insufficient to fully comprehend the interaction landscape of a small molecule within the complex biological milieu. Therefore, we advocate for a sequential and complementary workflow that interrogates the compound's binding and functional activity at increasing levels of biological complexity. This strategy is built on three pillars:
-
Broad Kinome Profiling: An initial, expansive screen to map the compound's interaction landscape across the human kinome. This provides a global view of selectivity and identifies primary and secondary targets.
-
Systematic Safety Pharmacology Screening: A broader assessment against a panel of non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, to flag potential safety liabilities early in development.[4][5]
-
Cellular Target Engagement and Validation: Orthogonal assays in a cellular context to confirm that the compound engages its intended target(s) in a more physiologically relevant environment and to assess its functional consequences.
Below is a graphical representation of this integrated workflow:
Part 1: Kinome-Wide Selectivity Profiling
The first step in characterizing this compound is to perform a comprehensive screen against a large panel of kinases. This will establish its primary target(s) and provide a quantitative measure of its selectivity.
Comparative Analysis of Kinase Inhibition Profiles
The table below presents hypothetical data from a KINOMEscan™ assay, comparing our topic compound with Compound A and Compound B at a screening concentration of 1 µM. The results are expressed as the percentage of kinase activity remaining.
| Kinase Target | This compound (% Remaining) | Compound A (Selective Aurora A Inhibitor) (% Remaining) | Compound B (Multi-targeted VEGFR2/PDGFRβ Inhibitor) (% Remaining) |
| Aurora A | 85 | 5 | 92 |
| VEGFR2 | 15 | 95 | 10 |
| PDGFRβ | 20 | 98 | 12 |
| ABL1 | 95 | 99 | 88 |
| SRC | 92 | 97 | 85 |
| LCK | 94 | 96 | 89 |
| p38α (MAPK14) | 45 | 93 | 75 |
| JNK1 | 88 | 99 | 80 |
| ERK2 | 91 | 98 | 82 |
| CDK2/CycA | 96 | 95 | 94 |
Interpretation of Hypothetical Data:
-
This compound: This compound demonstrates potent inhibition of VEGFR2 and PDGFRβ, suggesting it may function as a multi-targeted anti-angiogenic agent. Notably, it also shows moderate activity against p38α, a key kinase in inflammatory signaling pathways. This could represent a potential off-target liability or an opportunity for a dual-activity therapeutic.
-
Compound A: As expected, this compound is highly selective for Aurora A, with minimal activity against other kinases in the panel.
-
Compound B: This compound shows potent inhibition of both VEGFR2 and PDGFRβ, consistent with its known mechanism of action.
Experimental Protocol: KINOMEscan™ Profiling
This protocol is based on the active site-directed competition binding assay platform, such as KINOMEscan™.[6][7][8]
Objective: To quantitatively measure the binding of this compound to a panel of over 400 human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the compound stock to achieve a final assay concentration of 1 µM in the kinase reaction buffer.
-
Kinase Interaction: The test compound is incubated with a panel of DNA-tagged kinases.
-
Immobilization: The kinase-compound mixtures are then passed over an affinity resin that specifically captures the DNA tags, immobilizing the kinases.
-
Competition Binding: A broadly active, immobilized ligand is added to the mixture. This ligand will bind to any kinases whose active sites are not occupied by the test compound.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tags. A lower signal indicates stronger binding of the test compound.
-
Data Analysis: The results are typically expressed as the percentage of the control (DMSO vehicle) signal. A lower percentage indicates a higher degree of inhibition.
Part 2: Broad Off-Target Liability Screening
While kinome profiling is essential, it is equally critical to assess the potential for interactions with other major drug target classes to de-risk the compound for safety-related attrition.[4][9] A broad safety panel, such as the Eurofins Cerep SafetyScreen44, provides a cost-effective way to identify potential liabilities early.[10][11]
Comparative Analysis of Off-Target Interactions
The following table shows hypothetical results for our compounds screened at 10 µM against a selection of key safety targets. Results are presented as percent inhibition of binding or activity.
| Target | Target Class | This compound (% Inhibition) | Compound A (% Inhibition) | Compound B (% Inhibition) |
| hERG | Ion Channel | 65 | 5 | 15 |
| 5-HT2B | GPCR | 35 | 2 | 8 |
| M1 | GPCR | 12 | 1 | 4 |
| α1A | GPCR | 8 | 3 | 6 |
| COX-2 | Enzyme | 5 | 4 | 2 |
Interpretation of Hypothetical Data:
-
This compound: The most significant finding is the potent inhibition of the hERG channel, a critical liability associated with cardiac arrhythmia. This would be a major red flag and would necessitate further investigation and potential chemical modification to mitigate this effect. The moderate activity at the 5-HT2B receptor is also noteworthy, as agonism at this target has been linked to valvular heart disease.
-
Compound A and B: Both comparator compounds show a much cleaner safety profile in this hypothetical screen, with minimal to no significant off-target interactions at this concentration.
Experimental Protocol: Radioligand Binding and Enzyme Assays
This protocol is representative of the methods used in commercial safety screening panels.
Objective: To assess the inhibitory activity of the test compound against a panel of 44 diverse molecular targets.
Methodology:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and diluted to a final assay concentration of 10 µM.
-
Radioligand Binding Assays (for receptors and ion channels):
-
A specific, radioactively labeled ligand for the target of interest is incubated with a membrane preparation or cell lysate containing the target protein.
-
The test compound is added to the reaction mixture.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
A reduction in bound radioactivity in the presence of the test compound indicates inhibition of binding.
-
-
Enzyme Inhibition Assays:
-
The target enzyme is incubated with its specific substrate and the test compound.
-
The reaction is allowed to proceed for a defined period.
-
The amount of product formed is quantified using a suitable detection method (e.g., colorimetric, fluorescent, or radiometric).
-
A decrease in product formation indicates enzyme inhibition.
-
-
Data Analysis: Results are expressed as the percentage of inhibition of the control (vehicle-treated) sample.
Part 3: Cellular Target Engagement Confirmation
Biochemical and binding assays are invaluable for initial screening, but they do not fully recapitulate the cellular environment. A Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that a compound binds to its intended target within intact cells.[12][13][14][15]
Comparative Analysis of Cellular Thermal Shift
The following table illustrates hypothetical thermal shift (ΔTm) values for our compounds in a cellular context.
| Target Protein | This compound (ΔTm in °C) | Compound A (ΔTm in °C) | Compound B (ΔTm in °C) |
| VEGFR2 | +4.2 | +0.3 | +4.5 |
| PDGFRβ | +3.8 | -0.1 | +4.1 |
| p38α | +1.5 | +0.2 | +0.8 |
| Aurora A | +0.1 | +5.1 | -0.2 |
Interpretation of Hypothetical Data:
-
This compound: The significant positive thermal shifts for VEGFR2 and PDGFRβ strongly indicate that the compound engages these targets in live cells, validating the primary hits from the kinome scan. The smaller, but still positive, shift for p38α suggests that this off-target interaction also occurs in a cellular context.
-
Compound A and B: The data for these compounds align with their expected selectivity, showing significant thermal shifts only for their primary targets.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the general workflow for a CETSA experiment.[12][16]
Objective: To measure the thermal stabilization of target proteins upon ligand binding in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs for VEGFR2) to ~80% confluency. Treat the cells with the test compound at various concentrations (or a single saturating concentration) or with vehicle (DMSO) for a defined period.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. The amount of the target protein remaining in the soluble fraction is quantified by a suitable method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in the Tm in the presence of the compound (ΔTm) indicates target engagement.
Conclusion and Forward Look
This guide outlines a comprehensive and scientifically rigorous approach to the cross-reactivity profiling of this compound. By integrating kinome-wide screening, broad safety pharmacology panels, and cellular target engagement assays, a detailed picture of the compound's selectivity and potential liabilities can be constructed.
Based on our hypothetical data, this compound presents as a potent, multi-targeted inhibitor of VEGFR2 and PDGFRβ, with a confirmed cellular engagement mechanism. However, the significant hERG liability identified in the safety screen is a critical finding that must be addressed. The moderate activity against p38α warrants further investigation to determine if it contributes to the compound's overall efficacy or represents an undesirable off-target effect.
This systematic approach, comparing the investigational compound against well-characterized alternatives, provides the necessary data to guide the next steps in the drug discovery process, whether that be lead optimization to mitigate off-target effects, further exploration of polypharmacology, or a no-go decision. This self-validating system of orthogonal assays ensures a high degree of confidence in the generated selectivity profile, ultimately saving time and resources in the long journey from a promising hit to a viable clinical candidate.
References
- DiscoverX. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
- Glenadel, Q., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701.
- Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling.
- Reaction Biology. Kinase Panel Screening and Profiling Service.
- Request PDF. Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate.
- Malladi, S. S., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 912-917.
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A Head-to-Head Comparison: The Investigational Anticancer Potential of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine Against Established Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic treatments. A significant area of focus in medicinal chemistry is the exploration of novel heterocyclic compounds as potential anticancer agents. Among these, the imidazo[1,2-a]pyridine scaffold has emerged as a particularly promising pharmacophore, with a diverse range of biological activities.[1][2] Derivatives of this core structure have demonstrated potent anticancer effects through various mechanisms of action, including the inhibition of key signaling pathways and disruption of cellular processes essential for tumor growth and survival.[1][3][4]
This guide introduces 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine , a novel investigational compound, and provides a comparative analysis of its potential anticancer properties against a panel of well-established anticancer drugs. While specific experimental data for this exact molecule is still emerging, this document will extrapolate its likely mechanisms and efficacy based on the extensive research conducted on structurally related imidazo[1,2-a]pyridine derivatives.[5][6][7][8] This guide is intended to provide a scientifically grounded framework for researchers and drug development professionals to evaluate the potential of this and similar compounds in the oncology drug discovery pipeline.
For the purpose of this comparison, we will evaluate the hypothetical profile of this compound against three standard-of-care anticancer agents with distinct mechanisms of action:
-
Doxorubicin: A well-known anthracycline antibiotic that acts primarily as a DNA intercalating agent and topoisomerase II inhibitor, leading to DNA damage and apoptosis.
-
Paclitaxel: A taxane that disrupts microtubule dynamics, leading to mitotic arrest and cell death.
-
Idelalisib: A targeted therapy that selectively inhibits phosphoinositide 3-kinase (PI3K) delta, a key enzyme in the PI3K/Akt/mTOR signaling pathway crucial for B-cell malignancies.
Mechanisms of Action: A Comparative Overview
The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to interfere with critical cellular signaling pathways.[1][4] Based on existing literature, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of the PI3K/Akt/mTOR Pathway: This is a frequently reported mechanism for imidazo[1,2-a]pyridine derivatives.[1][9] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: Many imidazo[1,2-a]pyridine compounds have been shown to trigger programmed cell death through both intrinsic and extrinsic pathways.[4][7]
-
Cell Cycle Arrest: Disruption of the cell cycle at various checkpoints (e.g., G2/M phase) is another common mechanism.[4][9]
The following diagram illustrates the potential signaling pathways targeted by our investigational compound in comparison to the established drugs.
Caption: Comparative Mechanisms of Action.
In Vitro Efficacy: A Quantitative Comparison
The primary measure of a compound's anticancer activity in vitro is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[10] While specific IC50 values for this compound are not yet published, we can project its potential efficacy based on data from similar compounds.[4][11][12]
Table 1: Hypothetical and Known IC50 Values (µM) Across Various Cancer Cell Lines
| Compound | Breast Cancer (MCF-7) | Lung Cancer (A549) | Colon Cancer (HT-29) | Prostate Cancer (PC3) |
| This compound (Hypothetical) | 5 - 15 | 10 - 25 | 2 - 10 | 15 - 30 |
| Doxorubicin | 0.1 - 1.0 | 0.2 - 1.5 | 0.05 - 0.5 | 0.5 - 2.0 |
| Paclitaxel | 0.001 - 0.01 | 0.005 - 0.05 | 0.01 - 0.1 | 0.002 - 0.02 |
| Idelalisib | >50 (Inactive) | >50 (Inactive) | >50 (Inactive) | >50 (Inactive) |
Note: IC50 values for known drugs are approximate and can vary based on experimental conditions. Idelalisib is primarily effective in B-cell malignancies and is expected to have high IC50 values in solid tumor cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14][15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (and vehicle control) and incubate for a predetermined period (e.g., 48 or 72 hours).[10][16]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13][17]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Caption: MTT Assay Workflow.
Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
To further characterize the anticancer effects of a novel compound, it is crucial to determine whether it induces apoptosis and/or causes cell cycle arrest.
Apoptosis Assay: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[18][19][20] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V.[20][21] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[18][19]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the investigational compound at its IC50 concentration for 24-48 hours.[10]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[18][19]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[10][18][19]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[18][19]
Caption: Apoptosis Assay Workflow.
Cell Cycle Analysis: Propidium Iodide Staining
This technique quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[22][23]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).[10]
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[10][22][24][25]
-
RNase Treatment: Wash the cells with PBS and treat them with RNase A to eliminate RNA, as PI can also bind to it.[10][23]
-
PI Staining: Stain the cells with propidium iodide.[10]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[10]
In Vivo Efficacy: Human Tumor Xenograft Models
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the efficacy of a potential anticancer drug in a more complex biological system.[26][27][28][29] Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool.[26][30][31]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.[30]
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors are palpable, start measuring their dimensions (length and width) with calipers 2-3 times per week.[30]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the investigational compound and comparator drugs via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Continue to monitor tumor growth and the general health of the animals (including body weight) throughout the study.[30]
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size, or if the animals show signs of excessive toxicity.
-
Data Analysis: At the end of the study, tumors are excised and weighed. The primary endpoint is typically tumor growth inhibition (TGI).
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel anticancer agents.[1][2][32] this compound, as a representative of this class, holds significant potential for further investigation. Based on the extensive research on related compounds, it is plausible that this molecule will exhibit anticancer activity through mechanisms such as PI3K pathway inhibition, apoptosis induction, and cell cycle arrest.
The head-to-head comparison with established drugs like Doxorubicin and Paclitaxel provides a benchmark for its potential potency, while the comparison with a targeted agent like Idelalisib highlights the possibility of a more specific mechanism of action.
Future research should focus on the synthesis and in vitro screening of this compound to confirm its cytotoxic activity and elucidate its precise mechanism of action. Promising in vitro results would then warrant progression to in vivo xenograft models to evaluate its efficacy and safety in a preclinical setting. The comprehensive experimental protocols provided in this guide offer a robust framework for conducting these critical next steps in the drug discovery and development process.
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Validating the Mechanism of Action of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine Using Knockout Models: A Comparative Guide
Introduction: The Criticality of Mechanism of Action Validation in Drug Discovery
The journey of a novel therapeutic compound from initial discovery to clinical application is fraught with challenges. A pivotal and often underestimated stage in this process is the rigorous validation of its mechanism of action (MoA). For a promising, yet enigmatic molecule like 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine, a member of the biologically active imidazo[1,2-a]pyridine class of compounds, understanding its precise molecular interactions is paramount.[1][2][3][4] While this class of compounds has demonstrated potential in various therapeutic areas, including oncology, the specific target and pathway of this particular derivative remain to be fully elucidated.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging knockout (KO) models to definitively validate the MoA of this compound. We will explore the underlying principles, compare different KO strategies, and provide detailed experimental protocols, all grounded in the principles of scientific integrity and reproducibility.
The core principle of MoA validation using knockout models is elegantly simple: if a compound elicits its effect by interacting with a specific protein, then the removal of that protein from a biological system should render the system insensitive to the compound.[5][6] The advent of precise gene-editing technologies, most notably CRISPR-Cas9, has revolutionized our ability to create these knockout models, offering an unparalleled tool for target validation.[6][7][8][9][10]
For the purpose of this guide, and in the absence of a confirmed target for this compound in the public domain, we will posit a hypothetical mechanism of action . Let us assume that through initial screening and computational modeling, Heat Shock Protein 70 (HSP70) has been identified as a putative target. HSP70 is a molecular chaperone often overexpressed in cancer cells, playing a crucial role in protein folding, stability, and preventing apoptosis, making it an attractive therapeutic target. This hypothetical scenario will serve as a practical framework to illustrate the validation process.
Comparative Analysis of Knockout Strategies for Target Validation
The selection of an appropriate knockout model is a critical decision that will influence the experimental workflow and the interpretability of the results. Here, we compare the two most common approaches: transient knockout using siRNA and stable knockout using CRISPR-Cas9.
| Feature | siRNA-mediated Knockdown | CRISPR-Cas9-mediated Knockout | Rationale for MoA Validation |
| Mechanism | Post-transcriptional gene silencing | Permanent gene disruption at the DNA level | CRISPR-Cas9 provides a definitive null phenotype, which is ideal for confirming that a target is essential for the drug's effect.[6] |
| Duration of Effect | Transient (typically 48-96 hours) | Stable and heritable | The stable nature of CRISPR-Cas9 knockout allows for the generation of clonal cell lines and in vivo models, enabling more extensive and long-term studies.[9] |
| Off-target Effects | Can have significant off-target effects | Off-target effects can occur but can be minimized with careful guide RNA design and validation. | Rigorous validation of CRISPR-Cas9 knockout, including sequencing of the target locus and off-target analysis, enhances the trustworthiness of the results. |
| Model Systems | Primarily in vitro cell culture | In vitro cell lines, primary cells, and in vivo models (knockout mice)[7][10][11] | The ability to generate in vivo knockout models with CRISPR-Cas9 is a significant advantage for preclinical validation in a more physiologically relevant context.[11] |
| Throughput | High-throughput screening is feasible | Can be adapted for high-throughput screening[8] | Both methods can be used in screening formats, but the definitive nature of CRISPR knockout is often preferred for validating high-priority hits. |
Experimental Workflow for Validating the MoA of this compound
This section outlines a detailed experimental plan to validate our hypothetical MoA – that this compound exerts its therapeutic effect by inhibiting HSP70.
Figure 1: Experimental workflow for validating the mechanism of action.
Part 1: Generation and Validation of an HSP70 Knockout Cell Line
The foundational step is the creation of a reliable knockout model.
Protocol: CRISPR-Cas9 Mediated Knockout of HSP70 in a Cancer Cell Line
-
Guide RNA (gRNA) Design and Synthesis:
-
Design at least two gRNAs targeting a critical exon of the HSP70 gene (HSPA1A) using a reputable online tool (e.g., CHOPCHOP).
-
Synthesize the designed gRNAs.
-
-
Cell Culture and Transfection:
-
Culture a suitable cancer cell line (e.g., HeLa or MCF-7) under standard conditions.
-
Co-transfect the cells with a Cas9-expressing plasmid and the synthesized gRNAs using a lipid-based transfection reagent or electroporation.
-
Include a control group transfected with a non-targeting gRNA.
-
-
Single-Cell Cloning:
-
Two days post-transfection, dilute the cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.
-
-
Knockout Validation:
-
Once colonies are established, expand each clone.
-
Genomic DNA Sequencing: Extract genomic DNA and perform Sanger sequencing of the targeted region to identify clones with frame-shift mutations.
-
Western Blot: Lyse the cells and perform a Western blot using an anti-HSP70 antibody to confirm the absence of the protein. A validated antibody is crucial for reliable results.[12]
-
Quantitative PCR (qPCR): Extract RNA and perform qPCR to confirm the absence of HSP70 mRNA.
-
Part 2: Comparative Phenotypic Analysis
With validated wild-type (WT) and HSP70 KO cell lines, the next step is to compare their response to this compound.
Protocol: Cell Viability and Apoptosis Assays
-
Cell Seeding: Seed both WT and HSP70 KO cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a dose-response range of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Viability Assessment:
-
Perform an MTT or CellTiter-Glo assay to measure cell viability.
-
Expected Outcome: WT cells will show a dose-dependent decrease in viability, while HSP70 KO cells will exhibit significantly reduced sensitivity to the compound.
-
-
Apoptosis Assessment:
-
Treat cells with a fixed concentration of the compound (e.g., the IC50 determined in WT cells).
-
Perform Annexin V/PI staining followed by flow cytometry to quantify apoptotic and necrotic cells.
-
Expected Outcome: The compound will induce apoptosis in WT cells, but this effect will be significantly attenuated in HSP70 KO cells.
-
Part 3: Target Engagement and Downstream Pathway Analysis
To further solidify the MoA, it is essential to demonstrate direct binding of the compound to its target and to investigate the downstream consequences of this interaction.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment: Treat intact WT cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot: Perform a Western blot for HSP70 on the soluble fractions.
-
Expected Outcome: In the compound-treated cells, HSP70 will remain soluble at higher temperatures compared to the vehicle-treated cells, indicating direct binding and stabilization.
Downstream Pathway Analysis:
-
Based on the known functions of HSP70, investigate the downstream signaling pathways. For instance, assess the levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2) via Western blot in both WT and HSP70 KO cells following compound treatment.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison.
Table 1: Comparative IC50 Values of this compound
| Cell Line | IC50 (µM) after 48h | Fold Change in Resistance |
| Wild-Type | [Insert Experimental Value] | - |
| HSP70 KO | [Insert Experimental Value] | [Calculate Fold Change] |
Table 2: Apoptosis Induction by this compound (at IC50 of WT)
| Cell Line | % Apoptotic Cells (Annexin V+) |
| Wild-Type | [Insert Experimental Value] |
| HSP70 KO | [Insert Experimental Value] |
A significant increase in the IC50 value and a reduction in apoptosis in the HSP70 KO cell line would provide strong evidence that HSP70 is the primary target of this compound.
Figure 2: Logical relationship for MoA validation.
Conclusion: A Robust Framework for Unambiguous Target Validation
The rigorous validation of a drug's mechanism of action is a non-negotiable step in the drug development pipeline. The use of knockout models, particularly those generated through CRISPR-Cas9 technology, provides an exceptionally powerful and definitive approach to this challenge. By systematically comparing the effects of this compound in wild-type versus target-knockout models, researchers can gain unambiguous insights into its molecular mechanism. The experimental framework detailed in this guide, from model generation to phenotypic and target engagement assays, offers a self-validating system to confirm the MoA of this and other novel therapeutic compounds, thereby de-risking their progression towards clinical applications.
References
- Benchchem. (n.d.). Confirming Drug Mechanism of Action: A Comparative Guide Using Knockout Models.
- Drug Discovery News. (n.d.). Harnessing CRISPR-Cas9: Knocking out genes in myeloid cells.
- Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods.
- Biocompare. (2022, October 28). Target Validation with CRISPR.
- ResearchGate. (2015). The impact of CRISPR–Cas9 on target identification and validation.
- Taylor & Francis Online. (n.d.). Validation guidelines for drug-target prediction methods.
- PubMed. (2015). The impact of CRISPR-Cas9 on target identification and validation.
- Drug Discovery World. (n.d.). CRISPR-Cas9 Knockout Screening Using Primary Human Cells in Drug Discovery.
- MDPI. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
- ResearchGate. (2012, December 17). How to experimentally validate drug-target interactions?
- National Genomics Data Center. (n.d.). Validation guidelines for drug-target prediction methods.
- Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines.
- Taconic Biosciences. (n.d.). Using Animal Models for Drug Development.
- ResearchGate. (2008). Modeling drug action in the mouse with knockouts and RNA interference.
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- PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
- MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
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A Comparative Guide to the Anti-inflammatory Activity of Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Among these, its anti-inflammatory potential has garnered significant attention from the research community. This guide provides an in-depth comparison of the anti-inflammatory activity of various substituted imidazo[1,2-a]pyridine derivatives, grounded in experimental data. We will explore the structure-activity relationships (SAR), delve into the underlying mechanisms of action, and provide detailed protocols for key evaluative assays, offering a comprehensive resource for researchers in drug discovery and development.
The Rationale for Imidazo[1,2-a]pyridines as Anti-inflammatory Agents
Inflammation is a complex biological response crucial for host defense, but its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key enzyme family implicated in the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: the constitutively expressed COX-1, responsible for physiological functions like gastric protection, and the inducible COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Conventional non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both COX-1 and COX-2, leading to gastrointestinal side effects. This has driven the search for selective COX-2 inhibitors that can provide potent anti-inflammatory effects with an improved safety profile.[3] The imidazo[1,2-a]pyridine nucleus has proven to be a versatile scaffold for developing such selective inhibitors, with various derivatives demonstrating significant anti-inflammatory properties through COX-2 inhibition and modulation of other critical inflammatory pathways.[4][5]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Analysis of published data reveals several key trends:
-
Substitution at C2 and C3: The C2 and C3 positions are critical for activity. Aryl substitutions at C2, particularly with groups like a 4-(methylsulfonyl)phenyl moiety, are often associated with potent COX-2 inhibition. This is exemplified by the novel derivative 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), which has demonstrated significant anti-inflammatory effects.[6] The presence of adjacent aryl groups at both C2 and C3 has also been explored to enhance anti-inflammatory activity and COX-2 selectivity.[5]
-
Substitution at C3: The introduction of an amino group or a carboxylic acid group at the C3 position can be a key determinant of activity. For instance, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid was found to be a preferential COX-2 inhibitor.[7]
-
Substitution on the Pyridine Ring: Modifications on the pyridine portion of the scaffold, such as the introduction of a methyl group at C8, can also modulate the biological activity, as seen in the MIA compound.[6]
These SAR observations provide a rational basis for the design of new, more potent, and selective anti-inflammatory agents based on the imidazo[1,2-a]pyridine core.
Comparative Analysis of Anti-inflammatory Activity
The efficacy of different substituted imidazo[1,2-a]pyridines has been evaluated using a range of in vitro and in vivo assays. The following table summarizes key quantitative data from the literature, allowing for a direct comparison of their performance.
| Compound ID/Description | Assay Type | Target/Model | Key Result | Selectivity Index (SI) for COX-2 | Reference |
| Series of 2,3-diaryl imidazo[1,2-a]pyridines | In vitro COX Inhibition | COX-1/COX-2 | IC50 COX-2 = 0.07–0.39 μM | 42.3 to 508.6 | [4] |
| Compound 103a | In vitro COX Inhibition | COX-1/COX-2 | IC50 COX-2 = 0.07 μM | 508.6 | [4] |
| Imidazo[1,2-a]pyridine-2-carboxylic acid (2) | In vivo Paw Edema | Carrageenan-induced | More efficient inhibition than indomethacin | Not Reported | [7] |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) | In vitro & In vivo | COX-2 / Carrageenan-induced paw edema | Preferentially inhibited COX-2; More efficient edema inhibition than indomethacin | Not Reported | [7] |
| MIA | In vitro Gene Expression | LPS-stimulated cancer cells | Reduced expression of COX-2 and iNOS genes | Not Reported | [6][8] |
| MIA | In vitro Cytokine/Mediator Production | LPS-stimulated cancer cells | Lowered levels of inflammatory cytokines and nitrite production | Not Reported | [8] |
| Imidazo[1,2-a]pyrimidine derivative (22) | In vivo Paw Edema | Carrageenan-induced | 62.5% inhibition at 20 mg/kg | Not Reported | [5] |
| Imidazo[1,2-a]pyrimidine derivative (23) | In vivo Paw Edema | Carrageenan-induced | 65.2% inhibition at 20 mg/kg | Not Reported | [5] |
This table includes data for the closely related imidazo[1,2-a]pyrimidine scaffold for broader context, as it shares significant structural and functional similarities.
Mechanisms of Action: Beyond COX-2 Inhibition
While direct inhibition of COX-2 is a primary mechanism, several imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory genes.
One of the most critical pathways is the NF-κB (nuclear factor-κB) signaling cascade. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators like iNOS, COX-2, and various cytokines. Studies have shown that compounds like MIA can suppress NF-κB activity and increase the expression of IκBα.[6][8]
Furthermore, the STAT3 (signal transducer and activator of transcription 3) pathway is also implicated. STAT3 can be activated by cytokines like IL-6, leading to a positive feedback loop that enhances NF-κB activation.[6] The derivative MIA has been shown to suppress the phosphorylation of STAT3, thereby inhibiting this pro-inflammatory signaling axis.[6][8]
The interplay between these pathways represents a crucial target for anti-inflammatory intervention. The ability of imidazo[1,2-a]pyridines to suppress the STAT3/NF-κB/iNOS/COX-2 signaling pathway highlights their potential as multi-target anti-inflammatory agents.[6]
Caption: The STAT3/NF-κB signaling pathway and points of inhibition by imidazo[1,2-a]pyridines.
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to evaluate the anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives.
This is a classical and widely used model for evaluating acute anti-inflammatory activity.[7][9]
Principle: Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.
Step-by-Step Protocol:
-
Animal Acclimatization: House Wistar or Sprague-Dawley rats (150-200g) in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC solution)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound groups (e.g., Imidazo[1,2-a]pyridine derivatives at different doses, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group).
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
This assay determines the direct inhibitory effect of a compound on the COX enzymes and its selectivity.[4][7]
Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified, typically by an Enzyme Immunoassay (EIA).
Step-by-Step Protocol:
-
Compound Preparation: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine IC50 values.
-
Assay Setup: In a 96-well plate, add the following to separate wells for COX-1 and COX-2 inhibition:
-
Assay Buffer
-
Heme
-
Purified human recombinant COX-1 or COX-2 enzyme
-
Test compound dilution or vehicle (for control)
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid (substrate) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Add a stopping solution (e.g., a strong acid) to terminate the reaction.
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculation:
-
Generate a standard curve for PGE2.
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of compound required to inhibit 50% of enzyme activity) by plotting percent inhibition against compound concentration.
-
Calculate the COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Caption: Workflow for in vitro COX-1/COX-2 inhibition assay.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is unequivocally a highly promising platform for the development of novel anti-inflammatory agents. The accumulated body of research demonstrates that strategic substitution on this heterocyclic core can yield compounds with potent and selective COX-2 inhibitory activity.[4] Moreover, the ability of these derivatives to modulate critical inflammatory signaling pathways, such as NF-κB and STAT3, suggests a multi-faceted mechanism of action that could translate into significant therapeutic benefits.[6][8]
Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. In vivo studies in chronic inflammation models and further elucidation of their effects on the broader network of inflammatory mediators will be crucial steps in translating the promise of these compounds from the laboratory to the clinic. The combination of imidazo[1,2-a]pyridine derivatives with other natural or synthetic anti-inflammatory compounds, such as curcumin, also presents an intriguing avenue for achieving synergistic effects and enhancing therapeutic efficacy.
References
- Shaikh, A. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
- Gontijo, J. V. et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Faramarzi, M. A. et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2).
- Narayan, A. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
- Faramarzi, M. A. et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed.
- Rojas-Oviedo, I. et al. (2025, August 5). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate.
- Zhou, J. et al. (2025, August 7). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate.
- Almirante, N. et al. (1983). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
- Kumar, A. et al. (2020). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science.
- Faramarzi, M. A. et al. (2023, September 2). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts.
- Faramarzi, M. A. et al. (2022, September 22). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts.
- Zhou, J. et al. (2008). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(11), 3211-3214.
- Scurti, V. et al. (1988). Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. Research Communications in Chemical Pathology and Pharmacology, 61(2), 167-183.
- University of Valencia (n.d.). Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties.
- Ben-Massaoud, I. et al. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
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A Comparative Guide to the Evaluation of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine and the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities, including potent anticancer properties.[1][2] Derivatives of this scaffold have been shown to exert their effects through the inhibition of key signaling pathways implicated in tumorigenesis and metastasis, most notably the PI3K/Akt/mTOR pathway.[1][3][4]
This compound is a novel derivative within this class. While specific in vivo data for this compound in PDX models is not yet publicly available, its structural features, particularly the nitro group at the 3-position, suggest a potential for significant anticancer activity. Studies on similar 3-substituted imidazo[1,2-a]pyridines have demonstrated potent cytotoxic effects against various cancer cell lines, including colon and breast cancer.[3][5][6] The primary hypothesized mechanism of action for this class of compounds is the inhibition of the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in a multitude of human cancers.[4][7]
The Critical Role of Patient-Derived Xenograft (PDX) Models in Preclinical Oncology
Patient-derived xenograft (PDX) models, established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a high-fidelity platform for preclinical drug evaluation. Unlike traditional cell line-derived xenografts, PDX models largely retain the histological and genetic characteristics of the original human tumor, thereby providing a more accurate prediction of clinical outcomes. This makes them an indispensable tool for assessing the efficacy of novel therapeutics like this compound.
Proposed Experimental Design for the Evaluation of this compound in PDX Models
The following experimental workflow is proposed for the comprehensive evaluation of this compound in PDX models. This protocol is designed to be a self-validating system, ensuring the generation of robust and reproducible data.
Experimental Workflow Diagram
Caption: Proposed workflow for the evaluation of this compound in PDX models.
Detailed Experimental Protocols
Protocol 1: Establishment and Passaging of PDX Models
-
Tumor Tissue Acquisition: Obtain fresh, sterile tumor tissue from consenting patients under institutional review board (IRB) approval.
-
Implantation (F0 Generation):
-
Anesthetize immunodeficient mice (e.g., NOD-scid gamma).
-
Make a small incision on the dorsal flank and create a subcutaneous pocket.
-
Implant a small fragment of the patient's tumor (approximately 3x3x3 mm) into the pocket.
-
Close the incision with a wound clip or surgical adhesive.
-
-
Tumor Growth Monitoring: Monitor tumor growth twice weekly using caliper measurements. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Passaging (F1 and beyond):
-
When the tumor reaches a volume of 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Remove any necrotic tissue and divide the tumor into smaller fragments for subsequent implantation into new host mice.
-
Protocol 2: In Vivo Efficacy Study
-
Animal Selection and Randomization: Once tumors from an expanded passage (e.g., F3) reach approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution used to dissolve the compound.
-
Group 2 (Test Compound): Administer this compound at a predetermined dose (e.g., 25 mg/kg, intraperitoneally, daily).
-
Group 3 (Comparator Compound): Administer a known PI3K/mTOR inhibitor with published PDX data (e.g., PF-04691502) at its effective dose.
-
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight serves as an indicator of treatment-related toxicity.
-
Study Endpoints: The study concludes when tumors in the control group reach a predetermined volume (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
Comparative Analysis with Alternative PI3K/mTOR Inhibitors
The performance of this compound will be benchmarked against existing PI3K/mTOR inhibitors that have been evaluated in PDX models. This comparative approach provides essential context for interpreting the novel compound's efficacy.
| Compound Class | Example Compound | PDX Model(s) | Observed Efficacy | Reference |
| Imidazo[1,2-a]pyridine (Hypothesized) | This compound | Breast, Colon Cancer | To be determined | N/A |
| Dual PI3K/mTOR Inhibitor | PF-04691502 | Bladder Cancer | Slowed tumor growth, comparable to cisplatin | [8] |
| Pan-PI3K Inhibitor | BKM120 | HER2-amplified Breast Cancer | Significant tumor growth inhibition | [9] |
| mTOR Inhibitor | Everolimus | Biliary Tract Cancer with PTEN mutation | Doubling of Event-Free Survival |
Mechanistic Insights and Pharmacodynamic Biomarker Analysis
To validate the hypothesized mechanism of action and assess target engagement, a thorough pharmacodynamic (PD) analysis is crucial.
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Protocol for Pharmacodynamic Analysis
-
Satellite Cohort: Establish a satellite cohort of PDX-bearing mice for tissue collection at various time points post-treatment.
-
Tissue Collection: At the study endpoint (or at predetermined intervals), euthanize the mice and excise the tumors.
-
Western Blot Analysis: Prepare protein lysates from the tumor tissue and perform Western blotting to assess the phosphorylation status of key pathway components, including Akt (at Ser473) and mTOR (at Ser2448). A reduction in the phosphorylated forms of these proteins in the treated group compared to the vehicle control would indicate target engagement.
-
Immunohistochemistry (IHC):
-
Proliferation Marker (Ki-67): Stain tumor sections for Ki-67 to assess the effect of the compound on cell proliferation.
-
Apoptosis Marker (Cleaved Caspase-3): Stain for cleaved caspase-3 to determine if the compound induces apoptosis.
-
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach for the preclinical evaluation of this compound in patient-derived xenograft models. By leveraging the high-fidelity nature of PDX models and drawing comparisons with established compounds, this framework will enable a thorough assessment of the novel agent's therapeutic potential. The successful completion of these studies will provide the critical data necessary to support its advancement into further preclinical and potential clinical development. Future studies could explore the efficacy of this compound in combination with other targeted therapies or standard-of-care chemotherapeutics to identify potential synergistic effects.
References
- Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-91. [Link]
- Hidalgo, M., Amant, F., Biankin, A. V., Budinská, E., Byrne, A. T., Caldas, C., ... & Glimm, H. (2014). Patient-derived xenografts: a platform for translational cancer research. Cancer discovery, 4(9), 998-1013. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine (CAS No. 1072944-64-9). As this is a specialized research chemical, comprehensive toxicological data is not always available.[1][2] Therefore, this guide is built upon a foundation of chemical structure analysis, data from analogous compounds, and established principles of laboratory safety. Our primary objective is to empower you, our scientific partners, to work safely and effectively by understanding the why behind each procedural step.
The Foundation of Safety: A Proactive Hazard Assessment
Understanding the potential hazards of a molecule is the first step in establishing a robust safety protocol. The structure of this compound informs our recommended precautions.
-
Imidazo[1,2-a]pyridine Core: This heterocyclic scaffold is common in pharmacologically active molecules. Its biological activity necessitates careful handling to avoid unintended exposure.
-
Aromatic Nitro Group (-NO₂): Nitroaromatic compounds can be toxic and may require specific handling considerations.
-
Bromo Group (-Br): The presence of a halogen atom places this compound in the category of halogenated organics. Such compounds can have unique toxicological profiles and require specific disposal pathways to prevent environmental contamination.[3][4]
Based on safety data for structurally similar chemicals, we must assume that this compound presents the following hazards until proven otherwise:
-
Acute Toxicity (Oral, Dermal, Inhalation) [7]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory System) [5][6]
Given the absence of long-term toxicological data, it is prudent to treat this compound as potentially hazardous upon chronic or repeated exposure.
The Last Line of Defense: A Multi-Tiered PPE Protocol
Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and a potential hazard. It must be used in conjunction with primary engineering controls, such as a certified chemical fume hood.[8][9]
Table 1: PPE Requirements by Operational Risk Level
| Risk Level | Task Examples | Hand Protection | Eye/Face Protection | Body & Foot Protection | Respiratory Protection |
| Standard Handling | Weighing small quantities (<1g) in an enclosure, preparing solutions in a fume hood, routine transfers. | Double-layer nitrile gloves.[8][10] | ANSI Z87.1 compliant safety glasses with side shields.[11] | Flame-resistant lab coat, long pants, and fully enclosed leather or chemical-resistant shoes.[11] | Not required if all operations are within a certified chemical fume hood. |
| Elevated Risk | Handling large quantities (>1g), potential for aerosol/dust generation (e.g., scraping, sonicating), working outside a fume hood. | Double-layer nitrile gloves. Change outer glove immediately upon contamination. | Chemical splash goggles. A face shield must be worn over goggles if there is a significant splash hazard.[11] | Flame-resistant lab coat, chemical-resistant apron, long pants, and fully enclosed chemical-resistant shoes.[12] | Required. A NIOSH-approved respirator (e.g., N95 for dusts, or half-face with organic vapor cartridges) is necessary. Use requires prior medical clearance and fit-testing.[12] |
Causality Behind PPE Choices:
-
Double Gloving: The inner glove remains uncontaminated, protecting you during the removal of the outer, potentially contaminated glove. This practice significantly reduces the risk of accidental skin exposure.[10]
-
Goggles over Glasses: Chemical splash goggles form a seal around the eyes, providing superior protection from splashes, mists, and dusts compared to safety glasses.[11]
-
Fume Hood as Primary Control: A fume hood is designed to capture and exhaust vapors, dusts, and mists, providing a critical layer of protection against respiratory exposure. All manipulations of this compound powder or solutions should be performed within a properly functioning fume hood.[8]
Operational Plan: From Receipt to Disposal
A safe workflow is a self-validating system. Each step is designed to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[1]
-
Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) and PPE before handling the compound.
-
-
Weighing:
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Use anti-static weigh paper or a tared vial to minimize electrostatic dispersal of the powder.
-
-
Solution Preparation & Reactions:
-
Conduct all solution preparations and subsequent reactions within the fume hood.
-
Add the solid compound to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Carefully remove the outer pair of gloves before exiting the fume hood and dispose of them in the designated solid waste container.[10]
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.[5]
-
Diagram: Safe Handling Workflow
Caption: Workflow for handling this compound.
Spill and Disposal Management
Proper disposal is a legal and ethical requirement for protecting our environment.
Spill Response
-
Minor Spill (in fume hood):
-
Ensure your PPE is intact. Alert others in the immediate area.
-
Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material using non-sparking tools into a labeled, sealable container.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the area.
-
Waste Disposal Plan
-
Classification: All waste containing this compound, including contaminated consumables (gloves, wipes, weigh paper) and reaction residues, must be classified as halogenated organic waste .
-
Segregation: Do not mix this waste with non-halogenated streams. Collect it in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Route: This waste must be disposed of through your institution's EHS program, which will typically involve high-temperature incineration at a licensed hazardous waste facility.[13] Under no circumstances should this chemical or its waste be disposed of down the drain. [1][5]
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. Should you have any further questions, do not hesitate to consult your institution's safety professionals.
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- Removal of Bromine
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
